molecular formula C49H68ClN3O12 B12280507 N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5

N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5

货号: B12280507
分子量: 926.5 g/mol
InChI 键: XOOJZKUFBYYOMK-UHFFFAOYSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 is a useful research compound. Its molecular formula is C49H68ClN3O12 and its molecular weight is 926.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C49H68ClN3O12

分子量

926.5 g/mol

IUPAC 名称

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate chloride

InChI

InChI=1S/C49H68N3O12.ClH/c1-48(2)39-13-9-11-15-41(39)50(22-25-58-30-33-62-36-35-60-28-27-56-5)43(48)17-7-6-8-18-44-49(3,4)40-14-10-12-16-42(40)51(44)23-26-59-31-34-63-38-37-61-32-29-57-24-21-47(55)64-52-45(53)19-20-46(52)54;/h6-18H,19-38H2,1-5H3;1H/q+1;/p-1

InChI 键

XOOJZKUFBYYOMK-UHFFFAOYSA-M

手性 SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C\3/C(C4=CC=CC=C4N3CCOCCOCCOCCOCCC(=O)ON5C(=O)CCC5=O)(C)C)CCOCCOCCOCCOC)C.[Cl-]

规范 SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCCC(=O)ON5C(=O)CCC5=O)(C)C)CCOCCOCCOCCOC)C.[Cl-]

产品来源

United States

Foundational & Exploratory

what is N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5

For Researchers, Scientists, and Drug Development Professionals

Core Concepts

This compound is a fluorescent labeling reagent designed for the covalent attachment of the cyanine dye Cy5 to biomolecules.[1][2] It features a Cy5 core, a bifunctional polyethylene glycol (PEG) linker, and an N-hydroxysuccinimide (NHS) ester reactive group. This combination of components makes it a versatile tool in various biological and drug development applications.[3][4]

The Cy5 dye is a far-red fluorophore, meaning it absorbs and emits light in the far-red region of the electromagnetic spectrum.[5] This property is highly advantageous for biological imaging as it minimizes autofluorescence from endogenous molecules, leading to a higher signal-to-noise ratio.[6]

The PEG linker, in this case, composed of two PEG4 units, significantly enhances the hydrophilicity of the molecule.[6][7] This increased water solubility helps to prevent the aggregation of the labeled biomolecule and reduces non-specific binding during experiments.[6]

The NHS ester is a reactive group that specifically targets primary amines (-NH2), such as those found on the side chains of lysine residues in proteins, to form stable amide bonds.[5][8] This allows for the straightforward and efficient labeling of a wide range of biomolecules.[9]

Physicochemical and Spectroscopic Properties

The key characteristics of this compound are summarized in the table below. It is important to note that some reported values are for structurally similar compounds and should be considered as close approximations.

PropertyValueReference
Molecular Formula C49H68ClN3O12[1][10]
Molecular Weight 926.54 g/mol [1]
Excitation Maximum (λex) ~649 nm[1][3][7]
Emission Maximum (λem) ~667 nm[1][7]
Molar Extinction Coefficient (ε) ~170,000 cm⁻¹M⁻¹ (for a similar compound)[7]
Quantum Yield (Φ) ~0.2 (typical for Cy5 dyes)[11]
Solubility Water, DMSO, DMF[7][12]
Reactive Group N-Hydroxysuccinimide (NHS) ester[1]
Reacts With Primary amines[5]

Experimental Protocols

Protein Labeling with this compound

This protocol outlines a general procedure for the covalent labeling of proteins. The optimal dye-to-protein molar ratio should be determined empirically for each specific application.[11]

Materials:

  • This compound

  • Protein to be labeled

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS)

  • 1 M Sodium bicarbonate

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Gel filtration column (e.g., Sephadex G-25)

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in an amine-free buffer at a concentration of 2-10 mg/mL.[11]

  • Adjust pH: Adjust the pH of the protein solution to 8.0-8.5 using 1 M sodium bicarbonate. This pH range is optimal for the reaction between the NHS ester and primary amines.[11]

  • Prepare the Dye Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[11] To prevent degradation from moisture, allow the vial of the dye to equilibrate to room temperature before opening.[13]

  • Labeling Reaction: Add the dissolved dye to the protein solution. A starting point for optimization is a 10-fold molar excess of dye to protein.[11] Gently mix and incubate the reaction for 1 hour at room temperature, protected from light.[11]

  • Purification: Separate the labeled protein from the unreacted dye using a gel filtration column.[11]

Determination of Fluorescence Spectra

This protocol describes the general steps to measure the excitation and emission spectra of the labeled biomolecule.

Materials:

  • Labeled biomolecule

  • Spectroscopy-grade solvent (e.g., PBS)

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Sample Preparation: Prepare a dilute solution of the labeled biomolecule in the desired buffer. The final absorbance at the excitation maximum should be below 0.1 to avoid inner filter effects.[11]

  • Emission Spectrum Measurement:

    • Set the spectrofluorometer to excitation mode.

    • Set the excitation wavelength to the known maximum (~649 nm).[11]

    • Scan a range of emission wavelengths, typically from 660 nm to 800 nm.[11]

    • Record the fluorescence intensity at each emission wavelength.[11]

  • Excitation Spectrum Measurement:

    • Set the spectrofluorometer to emission mode.

    • Set the emission wavelength to the known maximum (~667 nm).[11]

    • Scan a range of excitation wavelengths, typically from 550 nm to 660 nm.[11]

    • Record the fluorescence intensity at each excitation wavelength.[11]

  • Data Analysis: Plot the fluorescence intensity as a function of wavelength for both spectra. The peak of the excitation spectrum is the excitation maximum (λex), and the peak of the emission spectrum is the emission maximum (λem).[11]

Visualizations

Chemical Reaction Workflow

G Protein_NH2 Protein with Primary Amine (e.g., Lysine) Reaction pH 8.0-8.5 Amine-free buffer Protein_NH2->Reaction Cy5_PEG_NHS This compound Cy5_PEG_NHS->Reaction Labeled_Protein Fluorescently Labeled Protein (Stable Amide Bond) Reaction->Labeled_Protein NHS_byproduct N-hydroxysuccinimide (byproduct) Reaction->NHS_byproduct

Caption: Covalent labeling of a protein with this compound.

Experimental Workflow for Protein Labeling

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Sol 1. Prepare Protein Solution (2-10 mg/mL) Adjust_pH 2. Adjust pH to 8.0-8.5 Protein_Sol->Adjust_pH Incubate 4. Mix and Incubate (1 hr, RT, dark) Adjust_pH->Incubate Dye_Sol 3. Prepare Dye Solution (10 mg/mL in DMSO/DMF) Dye_Sol->Incubate Purify 5. Purify with Gel Filtration Incubate->Purify Analyze 6. Spectroscopic Analysis Purify->Analyze

Caption: Step-by-step workflow for labeling proteins and subsequent analysis.

References

N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5: A Technical Guide for Advanced Biomolecule Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, characteristics, and applications of N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5, a versatile fluorescent probe for labeling biomolecules. The inclusion of two polyethylene glycol (PEG) spacers enhances its hydrophilicity and biocompatibility, making it an ideal tool for sensitive biological applications.

Core Properties and Characteristics

This compound is a near-infrared (NIR) fluorescent dye featuring a Cy5 core, two PEG4 linkers, and an N-hydroxysuccinimide (NHS) ester functional group.[1] The Cy5 dye is known for its bright and stable fluorescence in the far-red region of the spectrum, which minimizes autofluorescence from biological samples.[2][3] The hydrophilic PEG spacers increase the solubility of the molecule in aqueous media, which can help prevent aggregation and non-specific binding during labeling experiments.[2][4] The NHS ester group is an amine-reactive moiety that forms a stable amide bond with primary amines on biomolecules such as proteins, peptides, and amine-modified oligonucleotides.[2][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C49H68ClN3O12[6]
Molecular Weight 926.54 g/mol [3][6]
Appearance Solid[7]
Solubility Good in polar organic solvents (DMSO, DMF)[4][8]
Storage Store at -20°C, protected from light and moisture[4][6][9]
Spectroscopic Properties

The spectroscopic characteristics of this compound are crucial for its application in fluorescence-based assays.

PropertyValueReference
Excitation Maximum (λex) ~649 nm[3][6]
Emission Maximum (λem) ~667 nm[6]
Extinction Coefficient (ε) ~170,000 M⁻¹cm⁻¹ (for a structurally similar compound)[10]
Quantum Yield (Φ) ~0.2 (for non-PEGylated Cy5-NHS ester)[2]

Note: The extinction coefficient is for the structurally similar N-(m-PEG4)-N'-(PEG4-acid)-Cy5 and serves as a close approximation.[11] The quantum yield is a typical value for Cy5 dyes and may be slightly lower for PEGylated derivatives.[2]

Experimental Protocols

The following protocols provide a general framework for the use of this compound in labeling and purification of biomolecules. Optimization may be required for specific applications.

Protein Labeling Protocol

This protocol outlines the steps for conjugating this compound to a protein containing primary amines.

Materials:

  • This compound

  • Protein to be labeled in an amine-free buffer (e.g., PBS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • 1 M Sodium bicarbonate

  • Gel filtration column (e.g., Sephadex G-25)

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in an amine-free buffer at a concentration of 2-10 mg/mL.[11] Buffers containing primary amines such as Tris should be avoided as they will compete with the labeling reaction.[11]

  • Adjust pH: Adjust the pH of the protein solution to 8.0-8.5 using 1 M sodium bicarbonate.[11] This is the optimal pH range for the reaction between the NHS ester and primary amines.[8][12]

  • Prepare the Dye Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[11][13] This stock solution can be stored at -20°C for up to two weeks, protected from light and moisture.[14]

  • Labeling Reaction: Add the dissolved dye to the protein solution. A starting point for optimization is a 10-fold molar excess of dye to protein.[11] Gently mix and incubate the reaction for 1 hour at room temperature or overnight on ice, protected from light.[11][12]

  • Purification: Purify the conjugate to remove unreacted dye and byproducts. Gel filtration is a common and effective method for macromolecules.[8][12]

Purification Protocol using Gel Filtration

Procedure:

  • Prepare the Column: Equilibrate a Sephadex G-25 column according to the manufacturer's instructions with an appropriate buffer (e.g., PBS, pH 7.2-7.4).[14]

  • Load the Sample: Apply the reaction mixture from the labeling reaction to the top of the column.[14]

  • Elution: Allow the sample to enter the column bed and then begin eluting with the equilibration buffer.[14]

  • Collect Fractions: Collect the fractions as they elute. The labeled protein conjugate will typically elute first as it is larger, followed by the smaller, unreacted dye molecules.

  • Analysis: Combine the fractions containing the purified conjugate. The conjugate can be analyzed by SDS-PAGE followed by fluorescence scanning to confirm labeling and purity.[13]

Visualizations

Logical Relationship of Molecular Components

Cy5 Cy5 Core Properties Overall Properties Cy5->Properties Fluorescence PEG1 m-PEG4 Linker PEG1->Properties Solubility, Biocompatibility PEG2 PEG4 Linker PEG2->Properties Solubility, Biocompatibility NHS NHS Ester NHS->Properties Reactivity (Amine-specific) A Prepare Protein Solution (Amine-free buffer, pH 8.0-8.5) C Mix Protein and Dye (10x molar excess of dye) A->C B Prepare Dye Solution (10 mg/mL in DMSO/DMF) B->C D Incubate (1 hr at RT or overnight on ice) C->D E Purify Conjugate (Gel Filtration) D->E F Characterize Conjugate (SDS-PAGE, Spectroscopy) E->F cluster_reactants Reactants cluster_products Products Protein-NH2 Protein-NH₂ (Primary Amine) Conjugate Protein-NH-CO-Dye (Stable Amide Bond) Protein-NH2->Conjugate Dye-NHS Dye-NHS Ester Dye-NHS->Conjugate NHS_byproduct N-hydroxysuccinimide Dye-NHS->NHS_byproduct

References

An In-depth Technical Guide to N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount for a multitude of applications, from fundamental cellular imaging to the development of targeted therapeutics. N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 is a versatile fluorescent labeling reagent designed for such purposes. This guide provides a comprehensive overview of its structure, properties, and applications, complete with detailed experimental protocols.

Core Structure and Properties

This compound is a sophisticated molecule that combines a bright, far-red cyanine dye (Cy5) with two polyethylene glycol (PEG) linkers and an amine-reactive N-hydroxysuccinimide (NHS) ester. The Cy5 fluorophore is characterized by its excitation and emission maxima in the far-red region of the spectrum, which is advantageous for biological applications due to reduced autofluorescence from cells and tissues, leading to a higher signal-to-noise ratio.[1]

The dual PEG4 linkers are a key feature of this molecule. These hydrophilic spacers increase the aqueous solubility of the dye and the resulting conjugate, which can help to prevent aggregation and non-specific binding of the labeled biomolecule.[2][3] The methoxy-terminated PEG4 (m-PEG4) on one end provides stability, while the other end is functionalized with an NHS ester. The NHS ester group allows for the covalent attachment of the dye to primary amines (-NH2) on biomolecules, such as the lysine residues of proteins or amine-modified oligonucleotides, forming a stable amide bond.[4][5]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound and related Cy5 dyes.

PropertyValueReference(s)
Molecular Formula C49H68ClN3O12[2]
Molecular Weight 926.54 g/mol [2]
Excitation Maximum (λex) ~649 nm[2][6][7]
Emission Maximum (λem) ~667 nm[2][6][7]
Solubility Water, DMSO, DMF[7]

Experimental Protocols

Protein and Antibody Labeling with this compound

This protocol describes the covalent labeling of proteins or antibodies with this compound.

Materials:

  • Protein or antibody to be labeled in an amine-free buffer (e.g., PBS, bicarbonate buffer)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5[5][8]

  • Quenching buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare the Protein Solution: Dissolve the protein or antibody in the reaction buffer at a concentration of 2-10 mg/mL.[4][8] Buffers containing primary amines like Tris must be avoided as they will compete with the labeling reaction.

  • Prepare the Dye Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[9]

  • Labeling Reaction: While gently vortexing, add the calculated amount of the dye stock solution to the protein solution. A molar dye-to-protein ratio of 8:1 to 12:1 is a good starting point for antibodies.[9] Incubate the reaction for 1 hour at room temperature, protected from light.[9]

  • Quenching the Reaction (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate: Separate the labeled protein from the unconjugated dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with a suitable storage buffer (e.g., PBS).[9]

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (A280) and at the excitation maximum of Cy5 (~649 nm, A649).

    • Calculate the protein concentration and the DOL using the appropriate molar extinction coefficients for the protein and the dye.

Immunofluorescence Staining of Adherent Cells

This protocol provides a general workflow for immunofluorescent staining of adherent cells using a Cy5-conjugated secondary antibody.

Materials:

  • Adherent cells cultured on coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody

  • Cy5-conjugated secondary antibody

  • Antifade mounting medium

Procedure:

  • Cell Fixation: Wash the cells twice with PBS. Fix the cells with fixation buffer for 15 minutes at room temperature.

  • Permeabilization (for intracellular targets): Wash the cells three times with PBS. If the target antigen is intracellular, permeabilize the cells with permeabilization buffer for 10 minutes.

  • Blocking: Wash the cells three times with PBS. Block non-specific binding by incubating the cells with blocking buffer for 30-60 minutes at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer to the recommended concentration. Incubate the cells with the primary antibody for 1-2 hours at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the Cy5-conjugated secondary antibody in the blocking buffer. Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.[1]

  • Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using an antifade mounting medium.[1]

  • Imaging: Visualize the staining using a fluorescence microscope equipped with a filter set appropriate for Cy5 (Excitation: ~620-650 nm, Emission: ~660-720 nm).[1]

Flow Cytometry Analysis of Cell Surface Antigens

This protocol outlines the staining of cell surface antigens for flow cytometry using a directly conjugated Cy5 antibody.

Materials:

  • Cell suspension (e.g., peripheral blood mononuclear cells)

  • Flow cytometry staining buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • Cy5-conjugated primary antibody

  • FACS tubes

Procedure:

  • Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL in ice-cold flow cytometry staining buffer.

  • Staining: Aliquot 100 µL of the cell suspension into FACS tubes. Add the predetermined optimal concentration of the Cy5-conjugated antibody.[9]

  • Incubation: Vortex gently and incubate for 20-30 minutes at 4°C in the dark.[9][10]

  • Washing: Add 2-3 mL of ice-cold flow cytometry staining buffer to each tube. Centrifuge at 300-400 x g for 5 minutes at 4°C. Decant the supernatant. Repeat the wash step twice.[9]

  • Data Acquisition: Resuspend the cell pellet in 300-500 µL of flow cytometry staining buffer. Analyze the samples on a flow cytometer equipped with a 633 nm or 647 nm laser.[9][11]

Visualizations

Bioconjugation_Workflow Protein Protein/Antibody (in amine-free buffer) Reaction Labeling Reaction (pH 8.3-8.5, RT, 1 hr) Protein->Reaction Dye This compound (dissolved in DMSO/DMF) Dye->Reaction Quenching Quenching (Optional, Tris/Glycine) Reaction->Quenching Purification Purification (Gel Filtration) Reaction->Purification If no quenching Quenching->Purification Conjugate Purified Cy5-labeled Protein/Antibody Purification->Conjugate Application Downstream Applications (Microscopy, Flow Cytometry) Conjugate->Application

Caption: Workflow for the bioconjugation of proteins or antibodies with this compound.

Immunofluorescence_Workflow Start Adherent Cells on Coverslip Fixation Fixation (e.g., 4% PFA) Start->Fixation Permeabilization Permeabilization (Optional, for intracellular targets) Fixation->Permeabilization Blocking Blocking (e.g., 1% BSA) Permeabilization->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Cy5-conjugated Secondary Antibody Incubation PrimaryAb->SecondaryAb Mounting Mounting (Antifade Medium) SecondaryAb->Mounting Imaging Fluorescence Microscopy Mounting->Imaging

Caption: Experimental workflow for immunofluorescence staining of adherent cells.

References

A Technical Guide to Amine Labeling with N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the mechanism, experimental protocols, and critical parameters for the covalent labeling of biomolecules using N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5. This fluorescent reagent is widely used for attaching the Cy5 fluorophore to proteins, antibodies, and other amine-containing molecules for visualization and tracking in various biological assays.[1]

Core Mechanism of Amine Labeling

The labeling process is based on the reaction between the N-hydroxysuccinimide (NHS) ester functional group on the reagent and primary amines (-NH₂) on the target biomolecule.[2][3]

Reaction Chemistry: The reaction is a nucleophilic acyl substitution. The primary amine, acting as a nucleophile, attacks the carbonyl carbon of the NHS ester. This forms a stable, covalent amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct.[4] This linkage is highly stable, making it ideal for robust labeling applications.[4]

Role of Components:

  • Cy5: A cyanine dye that serves as the fluorescent reporter, emitting in the far-red spectrum. This is advantageous for biological imaging due to reduced autofluorescence from cells and tissues.

  • NHS Ester: The amine-reactive group that enables covalent conjugation to the target molecule.[3][5]

  • PEG4 Spacers: The two polyethylene glycol (PEG) chains enhance the reagent's solubility in aqueous buffers, reduce steric hindrance during the labeling reaction, and improve the biocompatibility of the final conjugate.[1]

G r_amine Primary Amine (on Protein) R-NH₂ p_conjugate Stable Amide Bond (Labeled Protein) Cy5-PEG-CO-NH-R r_amine->p_conjugate Nucleophilic Attack r_nhs This compound Cy5-PEG-CO-NHS r_nhs->p_conjugate Forms Conjugate p_nhs NHS Byproduct (N-hydroxysuccinimide) r_nhs->p_nhs Releases Byproduct

Mechanism of NHS ester reaction with a primary amine.

Reaction Parameters and Quantitative Data

The efficiency of the labeling reaction is highly dependent on several experimental conditions.

ParameterRecommended ConditionRationale & Notes
pH 8.3 - 8.5This pH is a critical compromise. At lower pH, primary amines are protonated (-NH₃⁺) and non-nucleophilic. At higher pH, the NHS ester is prone to rapid hydrolysis, which reduces labeling efficiency.[2][5][6]
Buffer Amine-free (e.g., PBS, Borate, Bicarbonate)Buffers containing primary amines, such as Tris (Tris-HCl), will compete with the target molecule for reaction with the NHS ester, significantly lowering the yield.[2][7]
Temperature 4°C to Room Temperature (20-25°C)The reaction can proceed at room temperature for 30-60 minutes or on ice/at 4°C for 2 hours to overnight.[2][3][8] Lower temperatures can be beneficial for unstable proteins.
Solvent for Dye Anhydrous DMSO or DMFThe NHS ester reagent is often water-insoluble and should first be dissolved in a small volume of a water-miscible organic solvent before being added to the aqueous protein solution.[3][5][6]
Molar Ratio 5:1 to 20:1 (Dye:Protein)A molar excess of the dye is typically required. The optimal ratio depends on the protein's concentration and the number of available amines and should be determined empirically.[8][9]

Hydrolysis Half-life of NHS Esters: The stability of the NHS ester in aqueous solution is pH-dependent.

pHTemperatureHalf-life of NHS Ester
7.00°C4 - 5 hours
8.64°C10 minutes
Data sourced from Thermo Fisher Scientific.[3]

Experimental Protocol: Protein Labeling

This section outlines a general workflow for labeling a protein with this compound.

G prep_prot 1. Prepare Protein Solution (2-10 mg/mL in amine-free buffer) adj_ph 2. Adjust pH (Add Bicarbonate buffer to pH 8.3-8.5) prep_prot->adj_ph reaction 4. Initiate Reaction (Add dye stock to protein solution) adj_ph->reaction prep_dye 3. Prepare Dye Stock (Dissolve NHS ester in DMSO/DMF) prep_dye->reaction incubate 5. Incubate (RT for 1 hr or 4°C for 2+ hrs) reaction->incubate purify 6. Purify Conjugate (Remove unreacted dye via gel filtration/dialysis) incubate->purify characterize 7. Characterize (Measure Absorbance for DOL) purify->characterize

General workflow for protein labeling with Cy5-NHS ester.

Methodology:

  • Prepare Protein Solution: Dissolve the protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.2-7.4) at a concentration of 2-10 mg/mL.[7][10] Ensure any buffer containing primary amines, like Tris, has been removed, for example, by dialysis.[7]

  • Adjust pH: Add a sufficient volume of 1 M sodium bicarbonate to the protein solution to raise the final pH to between 8.3 and 8.5.[9][10]

  • Prepare Dye Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[7][10]

  • Labeling Reaction: Add the calculated amount of the dissolved dye solution to the protein solution while gently vortexing. A 10:1 to 20:1 molar excess of dye to protein is a common starting point.[8][9]

  • Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours to overnight at 4°C, protected from light.[8][9]

  • Purification: Remove unreacted dye and the NHS byproduct from the labeled protein conjugate. This is a critical step for accurate downstream analysis.[11][12] Common methods include:

    • Gel Filtration: Using a desalting column (e.g., Sephadex G-25).[2][5]

    • Dialysis: Performed against an appropriate buffer (e.g., PBS).[12]

  • Characterization (Degree of Labeling): Determine the efficiency of the labeling reaction.

Characterization: Calculating the Degree of Labeling (DOL)

The Degree of Labeling (DOL), also known as the dye-to-protein ratio, represents the average number of dye molecules conjugated to each protein molecule.[11][13] An optimal DOL is crucial; over-labeling can lead to fluorescence quenching and loss of protein function, while under-labeling results in a poor signal.[9][13] For most antibodies, an optimal DOL is between 2 and 10.[9][14]

Protocol for DOL Calculation:

  • Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of the purified protein-dye conjugate at two wavelengths:

    • 280 nm (A₂₈₀): For protein concentration.

    • ~650 nm (Aₘₐₓ): The maximum absorbance of the Cy5 dye.[9]

  • Calculate Concentrations:

    • The concentration of the dye is calculated using the Beer-Lambert law: Dye Conc. (M) = Aₘₐₓ / ε_dye (where ε_dye is the molar extinction coefficient of Cy5, typically ~250,000 M⁻¹cm⁻¹)

    • The concentration of the protein must be corrected for the dye's absorbance at 280 nm: Protein Conc. (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein (where CF is the correction factor, calculated as A₂₈₀ of the free dye divided by its Aₘₐₓ, and ε_protein is the molar extinction coefficient of the specific protein).[12][15]

  • Determine DOL: DOL = Dye Concentration (M) / Protein Concentration (M)

This technical guide provides the foundational knowledge and practical steps for successfully employing this compound in your research, ensuring robust and reproducible labeling of biomolecules for advanced applications.

References

The Strategic Advantage of PEGylation for Cy5 NHS Ester Dyes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the core benefits of incorporating Polyethylene Glycol (PEG) linkers into Cyanine 5 (Cy5) N-hydroxysuccinimidyl (NHS) ester dyes. PEGylation, the covalent attachment of PEG chains, is a critical chemical modification that significantly enhances the performance of these widely-used fluorescent labels in a variety of applications, from cellular imaging to in vivo studies. By addressing the inherent limitations of the Cy5 fluorophore, PEGylation provides researchers with a more robust and reliable tool for biomolecular labeling.

Core Benefits of PEGylating Cy5 Dyes

The addition of a PEG spacer to a Cy5 NHS ester dye imparts several advantageous physicochemical properties. These improvements are crucial for generating high-quality, reproducible data in complex biological systems.

Enhanced Hydrophilicity and Solubility

The Cy5 dye core is inherently hydrophobic, which can lead to poor solubility in aqueous buffers and a tendency to aggregate.[1] PEGylation fundamentally resolves this issue. The repeating ethylene glycol units of the PEG chain are highly hydrophilic, dramatically increasing the water solubility of the dye conjugate.[2][3][4][5][6] This improved solubility prevents the formation of aggregates, reduces dissolution difficulties, and allows for labeling reactions to be performed directly in aqueous buffers, sometimes eliminating the need for organic solvents like DMSO or DMF.[2][7]

Reduction of Non-Specific Binding and Aggregation

A major challenge in immunoassays and in vivo imaging is the non-specific binding (NSB) of probes to surfaces and unintended biomolecules, which leads to high background noise and false positives.[8][9] The flexible, hydrophilic PEG chain forms a "shield" around the Cy5 dye and the conjugated molecule.[10][11] This steric hindrance and hydration layer minimizes hydrophobic and charge-based interactions that cause NSB.[2][12][13] As a result, PEGylated Cy5 probes exhibit significantly lower background fluorescence and improved signal-to-noise ratios.[12]

Improved Pharmacokinetics and Biodistribution for In Vivo Imaging

For therapeutic and diagnostic applications, the behavior of a labeled molecule in vivo is critical. PEGylation is a well-established method for improving the pharmacokinetic (PK) profile of biomolecules.[5] By increasing the hydrodynamic radius of the conjugate, PEGylation reduces renal clearance, leading to a significantly longer circulation half-life in the bloodstream.[14][15][16] This extended circulation time increases the probability of the probe reaching its intended target. Furthermore, PEGylation can alter the biodistribution, often reducing accumulation in the liver and spleen, which are part of the reticuloendothelial system (RES) that clears foreign particles.[14][16]

Enhanced Photostability and Quantum Yield

While the fundamental susceptibility of the Cy5 chromophore to photobleaching remains, the local microenvironment created by the PEG linker can positively influence its photophysical properties.[17] By preventing aggregation-induced quenching and shielding the dye from certain interactions, PEGylation can lead to brighter signals and enhanced photostability.[10][11][18] This allows for longer or more intense imaging sessions before the signal fades.

Increased Reactivity and Accessibility

The PEG chain acts as a flexible spacer arm, inserting distance between the reactive NHS ester and the Cy5 fluorophore.[2] This separation reduces steric hindrance, allowing the NHS ester to more readily access and react with primary amines on target proteins, peptides, or amine-modified oligonucleotides.[2]

Quantitative Data Summary

The following tables summarize key quantitative data for typical PEGylated Cy5 NHS ester dyes, compiled from manufacturer specifications and research articles.

Table 1: Spectroscopic and Physical Properties

ParameterValueSource(s)
Excitation Maximum (Ex)~646 - 651 nm[3][7][19]
Emission Maximum (Em)~662 - 670 nm[3][7][19]
Molar Extinction Coefficient~250,000 cm⁻¹M⁻¹[19]
Common PEG Chain Lengths4, 6, 12, or more PEG units; MW 2,000 - 20,000 Da[2][3][7][19]
SolubilityWater, DMSO, DMF, DCM[3][7][19]

Table 2: Performance Improvements (Qualitative & Quantitative)

ParameterImprovement with PEGylationSource(s)
Solubility Significantly increased in aqueous buffers[2][3][4][6]
Non-Specific Binding Reduced by up to 10-fold in some systems[12]
Signal-to-Noise Ratio Increased due to lower background[12]
Circulation Half-Life Significantly prolonged in in vivo models[14][15][16]
Hepatic Uptake Reduced, leading to altered biodistribution[14][20]

Visualizing Key Processes

The following diagrams illustrate the core concepts of PEGylation in the context of Cy5 NHS ester dyes.

G Chemical Reaction of PEGylated Cy5 NHS Ester cluster_reactants Reactants cluster_product Product Protein Biomolecule (e.g., Protein, Antibody) with Primary Amine (-NH₂) Conjugate Stable Cy5-PEG-Biomolecule Conjugate (Amide Bond) Protein->Conjugate  pH 8.0-9.0 (Amine-reactive labeling) Cy5PEG Cy5-PEG-NHS Ester Cy5PEG->Conjugate G General Experimental Workflow for Protein Labeling start Start prep_protein 1. Prepare Protein Solution (e.g., Antibody in amine-free buffer, like PBS or Bicarbonate) start->prep_protein adjust_ph 2. Adjust pH to 8.0-9.0 (e.g., add 1M Sodium Bicarbonate) prep_protein->adjust_ph prep_dye 3. Reconstitute Cy5-PEG-NHS (Anhydrous DMSO or DMF) adjust_ph->prep_dye reaction 4. Combine & Incubate (Add dye to protein solution. Incubate 1 hr at RT, protected from light) prep_dye->reaction purify 5. Purify Conjugate (Remove unreacted dye via spin column or gel filtration) reaction->purify characterize 6. Characterize (Optional) (Measure Protein Conc. and calculate Degree of Labeling (DOL)) purify->characterize end End characterize->end G Mechanism of Reduced Non-Specific Binding cluster_no_peg Without PEGylation cluster_with_peg With PEGylation Antibody_NoPEG Cy5-Antibody Surface_NoPEG Surface / Non-target Protein Antibody_NoPEG->Surface_NoPEG  Non-Specific Binding (High Background) Antibody_PEG Cy5-PEG-Antibody Shield Hydrophilic PEG Shield Blocks Interaction Surface_PEG Surface / Non-target Protein

References

N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 excitation and emission spectra

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise selection and application of fluorescent probes are paramount for achieving reliable and reproducible experimental outcomes. This guide provides a comprehensive technical overview of the fluorescent dye N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5, a derivative of the widely used cyanine dye, Cy5. The incorporation of polyethylene glycol (PEG) linkers enhances the dye's hydrophilicity and biocompatibility, making it an excellent choice for labeling and tracking biomolecules in aqueous environments. This document details its core spectroscopic properties, provides experimental protocols for its use, and illustrates a typical experimental workflow.

Core Spectroscopic Properties

This compound is a far-red fluorescent dye, a feature that is highly advantageous for biological imaging applications due to minimized autofluorescence from endogenous biomolecules.[1] The N-hydroxysuccinimide (NHS) ester functional group allows for straightforward covalent conjugation to primary amines, such as those found on lysine residues of proteins and amine-modified oligonucleotides.[2][3]

The key spectral characteristics of this compound and related Cy5 derivatives are summarized in the table below. It is important to note that the exact spectral properties can be influenced by the local microenvironment of the dye.

Spectroscopic PropertyValueReferences
Excitation Maximum (λex) 649 nm[4][5][6]
Emission Maximum (λem) 667 nm[4][5][6]
Molar Extinction Coefficient (ε) ~170,000 - 250,000 cm⁻¹M⁻¹[3][6][7]
Quantum Yield (Φ) ~0.2[4][7]
Recommended Laser Lines 633 nm or 647 nm[2][3]

Experimental Protocols

Accurate determination of fluorescence spectra and successful biomolecule labeling require meticulous experimental execution. The following protocols provide a general framework that can be adapted to specific experimental needs.

Determining Fluorescence Spectra

This protocol outlines the general procedure for measuring the excitation and emission spectra of this compound.

Materials:

  • This compound

  • Spectroscopy-grade solvent (e.g., phosphate-buffered saline (PBS), dimethyl sulfoxide (DMSO))[4]

  • Spectrofluorometer

  • Quartz cuvettes[4]

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the dye in a suitable solvent like DMSO.[4]

    • Dilute the stock solution in the desired final buffer (e.g., PBS) to a nanomolar concentration. To avoid inner filter effects, ensure the final absorbance at the excitation maximum is below 0.1.[4]

  • Emission Spectrum Measurement:

    • Set the spectrofluorometer to excitation mode.

    • Set the excitation wavelength to the known maximum (e.g., 649 nm).[4]

    • Scan a range of emission wavelengths, typically from 660 nm to 800 nm.[4]

    • Record the fluorescence intensity at each emission wavelength.

  • Excitation Spectrum Measurement:

    • Set the spectrofluorometer to emission mode.

    • Set the emission wavelength to the known maximum (e.g., 667 nm).[4]

    • Scan a range of excitation wavelengths, typically from 550 nm to 660 nm.[4]

    • Record the fluorescence intensity at each excitation wavelength.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of wavelength for both the emission and excitation spectra.

    • The peak of the excitation spectrum corresponds to the excitation maximum (λex), and the peak of the emission spectrum corresponds to the emission maximum (λem).[4]

Protein Labeling with NHS Ester

This protocol describes a general workflow for the covalent labeling of proteins with this compound.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)[8]

  • This compound

  • Anhydrous DMSO or dimethylformamide (DMF)[8]

  • Reaction buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3-8.5[8]

  • Quenching solution (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine[8]

  • Purification column (e.g., gel filtration, desalting column)[8]

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is free of amine-containing buffers (e.g., Tris) or stabilizers.[8]

    • Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.[8]

  • NHS Ester Solution Preparation:

    • Immediately before use, prepare a stock solution of the NHS ester in anhydrous DMSO or DMF.[8] NHS esters are moisture-sensitive.[8]

  • Labeling Reaction:

    • Add the desired molar excess of the NHS ester solution to the protein solution. A molar excess of 8-fold is often a good starting point for mono-labeling.[8]

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[8] Protect the reaction from light.[8]

  • Quenching the Reaction (Optional):

    • To stop the reaction, add a quenching reagent like Tris or glycine to react with any unreacted NHS ester.[8]

  • Purification:

    • Remove the unreacted dye and byproducts by passing the reaction mixture through a purification column.[8]

  • Characterization and Storage:

    • Determine the concentration of the labeled protein and the degree of labeling (DOL), which is the average number of dye molecules per protein molecule.[8]

    • Store the labeled protein at 4°C for short-term and -20°C to -80°C for long-term storage.[9]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for labeling a protein with an this compound.

experimental_workflow A Protein Preparation (Amine-free buffer, pH 8.3-8.5) C Labeling Reaction (Incubate 1-4h at RT or 4°C overnight) A->C B NHS Ester Dye (Dissolve in anhydrous DMSO/DMF) B->C D Quenching (Optional) (Add Tris or Glycine) C->D Stop Reaction E Purification (Gel filtration / Desalting column) C->E If no quenching D->E F Characterization & Storage (Determine DOL, Store at -20°C) E->F

Protein Labeling Workflow

References

Navigating the Aqueous Environment: A Technical Guide to the Solubility of N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 in aqueous buffers. Understanding the solubility of this fluorescent probe is critical for its effective application in biological assays, bioconjugation, and various imaging techniques. This document outlines the factors influencing its solubility, presents available data in a structured format, and provides detailed experimental protocols for researchers to determine solubility in their specific systems.

Introduction to this compound and the Importance of Aqueous Solubility

This compound is a fluorescent dye widely utilized in biological research. It consists of a Cy5 core, a cyanine dye that emits in the far-red region of the spectrum, flanked by two polyethylene glycol (PEG) chains. One PEG chain is methoxy-terminated, while the other is functionalized with an N-hydroxysuccinimide (NHS) ester. This NHS ester group allows for the covalent labeling of primary amines on biomolecules such as proteins and antibodies.

The aqueous solubility of this dye is a paramount consideration for several reasons:

  • Reaction Efficiency: In bioconjugation reactions, which are typically performed in aqueous buffers, poor solubility can lead to dye precipitation, reducing the effective concentration and hindering labeling efficiency.

  • Prevention of Aggregation: Cyanine dyes, including Cy5, have a tendency to aggregate in aqueous environments.[1] This aggregation can lead to fluorescence quenching, diminishing the signal and impacting the accuracy of quantification and imaging studies.

  • Biocompatibility: For in vivo or cell-based applications, ensuring the dye remains in solution is crucial to avoid the formation of aggregates that could lead to non-specific binding or cellular toxicity.

The inclusion of PEG chains is a key structural modification designed to enhance the hydrophilicity and, consequently, the aqueous solubility of the Cy5 dye.[1]

Factors Influencing the Solubility of this compound

The solubility of this compound in a given aqueous buffer is not a fixed value but is influenced by a combination of intrinsic molecular properties and extrinsic environmental factors.

Factors Affecting Solubility of PEGylated Cy5 Dyes Solubility Aqueous Solubility of This compound Intrinsic Intrinsic Molecular Properties Solubility->Intrinsic Determined by Extrinsic Extrinsic Environmental Factors Solubility->Extrinsic Influenced by PEGylation PEG Chains (Hydrophilicity) Intrinsic->PEGylation Cy5_Core Cy5 Core (Hydrophobicity, Aggregation Tendency) Intrinsic->Cy5_Core NHS_Ester NHS Ester Group (Hydrolysis) Intrinsic->NHS_Ester Buffer_Type Buffer Composition (e.g., PBS, TRIS) Extrinsic->Buffer_Type pH pH of the Buffer Extrinsic->pH Concentration Dye Concentration Extrinsic->Concentration Temperature Temperature Extrinsic->Temperature Co_Solvents Presence of Organic Co-solvents (e.g., DMSO, DMF) Extrinsic->Co_Solvents

Caption: Key intrinsic and extrinsic factors influencing the aqueous solubility of PEGylated Cy5 dyes.

Intrinsic Molecular Properties
  • PEG Chains: The polyethylene glycol chains are the primary contributors to the enhanced aqueous solubility of this molecule.[1] PEG is a hydrophilic polymer that increases the overall polarity of the dye, facilitating its interaction with water molecules.

  • Cy5 Core: The core cyanine structure is inherently hydrophobic and prone to forming non-fluorescent aggregates in aqueous solutions.[1] The PEG chains help to mitigate this by sterically hindering intermolecular interactions.

  • NHS Ester Group: The NHS ester is susceptible to hydrolysis in aqueous environments, particularly at neutral to alkaline pH. While this is a factor of stability rather than solubility, the hydrolysis product (a carboxylic acid) will have different solubility characteristics.

Extrinsic Environmental Factors
  • Buffer Composition: The type and concentration of salts in the buffer can affect solubility. It is generally advisable to use common biological buffers such as Phosphate-Buffered Saline (PBS) or TRIS. Buffers containing primary amines (like TRIS) should be avoided during the conjugation step as they will compete with the labeling reaction.

  • pH: The pH of the buffer can influence the stability of the NHS ester. For labeling reactions, a pH of 7.2 to 8.5 is typically recommended. The solubility of the dye itself is generally stable across a pH range of 3-10.

  • Dye Concentration: At higher concentrations, the propensity for aggregation increases, which can lead to precipitation and an apparent decrease in solubility.

  • Temperature: Temperature can influence solubility, although for most standard laboratory procedures conducted at room temperature, this effect is minimal.

  • Organic Co-solvents: While the PEGylated dye is designed for aqueous solubility, it is also soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[2] In practice, a common procedure is to prepare a concentrated stock solution in anhydrous DMSO or DMF and then dilute it into the final aqueous buffer.

Solubility Data

Quantitative solubility data for this compound in various aqueous buffers is not extensively published. However, the qualitative solubility is well-established. The following table summarizes the available information for this dye and related compounds.

CompoundSolvent(s)Solubility Characteristics
This compound Aqueous Buffers (e.g., PBS), DMSO, DMFThe hydrophilic PEG spacer increases solubility in aqueous media.[2] It is designed for robust performance in aqueous environments.
Non-sulfonated Cy5 NHS esterDMSO, DMFLimited water solubility; requires the use of an organic co-solvent for labeling reactions in aqueous buffers.[1]
Sulfonated Cy5 NHS esterAqueous BuffersHighly water-soluble due to the presence of sulfonate groups, eliminating the need for organic co-solvents.
Cy5-PEG-CH2COO-NHS, MW 2,000Water, DMSO, DCM, DMFThe PEG polymer increases the hydrophilicity of the conjugated molecule.
N-(m-PEG4)-N'-(PEG4-acid)-Cy5Water, DMSO, DMF, DCMThe hydrophilic PEG spacer increases solubility in aqueous media.

Experimental Protocol for Determining Aqueous Solubility

Given the lack of specific quantitative data, it is recommended that researchers determine the solubility of this compound in their specific buffer of choice. The following protocol provides a general method for this determination.

Experimental Workflow for Solubility Determination Start Start Prep_Stock Prepare Concentrated Stock Solution in DMSO Start->Prep_Stock Serial_Dilute Create Serial Dilutions in Aqueous Buffer Prep_Stock->Serial_Dilute Equilibrate Equilibrate Samples (e.g., 1-2 hours at RT) Serial_Dilute->Equilibrate Centrifuge Centrifuge to Pellet Insoluble Material Equilibrate->Centrifuge Measure_Abs Measure Absorbance of Supernatant at ~649 nm Centrifuge->Measure_Abs Plot_Data Plot Absorbance vs. Concentration Measure_Abs->Plot_Data Determine_Sol Determine Solubility Limit (Point of Deviation from Linearity) Plot_Data->Determine_Sol End End Determine_Sol->End

Caption: A generalized workflow for the experimental determination of dye solubility in an aqueous buffer.

Materials
  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Aqueous buffer of interest (e.g., 1x PBS, pH 7.4)

  • Microcentrifuge tubes

  • Spectrophotometer and cuvettes

  • Microcentrifuge

Procedure
  • Prepare a Concentrated Stock Solution:

    • Accurately weigh a small amount of the dye.

    • Dissolve the dye in anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM). Ensure the dye is fully dissolved. This should be done immediately before use as the NHS ester is moisture-sensitive.

  • Create Serial Dilutions:

    • Prepare a series of dilutions of the stock solution in your aqueous buffer of interest. The final concentration range should span from expectedly soluble to potentially insoluble concentrations. A good starting point would be a range from 1 µM to 1 mM.

    • Ensure the final percentage of DMSO is low (e.g., <1-2%) to minimize its effect on the aqueous solubility.

  • Equilibration:

    • Vortex each dilution briefly.

    • Allow the samples to equilibrate at a constant temperature (e.g., room temperature) for a set period (e.g., 1-2 hours) to allow any precipitation to occur.

  • Separation of Insoluble Material:

    • Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any insoluble dye.

  • Measurement:

    • Carefully collect the supernatant from each tube without disturbing the pellet (if any).

    • Measure the absorbance of the supernatant at the maximum absorption wavelength of Cy5 (~649 nm).

  • Data Analysis:

    • Plot the measured absorbance as a function of the prepared concentration.

    • The point at which the plot deviates from linearity indicates the solubility limit. Below this concentration, the dye is fully dissolved. Above this point, the measured absorbance will plateau as the solution is saturated.

    • The solubility can be calculated from the highest concentration on the linear portion of the curve using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of Cy5 (~250,000 M⁻¹cm⁻¹), c is the concentration, and l is the path length of the cuvette.

Best Practices for Handling and Dissolving

  • Storage: Store the solid dye at -20°C, protected from light and moisture.

  • Stock Solutions: Prepare concentrated stock solutions in an anhydrous organic solvent like DMSO or DMF. It is advisable to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles and moisture contamination.

  • Dissolving in Aqueous Buffers: When diluting the stock solution into your aqueous buffer, add the stock solution to the buffer while vortexing to ensure rapid and uniform mixing. This can help to prevent localized high concentrations that may lead to precipitation.

  • Buffer Choice for Labeling: When performing conjugation reactions, use an amine-free buffer (e.g., PBS) at a pH between 7.2 and 8.5 to ensure the stability and reactivity of the NHS ester.

By understanding the factors that influence the solubility of this compound and by employing the outlined experimental protocol, researchers can ensure the successful application of this versatile fluorescent probe in their experimental workflows.

References

An In-depth Technical Guide to N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5, a fluorescent labeling reagent designed for proteomics and other biological applications. The molecule combines the far-red fluorescent properties of the Cyanine5 (Cy5) dye with a hydrophilic polyethylene glycol (PEG) spacer, terminating in an amine-reactive N-hydroxysuccinimide (NHS) ester. This unique structure offers significant advantages, including enhanced water solubility, reduced non-specific binding, and bright, stable fluorescence ideal for sensitive detection in complex biological samples. This document details the reagent's chemical properties, mechanisms of action, and core applications in proteomics, providing detailed experimental protocols and structured data for researchers in academia and industry.

Introduction: The Convergence of PEGylation and Fluorescence in Proteomics

Modern proteomics research demands highly sensitive and specific tools for the detection, quantification, and characterization of proteins. Covalent labeling with fluorescent dyes is a cornerstone technique, enabling researchers to visualize and track proteins in a multitude of applications. This compound represents an advanced class of labeling reagents engineered to overcome common challenges associated with traditional fluorescent dyes.

The molecule's design incorporates three key functional components:

  • Cyanine5 (Cy5) NHS Ester: A highly popular amine-reactive fluorescent dye. Cy5's excitation and emission spectra are in the far-red region (approx. 650/670 nm), a significant advantage that minimizes autofluorescence from endogenous biomolecules in cells and tissues, leading to a higher signal-to-noise ratio.[1][2] The NHS ester group is one of the most common functionalities for targeting primary amines found on the N-terminus of polypeptides and the side chains of lysine residues, forming stable amide bonds.[3][4]

  • Dual PEG4 Spacer: The reagent includes two discrete polyethylene glycol (PEG) units, each with four ethylene oxide repeats. PEG linkers are renowned for their hydrophilicity, biocompatibility, and ability to reduce immunogenicity.[5][6] In this context, the PEG spacer increases the overall water solubility of the Cy5 dye, preventing aggregation and reducing non-specific hydrophobic interactions with other proteins or surfaces.[7][8] This leads to cleaner results in applications like gel electrophoresis and microscopy.

  • Monodisperse Nature: Unlike polydisperse PEG polymers, which have a range of molecular weights, the m-PEG4 linker is monodispersed, meaning it has a precise and defined length and molecular weight.[5][9] This ensures uniformity in the labeled products, which is critical for applications requiring high resolution and accurate molecular weight determination, such as mass spectrometry.[10]

Physicochemical and Spectroscopic Properties

The utility of a fluorescent probe is defined by its chemical and photophysical characteristics. The presence of the PEG linker subtly influences the spectroscopic properties of the Cy5 core compared to its non-PEGylated counterparts.

PropertyValue / DescriptionSource(s)
Molecular Formula C₄₉H₆₈CLN₃O₁₂[11][12]
Molecular Weight 926.54 g/mol [11][12]
CAS Number 2107273-30-1[12]
Excitation Maximum (λex) ~649 nm[13][14]
Emission Maximum (λem) ~667 nm[13][14]
Molar Extinction Coeff. (ε) ~170,000 M⁻¹cm⁻¹ (for similar PEG-Cy5 acid)[13][14]
Quantum Yield (Φ) ~0.2 (for Cy5-NHS, can be lower for PEGylated versions)[8]
Reactivity Primary amines (-NH₂) on proteins, peptides, etc.[1][15]
Solubility High in aqueous buffers, DMSO, DMF[8][13]
Storage -20°C, desiccated and protected from light[12][16]

Note: Some spectroscopic values are based on structurally similar PEG-Cy5 compounds and serve as a close approximation.[8][13][14]

Core Applications in Proteomics

The properties of this compound make it a versatile tool for a range of proteomics workflows.

  • Fluorescence-Based Protein Detection: Labeled proteins can be visualized with high sensitivity in SDS-PAGE and 2D gels. Detection limits for cyanine dyes can be in the low nanogram range.[17][18] The far-red fluorescence is particularly useful for quantitative Western blotting, where it avoids spectral overlap with other common probes.

  • Differential In-Gel Electrophoresis (DIGE): While traditionally performed with Cy2, Cy3, and Cy5 dyes, this PEGylated Cy5 reagent can be used to label one protein population for comparison against others labeled with spectrally distinct dyes.[18] The PEG linker can help improve spot resolution by minimizing aggregation.

  • Fluorescence Microscopy and Flow Cytometry: Proteins labeled with this reagent can be used to track their localization within cells, monitor trafficking, or quantify cell populations based on protein expression levels. The hydrophilic PEG spacer reduces non-specific binding to cellular components, leading to clearer images.[19]

  • Protein-Protein Interaction Studies: Labeled proteins can be used as probes in pull-down assays or microarrays to identify binding partners.

  • Mass Spectrometry (MS): While the primary utility is fluorescence, the defined mass of the PEG-Cy5 tag allows for its use in MS-based workflows. Characterization of PEGylated proteins by MS is an established field, and the monodisperse nature of this reagent simplifies spectral analysis compared to polydisperse PEGs.[10][20]

Chemical Principles and Reaction Mechanisms

The core of the labeling process is the reaction between the N-hydroxysuccinimide (NHS) ester and a primary amine. This reaction proceeds via nucleophilic acyl substitution.

G cluster_reactants Reactants cluster_products Products Protein Protein-NH₂ (Primary Amine) Conjugate Protein-NH-CO-(PEG)₈-Cy5 (Stable Amide Bond) Protein->Conjugate pH 7.2 - 8.5 Reagent This compound Reagent->Conjugate Byproduct N-hydroxysuccinimide (NHS) Reagent->Byproduct

Fig 1. Amine-reactive labeling chemistry.

The reaction is highly dependent on pH. At neutral or slightly alkaline pH (optimally 8.3-8.5), the primary amine is deprotonated and acts as a strong nucleophile.[21][22] At acidic pH, the amine is protonated (-NH₃⁺) and non-reactive. At excessively high pH, the NHS ester is prone to rapid hydrolysis, which reduces labeling efficiency.[3]

Experimental Protocols

Protocol 1: Covalent Labeling of Proteins

This protocol provides a general workflow for labeling a protein with this compound. The optimal dye-to-protein molar ratio should be determined empirically for each specific protein to achieve the desired degree of labeling without causing precipitation or quenching.[1][23]

A. Materials Required:

  • This compound

  • Protein of interest (2-10 mg/mL in amine-free buffer)

  • Reaction Buffer: 0.1 M sodium phosphate or 0.1 M sodium bicarbonate, pH 8.3.[21] Avoid buffers containing primary amines like Tris or glycine.[16]

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[16]

  • Quenching Buffer: 1.0 M Tris-HCl, pH 8.0.

  • Purification column (e.g., Sephadex G-25) for desalting.

B. Key Labeling Parameters:

ParameterRecommended RangeRationaleSource(s)
Protein Concentration 2 - 10 mg/mLHigher concentrations improve labeling efficiency.[15]
Reaction pH 8.3 - 8.5Optimal for deprotonated amines and NHS ester stability.[21][22]
Molar Excess of Dye 8x - 20xEmpirical starting point; adjust to control degree of labeling.[16][21]
Reaction Time 1 - 2 hours at RT, or overnight at 4°CBalances labeling reaction against hydrolysis of the dye.[22]
Solvent for Dye DMSO or DMFEnsures dye is fully dissolved before adding to aqueous buffer.[16]

C. Step-by-Step Procedure:

  • Equilibrate Reagents: Allow the vial of the dye to warm to room temperature before opening to prevent moisture condensation.[16]

  • Prepare Protein: Ensure the protein sample is in the correct Reaction Buffer at the desired concentration. If necessary, perform a buffer exchange using dialysis or a desalting column.

  • Prepare Dye Stock Solution: Immediately before use, dissolve the required amount of this compound in DMSO to create a 10 mg/mL or ~10 mM stock solution. Do not store the reconstituted dye.[16]

  • Initiate Labeling Reaction: Add the calculated volume of the dye stock solution to the protein solution while gently vortexing. The final concentration of DMSO in the reaction mixture should not exceed 10%.[16]

  • Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quench Reaction (Optional): Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM. Incubate for 30 minutes. This step is optional but recommended to ensure no free dye reacts in downstream applications.

G start Start: Prepare Protein (Amine-free buffer, pH 8.3) calculate Calculate Molar Excess (Target 10-20x) start->calculate Step 1 prep_dye Prepare Dye Stock Solution (Dissolve in DMSO/DMF) mix Add Dye to Protein Solution (Vortex gently) prep_dye->mix Step 3 calculate->prep_dye Step 2 incubate Incubate (1-2h at RT or overnight at 4°C, protected from light) mix->incubate Step 4 quench Quench Reaction (Add Tris buffer) incubate->quench Step 5 (Optional) purify Purify Conjugate (Size-Exclusion Chromatography) incubate->purify If not quenching quench->purify Step 6 end End: Store Labeled Protein (-20°C or -80°C, protected from light) purify->end Step 7

Fig 2. General workflow for protein labeling.
Protocol 2: Purification of the Labeled Conjugate

It is critical to remove unreacted free dye from the protein-dye conjugate. Size-exclusion chromatography (e.g., using a G-25 desalting column) is the most common and effective method.[22]

  • Prepare Column: Equilibrate the desalting column with a suitable storage buffer for your protein (e.g., PBS, pH 7.4).

  • Load Sample: Apply the entire reaction mixture from Protocol 1 to the top of the column.

  • Elute: Begin elution with the storage buffer. The larger protein-dye conjugate will elute first in the void volume, while the smaller, unreacted dye molecules will be retained by the resin and elute later.

  • Collect Fractions: Collect fractions and identify those containing the labeled protein. This is often visible due to the intense color of the Cy5 dye.

  • Verify Purity: Confirm the removal of free dye and assess the degree of labeling using SDS-PAGE (visualizing fluorescence) and UV-Vis spectrophotometry.

Application Workflow: Probing Protein Interactions

This reagent is highly effective for preparing fluorescent probes to study protein-protein interactions or to track a protein's engagement with a specific cellular pathway.

G cluster_analysis Analysis Methods label_protein Label Bait Protein with PEG-Cy5-NHS Ester incubate_lysate Incubate Labeled Bait with Cell Lysate or Pull-down Matrix label_protein->incubate_lysate wash Wash to Remove Non-specific Binders incubate_lysate->wash elute Elute Bound Proteins wash->elute analyze Analyze Eluate sds_page SDS-PAGE & In-gel Fluorescence Scan analyze->sds_page mass_spec Mass Spectrometry (LC-MS/MS)

Fig 3. Workflow for interaction studies.

Conclusion and Future Outlook

This compound is a powerful and versatile reagent for modern proteomics. By combining the favorable spectral properties of Cy5 with the solubilizing and biocompatible characteristics of a discrete PEG linker, it enables highly sensitive and specific detection of proteins in a wide array of applications. Its design directly addresses common issues of dye aggregation and non-specific binding, resulting in more reliable and reproducible data. For researchers and drug developers, this translates to improved performance in fluorescence-based assays, from fundamental protein characterization to complex cellular imaging and interaction studies. As proteomics continues to push the boundaries of detection, such intelligently designed reagents will remain indispensable tools for discovery.

References

Methodological & Application

Application Notes and Protocols for N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 Antibody Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of fluorescent dyes to monoclonal antibodies is a cornerstone technique in biological research and drug development, enabling a wide array of applications from in vitro immunoassays to in vivo imaging. This document provides a detailed protocol for the covalent labeling of antibodies with N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5, a near-infrared fluorescent dye engineered with polyethylene glycol (PEG) linkers.

The Cy5 core is a bright and photostable fluorophore, emitting in the far-red spectrum, which minimizes background autofluorescence from biological samples. The integrated m-PEG4 and PEG4 linkers enhance the hydrophilicity of the molecule. This increased water solubility can improve the stability of the resulting antibody conjugate, potentially reducing aggregation and non-specific binding, which are critical considerations for the development of antibody-based diagnostics and therapeutics.[1][2]

The N-hydroxysuccinimide (NHS) ester functional group facilitates a straightforward and efficient covalent coupling to primary amines (e.g., the ε-amino group of lysine residues) on the antibody, forming a stable amide bond.[3] This protocol details the necessary steps for antibody preparation, the conjugation reaction, purification of the labeled antibody, and characterization of the final conjugate.

Materials and Reagents

Material/ReagentSpecificationsStorage
AntibodyPurified IgG, 1-10 mg/mL in amine-free buffer (e.g., PBS)4°C or -20°C
This compoundAmine-reactive succinimidyl ester< -15°C, desiccated, protected from light
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)High-purity, anhydrousRoom temperature, desiccated
Reaction Buffer1 M Sodium Bicarbonate, pH 8.5-9.5 or 0.1 M Sodium Phosphate, pH 7.2-8.0Room temperature
Quenching Reagent1 M Tris-HCl, pH 8.0 or 1.5 M Hydroxylamine, pH 8.5Room temperature
Purification ColumnSpin desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO) or size-exclusion chromatography columnRoom temperature
Collection Tubes1.5 mL microcentrifuge tubesRoom temperature

Experimental Protocols

Antibody Preparation

Prior to labeling, it is crucial to ensure the antibody is in a suitable buffer, free from primary amines (e.g., Tris, glycine) or stabilizing proteins (e.g., BSA) that would compete with the NHS ester reaction.[4]

  • Buffer Exchange: If the antibody solution contains interfering substances, perform a buffer exchange into a suitable amine-free buffer, such as 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.4. This can be achieved through dialysis, spin filtration, or desalting columns.[3]

  • Concentration Adjustment: Adjust the antibody concentration to 2-10 mg/mL for optimal labeling efficiency.[5] It is advisable to use antibody concentrations of at least 1 mg/ml.[6]

  • Purity Check: Ensure the antibody is of high purity (>95%) for best results.

Antibody Labeling Reaction

The efficiency of the labeling reaction is dependent on the pH and the molar ratio of the dye to the antibody.[]

  • pH Adjustment: For optimal labeling, the pH of the antibody solution should be between 8.0 and 9.0.[3] To achieve this, add 1/10th volume of 1 M sodium bicarbonate buffer (pH 8.5-9.5) to the antibody solution. For example, add 10 µL of 1 M sodium bicarbonate to 100 µL of antibody solution.[3]

  • Dye Preparation: Immediately before use, allow the vial of this compound to warm to room temperature. Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO or DMF.[3][4]

  • Molar Ratio Calculation: The optimal molar ratio of dye to antibody should be determined empirically for each antibody. A common starting point is a 10:1 to 20:1 molar ratio.[3][8]

    • Calculation:

      • Moles of Antibody = (Antibody concentration in mg/mL × Antibody volume in mL) / (Antibody molecular weight in g/mol )

      • Moles of Dye needed = Moles of Antibody × Desired molar ratio

      • Volume of Dye stock = (Moles of Dye needed × Dye molecular weight in g/mol ) / (Dye stock concentration in mg/mL)

  • Conjugation Reaction: While gently vortexing, add the calculated volume of the dye stock solution to the pH-adjusted antibody solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[9]

Quenching the Reaction

After the incubation period, any unreacted NHS ester should be quenched to prevent further labeling.

  • Add Quenching Reagent: Add a quenching reagent such as 1 M Tris-HCl (to a final concentration of 50-100 mM) or 1.5 M hydroxylamine to the reaction mixture.[4][5]

  • Incubation: Incubate for 15-30 minutes at room temperature.

Purification of the Labeled Antibody

It is critical to remove unconjugated dye from the labeled antibody to ensure accurate determination of the degree of labeling and to reduce background in downstream applications.[10]

  • Spin Column Purification: For rapid purification of small-scale reactions, spin desalting columns are effective.

    • Equilibrate the spin column according to the manufacturer's instructions, typically by washing with PBS.

    • Apply the quenched reaction mixture to the column.

    • Centrifuge to elute the purified antibody-dye conjugate. The smaller, unconjugated dye molecules will be retained in the column resin.[10][11]

  • Size-Exclusion Chromatography (SEC): For larger volumes or higher purity requirements, SEC is the preferred method. This technique separates molecules based on size, allowing for the collection of the larger antibody-dye conjugate, while the smaller, free dye is eluted later.

Data Presentation: Quantitative Summary

ParameterRecommended Value/RangeNotes
Antibody Concentration 2-10 mg/mLHigher concentrations generally improve labeling efficiency.
Reaction pH 8.0 - 9.0Optimal for the reaction between NHS esters and primary amines.
Dye:Antibody Molar Ratio 5:1 to 20:1This should be optimized for each specific antibody.
Reaction Time 1-2 hoursAt room temperature.
Optimal Degree of Labeling (DOL) 2 - 7A higher DOL can lead to signal quenching.[3][]

Characterization of the Labeled Antibody

Determining the Degree of Labeling (DOL)

The DOL, the average number of dye molecules conjugated to each antibody molecule, is determined spectrophotometrically.

  • Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified conjugate at 280 nm (A280) and ~650 nm (A~650, the absorbance maximum for Cy5).[3]

  • Calculations:

    • Concentration of Dye (M):

      • [Cy5] = A~650 / (ε_Cy5 × path length in cm)

      • Where εCy5 (molar extinction coefficient of Cy5) = 250,000 M-1cm-1

    • Corrected Absorbance at 280 nm:

      • A correction factor is needed to account for the absorbance of Cy5 at 280 nm.[3]

      • A_protein = A_280 - (A~650 × CF_Cy5)

      • Where CFCy5 (correction factor for Cy5 at 280 nm) is typically ~0.04.

    • Concentration of Antibody (M):

      • [Antibody] = A_protein / (ε_antibody × path length in cm)

      • Where εantibody for a typical IgG is ~210,000 M-1cm-1.

    • Degree of Labeling (DOL):

      • DOL = [Cy5] / [Antibody]

Storage of Labeled Antibody

Proper storage is essential to maintain the functionality of the fluorescently labeled antibody.

  • Short-term storage: Store at 4°C in the dark for up to one month.

  • Long-term storage: For storage longer than one month, aliquot the conjugate to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[12] The addition of a cryoprotectant like glycerol to a final concentration of 50% can prevent freezing at -20°C.[4]

  • Protection from Light: Fluorescent conjugates should always be protected from light to prevent photobleaching.[4] Store in dark tubes or wrap vials in aluminum foil.

Mandatory Visualizations

G Chemical Reaction of this compound with Antibody cluster_reactants Reactants cluster_products Products Antibody Antibody-NH₂ (Primary Amine on Lysine) Conjugate Antibody-NH-CO-PEG4-Cy5-m-PEG4 (Stable Amide Bond) Antibody->Conjugate + Dye This compound m-PEG4 Cy5 PEG4-NHS ester Dye:f2->Conjugate Byproduct N-hydroxysuccinimide Dye:f2->Byproduct G Experimental Workflow for Antibody Labeling A Antibody Preparation (Buffer Exchange & Concentration) B pH Adjustment (to pH 8.0-9.0) A->B D Conjugation Reaction (Incubate 1-2h at RT, in dark) B->D C Dye Preparation (Dissolve in DMSO/DMF) C->D E Quenching (Add Tris or Hydroxylamine) D->E F Purification (Spin Column or SEC) E->F G Characterization (Determine DOL via Absorbance) F->G H Storage (4°C or -20°C, protected from light) G->H

References

Application Notes and Protocols for Protein Conjugation with N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed guide for the covalent labeling of proteins with the fluorescent dye N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5. This near-infrared (NIR) dye, equipped with a polyethylene glycol (PEG) spacer and an N-hydroxysuccinimide (NHS) ester, is designed for the straightforward and efficient conjugation to primary amines (e.g., lysine residues and the N-terminus) on proteins. The PEG spacer enhances the solubility and biocompatibility of the dye, potentially reducing non-specific binding of the labeled protein. The NHS ester reacts with primary amines in a pH-dependent manner to form stable amide bonds.[1][2][3] This protocol will cover the step-by-step procedure for conjugation, purification of the labeled protein, and characterization of the conjugate.

Principle of Reaction

The conjugation chemistry is based on the reaction between the NHS ester of the Cy5 dye and primary amines on the protein.[1][4] The amine group acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[4] The reaction is most efficient at a slightly alkaline pH (8.0-9.0), where the primary amines are deprotonated and thus more nucleophilic.[5][6][7]

Materials

  • Protein of interest in an amine-free buffer (e.g., PBS, HEPES)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)[8][9]

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5[5][10]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Purification column (e.g., spin column, size-exclusion chromatography column like Sephadex G-25)[11][12]

  • Spectrophotometer

Experimental Protocols

Preparation of Reagents
  • Protein Solution:

    • Prepare the protein solution in an amine-free buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3-8.5). Buffers containing primary amines like Tris or glycine will compete with the labeling reaction and should be avoided.[8][10]

    • The recommended protein concentration is 2-10 mg/mL.[8][13] If the protein is in an incompatible buffer, perform buffer exchange via dialysis or a desalting column.

  • This compound Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[8][13] The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions, so it is crucial to use an anhydrous solvent and prepare the solution fresh.[14][15]

Protein Conjugation Reaction
  • Molar Ratio Calculation: Determine the desired molar excess of the dye to the protein. A common starting point is a 10- to 20-fold molar excess of the NHS ester to the protein.[14] The optimal ratio may need to be determined empirically for each protein.

  • Reaction Setup:

    • Add the calculated volume of the dissolved this compound solution to the protein solution.

    • Mix gently by pipetting up and down or by brief vortexing. The final concentration of the organic solvent (DMF or DMSO) in the reaction mixture should ideally not exceed 10% to avoid protein denaturation.[1]

  • Incubation:

    • Incubate the reaction mixture for 1 hour at room temperature or overnight at 4°C, protected from light.[1][10] Longer incubation times may be necessary for reactions carried out at a lower pH.[3]

  • (Optional) Quenching: The reaction can be stopped by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 15-30 minutes.[14] This step is useful to ensure that no unreacted dye is available to react in downstream applications.

Purification of the Conjugate

It is critical to remove unconjugated "free" dye from the protein-dye conjugate.[11] The presence of free dye can lead to high background signals and inaccurate quantification.[11]

  • Spin Column/Gel Filtration: This is a rapid method for separating the larger labeled protein from the smaller, unconjugated dye.[11]

    • Equilibrate a spin column (e.g., Sephadex G-25) with an appropriate buffer (e.g., PBS).

    • Apply the reaction mixture to the column.

    • Centrifuge according to the manufacturer's instructions. The purified, labeled protein will be in the eluate.[11]

  • Size-Exclusion Chromatography (SEC): This method offers higher resolution for purification.

    • Equilibrate an SEC column with the desired buffer.

    • Load the reaction mixture onto the column.

    • Collect fractions and monitor the absorbance at 280 nm (for protein) and 650 nm (for Cy5). The first peak to elute will contain the labeled protein.

  • Dialysis: This is a suitable method for larger sample volumes.

    • Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff.

    • Dialyze against a large volume of buffer (e.g., PBS) at 4°C with several buffer changes over 24-48 hours.

Characterization of the Conjugate

After purification, it is important to determine the concentration of the labeled protein and the degree of labeling (DOL). The DOL is the average number of dye molecules conjugated to each protein molecule.

  • Spectrophotometric Measurement: Measure the absorbance of the purified conjugate at 280 nm (A280) and 650 nm (A650, the absorbance maximum for Cy5).[10]

  • Calculations:

    • Correction Factor (CF) for Cy5 at 280 nm: Cy5 has a significant absorbance at 280 nm, which must be corrected for to accurately determine the protein concentration. The correction factor for Cy5 is approximately 0.05.[10]

    • Protein Concentration: Protein Conc. (M) = [A280 - (A650 × 0.05)] / ε_protein where ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • Dye Concentration: Dye Conc. (M) = A650 / ε_Cy5 where ε_Cy5 is the molar extinction coefficient of Cy5 at 650 nm (typically ~250,000 M⁻¹cm⁻¹).

    • Degree of Labeling (DOL): DOL = Dye Conc. (M) / Protein Conc. (M)

An optimal DOL for many applications is typically between 2 and 7.[16] Over-labeling can lead to fluorescence quenching and protein aggregation.

Data Presentation

Table 1: Key Parameters for Protein Conjugation

ParameterRecommended RangeNotes
Reaction pH 8.0 - 9.0Optimal for NHS ester reaction with primary amines.[5][6][7]
Reaction Buffer Amine-free buffers (e.g., 0.1 M Sodium Bicarbonate)Buffers with primary amines will compete with the reaction.[8][10]
Protein Concentration 2 - 10 mg/mLHigher concentrations can improve labeling efficiency.[8][13]
Dye:Protein Molar Ratio 5:1 to 20:1Needs to be optimized for the specific protein.[14]
Reaction Time 1 hour at RT or overnight at 4°CCan be adjusted based on the reactivity of the protein.[1][10]
Organic Solvent < 10% of final volumeTo prevent protein denaturation.[1]

Table 2: Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low Labeling Efficiency - Incorrect pH of reaction buffer- Presence of primary amines in the buffer- Hydrolyzed NHS ester- Low protein concentration- Ensure pH is between 8.0 and 9.0.[5][6][7]- Use an amine-free buffer.[8][10]- Prepare fresh dye solution immediately before use.[8][13]- Concentrate the protein to at least 2 mg/mL.[8][13]
Protein Precipitation - High concentration of organic solvent- Over-labeling of the protein- Keep the organic solvent concentration below 10%.[1]- Reduce the molar excess of the dye in the reaction.
High Background Signal - Inefficient removal of free dye- Repeat the purification step or use a more stringent method (e.g., SEC).[11]

Visualizations

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Conjugation Reaction cluster_purification 3. Purification cluster_analysis 4. Characterization Protein Protein in Amine-Free Buffer Mix Mix Protein and Dye Protein->Mix Dye Dissolve Cy5-PEG-NHS in DMSO/DMF Dye->Mix Incubate Incubate (1 hr @ RT or O/N @ 4°C) Mix->Incubate Purify Purify Conjugate (Spin Column/SEC/Dialysis) Incubate->Purify Analyze Spectrophotometry (A280 & A650) Purify->Analyze Calculate Calculate Protein Conc. and DOL Analyze->Calculate

Caption: Experimental workflow for protein conjugation.

reaction_mechanism Reactants Protein-NH₂ + Cy5-PEG-NHS Transition Nucleophilic Attack Reactants->Transition Products Protein-NH-CO-PEG-Cy5 (Stable Amide Bond) + NHS Transition->Products

Caption: NHS ester-amine reaction mechanism.

References

Application Notes and Protocols: N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 is a far-red fluorescent dye designed for the covalent labeling of biomolecules. This dye features a Cy5 core, a proven and widely used fluorophore, enhanced with two polyethylene glycol (PEG) linkers. The N-hydroxysuccinimide (NHS) ester group provides a mechanism for covalently attaching the dye to primary amines on proteins, antibodies, peptides, and amine-modified nucleic acids. The PEG linkers significantly improve the hydrophilicity and biocompatibility of the dye, reducing non-specific binding and aggregation in aqueous environments, which is highly advantageous for a range of applications in fluorescence microscopy and in vivo imaging.[1][2][3]

The fluorescence emission of Cy5 in the far-red spectrum minimizes autofluorescence from biological samples, leading to an improved signal-to-noise ratio.[2][4] This makes it an ideal choice for sensitive detection in complex biological systems. These characteristics, combined with its high molar extinction coefficient and good photostability, make this compound a versatile tool for visualizing and tracking biomolecules in various research and drug development applications.[5][6]

Chemical and Spectroscopic Properties

The performance of a fluorescent dye is fundamentally determined by its chemical and spectroscopic characteristics. The inclusion of PEG linkers in this compound enhances its utility in biological applications compared to standard Cy5-NHS esters.[1]

PropertyValueReference
Excitation Maximum (λex) ~649 nm[2][6][7]
Emission Maximum (λem) ~667-670 nm[2][6][7]
Molar Extinction Coefficient (ε) ~170,000 - 250,000 M⁻¹cm⁻¹[1][7][8]
Quantum Yield (Φ) ~0.2 (in aqueous buffer)[1]
Reactive Group N-Hydroxysuccinimide (NHS) Ester[8]
Reactivity Primary amines (-NH₂)[8]
Solubility Good in water, DMSO, DMF[7][8]

Note: Spectroscopic properties can be influenced by the local environment, including solvent polarity and conjugation to biomolecules.[9]

Experimental Protocols

Protocol 1: Labeling of Proteins and Antibodies

This protocol describes the covalent labeling of proteins or antibodies with this compound. The NHS ester reacts with primary amines (e.g., lysine residues) to form stable amide bonds.

Materials:

  • This compound

  • Protein or antibody to be labeled

  • Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5, or PBS)[10][11]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[12]

  • Purification column (e.g., Sephadex G-25 spin column)[10]

  • Spectrophotometer

Procedure:

  • Prepare Protein Solution:

    • Dissolve or dialyze the protein/antibody into an amine-free buffer at a concentration of 2-10 mg/mL.[2][10] Buffers containing primary amines like Tris will compete with the labeling reaction and must be avoided.[10]

    • Adjust the pH of the protein solution to 8.3-8.5 using 1 M sodium bicarbonate if necessary.[11]

  • Prepare Dye Stock Solution:

    • Allow the vial of this compound to warm to room temperature.

    • Prepare a 10 mg/mL stock solution of the dye in anhydrous DMF or DMSO.[10] This solution should be prepared fresh before use.[13]

  • Labeling Reaction:

    • Calculate the required amount of dye. A molar excess of 8-10 fold of dye to protein is a good starting point for optimization.[11][12]

    • Slowly add the calculated volume of the dye stock solution to the protein solution while gently vortexing.[13]

    • Incubate the reaction for 1 hour at room temperature, protected from light.[10]

  • Purification of the Labeled Conjugate:

    • Remove unreacted dye using a spin column or gel filtration column (e.g., Sephadex G-25).[10][14]

    • Equilibrate the column with your desired storage buffer (e.g., PBS).

    • Apply the reaction mixture to the column and centrifuge according to the manufacturer's instructions to collect the labeled protein.[15] The smaller, unconjugated dye molecules will be retained by the column matrix.[14]

  • Characterization of the Conjugate:

    • Degree of Labeling (DOL): Determine the average number of dye molecules conjugated to each protein molecule.[14]

      • Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~650 nm (for Cy5).[14]

      • Calculate the protein concentration and the dye concentration using the Beer-Lambert law (A = εcl).

      • The DOL is the molar ratio of the dye to the protein. An optimal DOL for antibodies is typically between 2 and 4 to avoid self-quenching.[14]

    • Purity: Analyze the purified conjugate by SDS-PAGE. A fluorescent scan of the gel should show a single fluorescent band corresponding to the molecular weight of the protein.[10]

Workflow for Protein Labeling and Purification:

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis protein_prep Prepare Protein in Amine-Free Buffer (pH 8.3-8.5) reaction Mix Protein and Dye (1 hr, RT, dark) protein_prep->reaction dye_prep Prepare Dye Stock in DMSO/DMF dye_prep->reaction purification Purify via Spin Column reaction->purification analysis Characterize Conjugate (DOL, Purity) purification->analysis

Caption: Workflow for labeling proteins with Cy5-NHS ester.

Protocol 2: Staining of Fixed Cells for Fluorescence Microscopy

This protocol outlines a general procedure for using a Cy5-labeled antibody to stain fixed cells.

Materials:

  • Cy5-labeled antibody conjugate

  • Cells grown on coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope with appropriate filter sets for Cy5 and DAPI

Procedure:

  • Cell Culture and Fixation:

    • Grow cells on sterile coverslips in a petri dish.

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization (for intracellular targets):

    • If targeting an intracellular antigen, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash the cells three times with PBS.

  • Blocking:

    • Incubate the cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.

  • Antibody Incubation:

    • Dilute the Cy5-labeled antibody to the desired concentration in blocking buffer.

    • Incubate the cells with the diluted antibody for 1 hour at room temperature or overnight at 4°C, protected from light.

  • Washing:

    • Wash the cells three times with PBS to remove unbound antibodies.

  • Counterstaining (Optional):

    • Incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes.

    • Wash the cells twice with PBS.

  • Mounting:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Seal the edges of the coverslip with nail polish and allow to dry.

  • Imaging:

    • Image the slides using a fluorescence microscope equipped with appropriate filters for Cy5 (Excitation: ~630-650 nm, Emission: ~660-700 nm) and the counterstain.

Workflow for Fixed Cell Staining:

G start Cells on Coverslip fix Fixation (4% PFA) start->fix permeabilize Permeabilization (0.1% Triton X-100) fix->permeabilize block Blocking (1% BSA) permeabilize->block ab_stain Incubate with Cy5-Antibody block->ab_stain wash1 Wash (3x PBS) ab_stain->wash1 counterstain Counterstain (e.g., DAPI) wash1->counterstain wash2 Wash (2x PBS) counterstain->wash2 mount Mount with Antifade Medium wash2->mount image Fluorescence Microscopy mount->image G drug Cy5-Labeled Drug receptor Cell Surface Receptor drug->receptor Binding internalization Internalization receptor->internalization endosome Endosome internalization->endosome lysosome Lysosome endosome->lysosome Degradation target Intracellular Target endosome->target Release effect Cellular Effect target->effect

References

Application Notes and Protocols for N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the use of N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5, a fluorescent dye, in flow cytometry applications.

Introduction

This compound is a far-red fluorescent dye designed for the covalent labeling of biomolecules. The N-hydroxysuccinimide (NHS) ester functional group readily reacts with primary amines on proteins, peptides, and other molecules to form stable amide bonds.[1][2][3][4] The Cy5 fluorophore is well-suited for flow cytometry due to its excitation and emission properties in the far-red spectrum (excitation maximum ~650 nm, emission maximum ~670 nm), which helps to minimize autofluorescence from biological samples.[2][] The inclusion of two polyethylene glycol (PEG4) spacers enhances the hydrophilicity of the molecule, which can reduce non-specific binding and aggregation.[6]

Principle of Reaction

The NHS ester of the Cy5 dye reacts with primary amine groups (-NH2), such as those found on the side chains of lysine residues in proteins or on the surface of cells, in a nucleophilic acyl substitution reaction. This reaction is most efficient at a slightly alkaline pH (8.0-8.5) and results in the formation of a stable amide bond, covalently attaching the Cy5 fluorophore to the target molecule.

reagent This compound labeled_protein Labeled Protein/Cell Surface (Stable Amide Bond) reagent->labeled_protein + Protein-NH₂ (pH 8.0-8.5) protein Protein/Cell Surface with Primary Amine (R-NH₂) protein->labeled_protein nhs N-hydroxysuccinimide (byproduct)

Figure 1: Covalent labeling of a primary amine with an NHS ester dye.

Applications in Flow Cytometry

This reagent is ideal for a variety of flow cytometry applications, including:

  • Immunophenotyping: Labeling of primary or secondary antibodies to identify and quantify specific cell populations.

  • Cell Surface Protein Labeling: Direct labeling of cell surface proteins for tracking, quantification, or analysis of protein expression.

  • Apoptosis Assays: Labeling of annexin V to detect apoptotic cells.

  • Cell Proliferation Assays: Labeling of cells to track cell division.

Experimental Protocol: Cell Surface Staining for Flow Cytometry

This protocol provides a general guideline for the direct labeling of cell surface proteins for analysis by flow cytometry.

Materials
  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[3][7]

  • Cells in suspension

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free

  • 1 M Sodium Bicarbonate (NaHCO₃), pH 8.5

  • Fetal Bovine Serum (FBS) or Bovine Serum Albumin (BSA)

  • Flow cytometry tubes

  • Flow cytometer with a 633 nm or 640 nm laser

Protocol Steps

cluster_prep Preparation cluster_labeling Labeling cluster_wash Washing & Analysis prep_dye 1. Prepare Dye Stock Solution (10 mM in DMSO) prep_cells 2. Prepare Cell Suspension (1-5 x 10^6 cells/mL in PBS) add_bicarb 3. Adjust pH (Add 1/10 vol 1M NaHCO₃, pH 8.5) prep_cells->add_bicarb add_dye 4. Add Dye (Final conc. 1-10 µM) add_bicarb->add_dye incubate 5. Incubate (30 min, RT, protected from light) add_dye->incubate quench 6. Quench Reaction (Add FBS or BSA) incubate->quench wash1 7. Wash Cells (Centrifuge and resuspend in PBS) quench->wash1 wash2 8. Repeat Wash wash1->wash2 analyze 9. Resuspend for Analysis (in PBS + 1% FBS) wash2->analyze acquire 10. Acquire Data on Flow Cytometer analyze->acquire

Figure 2: Workflow for cell surface labeling with Cy5-NHS ester.
  • Prepare Dye Stock Solution:

    • Allow the vial of this compound to warm to room temperature.

    • Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO.[1] Vortex briefly to ensure it is fully dissolved.

    • Note: NHS esters are moisture-sensitive. Use high-quality, anhydrous DMSO and store the stock solution at -20°C, protected from light and moisture.[3]

  • Prepare Cell Suspension:

    • Wash cells twice with ice-cold PBS to remove any amine-containing media components.

    • Resuspend the cells at a concentration of 1-5 x 10⁶ cells/mL in PBS.

  • Labeling Reaction:

    • To the cell suspension, add 1/10th volume of 1 M Sodium Bicarbonate (pH 8.5) to raise the pH for optimal NHS ester reactivity.[4][8]

    • Immediately add the Cy5-NHS ester stock solution to the cell suspension to achieve the desired final concentration. A starting concentration of 1-10 µM is recommended, but this may require optimization.

    • Gently mix and incubate for 30 minutes at room temperature, protected from light.

  • Quenching and Washing:

    • To quench the reaction, add FBS to a final concentration of 2-5% or BSA to 1%. The primary amines in the proteins will react with any remaining NHS ester.

    • Incubate for 10 minutes.

    • Centrifuge the cells at 300-400 x g for 5 minutes and discard the supernatant.

    • Wash the cells twice by resuspending the cell pellet in cold PBS containing 1% FBS, followed by centrifugation.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in an appropriate buffer for flow cytometry (e.g., PBS with 1% FBS).

    • Analyze the cells on a flow cytometer equipped with a 633 nm or 640 nm laser and appropriate emission filters for Cy5 (typically around 660/20 nm).[2]

Data Presentation

Quantitative data from flow cytometry experiments should be summarized for clarity and comparison.

Sample Cell Type Dye Concentration (µM) Mean Fluorescence Intensity (MFI) % Positive Cells
Unstained ControlJurkat01500.5%
Stained Sample 1Jurkat15,80098.2%
Stained Sample 2Jurkat525,60099.5%
Stained Sample 3Jurkat1048,20099.8%
Parameter Value
Excitation Wavelength640 nm
Emission Filter670/30 nm
PMT Voltage450 V
Gating StrategyForward vs. Side Scatter for live cells

Troubleshooting

Problem Possible Cause Solution
Low Signal Inefficient labelingEnsure buffer pH is 8.0-8.5.[4][8] Increase dye concentration or incubation time.
Hydrolyzed NHS esterPrepare fresh dye stock solution in anhydrous DMSO.[9]
High Background Non-specific bindingIncrease the number of wash steps. Include a protein block (FBS or BSA) in the wash buffer. The PEG linkers are designed to minimize this.
Excess dyeEnsure the quenching step is performed correctly and wash cells thoroughly.
High Cell Death Dye toxicityDecrease dye concentration or incubation time. Ensure all steps are performed on ice where appropriate.

References

Application Note: Spectrophotometric Determination of Dye-to-Protein Ratio for N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in bioconjugation and protein labeling.

Introduction The conjugation of fluorescent dyes to proteins is a fundamental technique in biological research and diagnostics. N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 is a far-red fluorescent dye that is commonly used for labeling proteins and other biomolecules.[1][2] The inclusion of polyethylene glycol (PEG) linkers enhances the water solubility and biocompatibility of the dye-protein conjugate.[3] After the labeling reaction, it is crucial to determine the degree of labeling (DOL), also known as the dye-to-protein (D/P) ratio. This ratio represents the average number of dye molecules conjugated to each protein molecule and is a critical quality control parameter that affects fluorescence intensity, potential quenching, and protein function.[4]

This application note provides a detailed protocol for calculating the D/P ratio of proteins labeled with this compound using a simple and rapid spectrophotometric method.

Principle The calculation of the dye-to-protein ratio is based on the Beer-Lambert law, which states that the absorbance of a substance is directly proportional to its concentration in a solution.[5] By measuring the absorbance of the purified dye-protein conjugate at two specific wavelengths, it is possible to determine the concentration of both the protein and the conjugated dye.

The protein concentration is typically measured by its absorbance at 280 nm (A₂₈₀), which is primarily due to the presence of aromatic amino acids like tryptophan and tyrosine.[5][6] The Cy5 dye concentration is determined by its maximum absorbance in the far-red region of the spectrum (A_max), which is approximately 650 nm.[7] A critical consideration is that the Cy5 dye also exhibits some absorbance at 280 nm.[8] Therefore, a correction factor (CF) must be applied to the A₂₈₀ reading to subtract the dye's contribution, ensuring an accurate measurement of the protein concentration.

Quantitative Data for D/P Ratio Calculation

The accuracy of the D/P ratio calculation depends on precise values for the molar extinction coefficients and the correction factor. The table below summarizes the necessary quantitative data for Cy5.

ParameterSymbolValueNotes
Cy5 Molar Extinction Coefficientε_dye250,000 M⁻¹cm⁻¹At λ_max (~649-651 nm)[2][9][10]
Cy5 Max. Absorbance Wavelengthλ_max~649 nmThe exact maximum can vary slightly depending on the environment.[1]
Cy5 Correction Factor at 280 nmCF₂₈₀0.03 - 0.04This is the ratio of the dye's absorbance at 280 nm to its absorbance at λ_max.[1][11]
Protein Molar Extinction Coefficientε_protProtein-specificCan be calculated from the protein's amino acid sequence.[5]

Experimental Protocols

This section details the necessary protocols, from the initial labeling reaction to the final calculation.

Protocol 1: Protein Labeling with Cy5-PEG-NHS Ester

This protocol provides a general procedure for labeling proteins. The optimal dye-to-protein molar ratio for the reaction may need to be determined empirically.[3]

  • Protein Preparation :

    • Dissolve the protein in an amine-free buffer, such as 0.1 M sodium bicarbonate or phosphate-buffered saline (PBS), at a pH of 8.3-8.5.[8][12] Buffers containing primary amines (e.g., Tris or glycine) must be avoided as they will compete with the protein for reaction with the NHS ester.

    • Adjust the protein concentration to 2-10 mg/mL for optimal labeling efficiency.[8][12][13]

  • Dye Preparation :

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.[14]

    • Immediately before use, dissolve the dye in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mg/mL or 10 mM).[3][15] Unused stock solutions in anhydrous DMSO can be stored at -20°C, protected from light and moisture.[16]

  • Conjugation Reaction :

    • Calculate the required volume of the dye stock solution to achieve the desired molar excess of dye to protein. A starting point is often a 10- to 20-fold molar excess.[3][14]

    • While gently stirring, add the dye solution dropwise to the protein solution.[16]

    • Incubate the reaction for 1 hour at room temperature, protected from light.[3][15]

Protocol 2: Purification of the Labeled Conjugate

To ensure accurate D/P ratio calculation, all non-conjugated free dye must be removed from the labeled protein.[4]

  • Column Preparation : Prepare a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable buffer such as PBS.[15][16]

  • Purification :

    • Apply the reaction mixture directly to the top of the prepared gel filtration column.[15][16]

    • Elute the conjugate with the equilibration buffer. The labeled protein will typically elute first as a colored band, while the smaller, unconjugated dye molecules will be retained longer on the column.

    • Collect fractions and identify those containing the purified conjugate by their color and/or by measuring absorbance.[15]

Protocol 3: Calculation of the Dye-to-Protein Ratio
  • Spectrophotometric Measurement :

    • Using a spectrophotometer, measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the λ_max of Cy5, ~649 nm (A_max).

    • Use a 1 cm pathlength cuvette. If the absorbance values are too high (e.g., > 2.0), dilute the sample with buffer and record the dilution factor (DF).[4]

  • Calculations :

    • Step A: Calculate the Molar Concentration of the Dye. Use the absorbance at the dye's λ_max and its molar extinction coefficient.

      Dye Concentration (M) = (A_max * DF) / ε_dye

    • Step B: Calculate the Corrected Absorbance of the Protein at 280 nm. Subtract the contribution of the dye's absorbance at 280 nm.

      Corrected A₂₈₀ = (A₂₈₀ * DF) - (A_max * DF * CF₂₈₀)

    • Step C: Calculate the Molar Concentration of the Protein. Use the corrected A₂₈₀ and the protein's specific molar extinction coefficient.

      Protein Concentration (M) = Corrected A₂₈₀ / ε_prot

    • Step D: Calculate the Final Dye-to-Protein (D/P) Ratio. Divide the molar concentration of the dye by the molar concentration of the protein.

      D/P Ratio = Dye Concentration (M) / Protein Concentration (M)

Workflow for Determining Dye-to-Protein Ratio

The following diagram illustrates the complete workflow from the starting materials to the final calculated ratio.

G cluster_prep Preparation & Reaction cluster_measure Measurement & Calculation cluster_result Final Result p1 1. Prepare Protein Solution (Amine-Free Buffer, pH 8.3-8.5) p2 2. Labeling Reaction (Incubate Protein with Cy5-NHS Ester) p1->p2 p3 3. Purify Conjugate (Remove free dye via Gel Filtration) p2->p3 m1 4. Spectrophotometric Measurement (Measure A_max and A_280) p3->m1 c1 5. Calculate Dye Concentration C_dye = A_max / ε_dye m1->c1 c2 6. Calculate Protein Concentration C_prot = (A_280 - (A_max * CF)) / ε_prot m1->c2 r1 7. Determine D/P Ratio (C_dye / C_prot) c1->r1 c2->r1

Caption: Workflow for calculating the dye-to-protein ratio.

References

Application Notes and Protocols for the Purification of N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent labeling of proteins with fluorescent dyes is a fundamental technique in biological research and drug development. N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 is a popular labeling reagent that combines the bright, far-red fluorescent properties of Cy5 with the benefits of polyethylene glycol (PEG) linkers. The dual PEG4 chains enhance the hydrophilicity of the dye, reducing aggregation and non-specific binding of the labeled protein, and provide a flexible spacer to minimize functional perturbation of the protein.

Following the labeling reaction, a heterogeneous mixture containing the desired labeled protein, unreacted protein, excess free dye, and hydrolyzed dye is generated.[] The removal of these impurities, particularly the free dye, is critical for the accuracy and reliability of downstream applications such as fluorescence microscopy, flow cytometry, immunoassays, and in vivo imaging. The presence of unconjugated dye can lead to high background signals, inaccurate quantification, and misleading results.[]

These application notes provide detailed protocols for the purification of proteins labeled with this compound, covering a range of common chromatography techniques. This guide also includes methods for characterizing the labeled protein and troubleshooting common purification challenges.

Overall Workflow for Labeling and Purification

The general workflow for producing a purified this compound labeled protein involves several key stages, from initial protein preparation to the final quality control of the conjugate.

Protein Labeling and Purification Workflow ProteinPrep Protein Preparation (Buffer Exchange) Labeling Labeling Reaction (Protein + Cy5-PEG4-NHS) ProteinPrep->Labeling Amine-free buffer Purification Purification (Removal of Free Dye) Labeling->Purification Reaction Mixture Characterization Characterization (DOL, Purity) Purification->Characterization FinalProduct Purified Labeled Protein Characterization->FinalProduct Purification Method Selection Start Labeled Protein Mixture Goal Goal: Remove Free Dye Only? Start->Goal SEC Use Size Exclusion Chromatography (SEC) Goal->SEC Yes SeparateSpecies Goal: Separate Labeled from Unlabeled/DOL Species? Goal->SeparateSpecies No FinalProduct Purified Product SEC->FinalProduct ProteinStability Is the Protein Stable in Organic Solvents? SeparateSpecies->ProteinStability IEX_HIC Use Ion Exchange (IEX) or Hydrophobic Interaction (HIC) ProteinStability->IEX_HIC No RPHPLC Use Reversed-Phase HPLC (RP-HPLC) ProteinStability->RPHPLC Yes (High Resolution) IEX_HIC->FinalProduct RPHPLC->FinalProduct

References

N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 storage and handling instructions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed technical guidance for the storage, handling, and utilization of N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5, a fluorescent labeling reagent. This document includes key specifications, protocols for biomolecule conjugation, and troubleshooting recommendations to ensure optimal experimental outcomes in research and drug development applications.

Product Information and Specifications

This compound is a near-infrared (NIR) fluorescent probe functionalized with a polyethylene glycol (PEG) spacer and an N-hydroxysuccinimide (NHS) ester.[1][2] The Cy5 fluorophore offers excellent spectral properties for applications requiring high sensitivity and minimal background autofluorescence.[3][4] The hydrophilic PEG linker enhances aqueous solubility and biocompatibility, reducing non-specific binding and aggregation.[1][4][5] The NHS ester group facilitates covalent conjugation to primary amines on biomolecules such as proteins, antibodies, and peptides.[2][6][7]

Quantitative Data Summary:

PropertyValueSource
Excitation Maximum (λex)~649 nm[3][5]
Emission Maximum (λem)~667 nm[5]
Molar Extinction Coefficient (ε)~250,000 M⁻¹cm⁻¹ (for Cy5-NHS ester)[3][4]
Molecular Weight926.53 g/mol [8]
Purity≥95%[9]
SolubilitySoluble in DMSO, DMF, and water[3][5]

Note: The extinction coefficient is for the structurally similar Cy5-NHS ester and serves as a close approximation.[6] A similar PEGylated Cy5 derivative has a reported quantum yield of 0.07.[4]

Storage and Handling

Proper storage and handling are critical to maintaining the integrity and reactivity of this compound.

Storage:

  • Long-term: Store at -20°C, desiccated and protected from light.[3][5][9][10]

  • In solvent: For stock solutions in anhydrous DMSO or DMF, store at -80°C for up to 6 months or at -20°C for up to 1 month.[10] Ensure the container is tightly sealed to prevent moisture contamination.

Handling:

  • Moisture Sensitivity: The NHS ester moiety is highly susceptible to hydrolysis.[7] Always allow the vial to equilibrate to room temperature for at least 20 minutes before opening to prevent moisture condensation.[11]

  • Light Sensitivity: Cy5 dyes are sensitive to photobleaching. Protect the reagent and all subsequent conjugates from light whenever possible.

  • Reagent Preparation: Prepare stock solutions of the NHS ester in anhydrous DMSO or DMF immediately before use.[6][7] Do not prepare aqueous stock solutions for storage as the NHS ester will rapidly hydrolyze. Discard any unused reconstituted reagent.[7]

Experimental Protocols

Protein and Antibody Labeling

This protocol describes a general procedure for conjugating this compound to proteins or antibodies.

Materials:

  • This compound

  • Protein or antibody to be labeled

  • Amine-free buffer (e.g., 0.1 M phosphate buffer, pH 7.2-8.5)[6][7]

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[11]

  • Purification column (e.g., gel filtration or dialysis cassette)[6]

Workflow for Protein/Antibody Labeling:

G Protein/Antibody Labeling Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_protein Prepare Protein Solution (2-10 mg/mL in amine-free buffer, pH 8.0-8.5) reaction Incubate (1 hour, room temperature, protected from light) prep_protein->reaction Add dye to protein (e.g., 10-fold molar excess) prep_dye Prepare Dye Solution (10 mg/mL in anhydrous DMSO/DMF) prep_dye->reaction quench Quench Reaction (Add Tris buffer) reaction->quench purify Purify Conjugate (Gel filtration or dialysis) quench->purify analyze Analyze Conjugate (Measure A280 and A650) purify->analyze

Caption: Workflow for labeling proteins and antibodies with Cy5-NHS ester.

Procedure:

  • Prepare the Protein Solution: Dissolve the protein or antibody in an amine-free buffer at a concentration of 2-10 mg/mL.[6] Buffers containing primary amines, such as Tris or glycine, will compete with the labeling reaction and should be avoided.[7] Adjust the pH of the protein solution to 8.0-8.5 using 1 M sodium bicarbonate to ensure optimal reactivity of the NHS ester with primary amines.[6]

  • Prepare the Dye Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[6][11]

  • Labeling Reaction: Add the dissolved dye solution to the protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of a 10- to 20-fold molar excess of the dye is recommended.[6][7] Gently mix and incubate the reaction for 1 hour at room temperature, protected from light.[6]

  • Quench the Reaction: To stop the labeling reaction, add a quenching buffer containing primary amines, such as 1 M Tris-HCl, to a final concentration of 50-100 mM.[11] Incubate for 15-30 minutes.

  • Purification: Separate the labeled protein from the unreacted dye and quenching buffer using a gel filtration column (e.g., Sephadex G-25) or dialysis.[6] Elute with an appropriate buffer, such as phosphate-buffered saline (PBS).

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~650 nm (for the Cy5 dye).

Signaling Pathway Visualization (Generic Example)

The labeled biomolecules can be used to track and visualize their interactions within signaling pathways.

G Generic Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation Ligand Cy5-Labeled Ligand Ligand->Receptor Binding Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Gene Target Gene TF->Gene Transcription Activation

Caption: Example of a signaling pathway tracked with a Cy5-labeled ligand.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency Presence of primary amines in the buffer (e.g., Tris, glycine).Dialyze the protein against an amine-free buffer (e.g., PBS) before labeling.
pH of the reaction is too low.Adjust the pH of the protein solution to 8.0-8.5.[6]
Hydrolyzed NHS ester.Prepare the dye solution immediately before use in anhydrous solvent. Ensure the reagent vial is warmed to room temperature before opening.[11]
Precipitation of Protein during Labeling High concentration of organic solvent.The volume of DMSO or DMF should not exceed 10% of the final reaction volume.
Protein instability.Optimize buffer conditions (e.g., ionic strength, additives).
High Background Fluorescence Incomplete removal of unreacted dye.Ensure thorough purification by gel filtration or dialysis. Collect and analyze fractions to separate the conjugate from free dye.
Non-specific binding of the conjugate.The PEG linker is designed to minimize this, but blocking steps may be necessary for some applications.

For further technical support, please refer to the supplier's documentation or contact their technical service department.

References

Application Notes and Protocols for N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 is a water-soluble, amine-reactive fluorescent dye ideal for the stable labeling of biomolecules. The integrated polyethylene glycol (PEG) spacers enhance solubility in aqueous buffers, prevent aggregation, and reduce steric hindrance, facilitating efficient conjugation to primary amines on proteins, antibodies, and amine-modified oligonucleotides. The Cy5 fluorophore is a bright, far-red dye with excitation and emission maxima around 650 nm and 670 nm, respectively. This spectral range is advantageous for biological applications due to minimal autofluorescence from cellular components, leading to a high signal-to-noise ratio.

These application notes provide detailed protocols for the conjugation of this compound to proteins and oligonucleotides, methods for purification of the conjugate, and guidelines for calculating the degree of labeling. Additionally, protocols for common downstream applications such as immunofluorescence and flow cytometry are included.

Key Features of this compound

  • Amine-Reactivity: The N-hydroxysuccinimide (NHS) ester readily reacts with primary amines (e.g., lysine residues and N-termini of proteins) to form stable amide bonds.

  • Enhanced Water Solubility: The hydrophilic PEG linkers significantly increase the water solubility of the Cy5 dye, preventing aggregation in aqueous buffers.

  • Reduced Steric Hindrance: The PEG spacers create distance between the dye and the biomolecule, minimizing potential interference with biological activity.

  • Far-Red Fluorescence: Cy5's spectral properties in the far-red region reduce background autofluorescence in biological samples.[1]

  • High Molar Extinction Coefficient: Though potentially lower than non-PEGylated Cy5, it still offers bright signal for sensitive detection.[2]

Data Presentation

Spectroscopic Properties
PropertyValueReference
Excitation Maximum (λex)~649-650 nm[2][3]
Emission Maximum (λem)~667-670 nm[3][4]
Molar Extinction Coefficient (ε)~170,000 M⁻¹cm⁻¹ (for a similar PEGylated Cy5)[5]
Quantum Yield (Φ)~0.07 (for a similar PEGylated Cy5 derivative)[2]
Comparison of PEGylated vs. Non-PEGylated Cy5
FeatureThis compoundStandard Cy5-NHS EsterReference
Molar Extinction Coefficient (ε)Lower (~170,000 M⁻¹cm⁻¹)Higher (~250,000 M⁻¹cm⁻¹)[1][2][5]
Quantum Yield (Φ)Lower (~0.07)Higher (~0.2)[2]
Water SolubilityEnhancedLimited, soluble in organic solvents[1][2]
Aggregation in Aqueous BuffersReducedProne to aggregation[2]
Non-specific BindingReducedCan be higher[2]

Experimental Protocols

Protocol 1: Protein Labeling

This protocol describes the covalent labeling of a protein with this compound.

Materials:

  • Protein of interest (in an amine-free buffer like PBS, MES, or HEPES)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • 1 M Sodium bicarbonate, pH 8.5

  • Purification column (e.g., spin desalting column or size-exclusion chromatography column)

  • Reaction tubes

  • Spectrophotometer

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in an amine-free buffer (e.g., PBS) at a concentration of 2-10 mg/mL. Buffers containing primary amines like Tris or glycine must be avoided as they compete with the labeling reaction.[6]

    • If the protein buffer contains amines, perform a buffer exchange into a suitable amine-free buffer.

    • Add 1 M sodium bicarbonate to the protein solution to a final concentration of 0.1 M to adjust the pH to 8.2-8.5 for optimal labeling.[6]

  • Prepare the Dye Solution:

    • Immediately before use, dissolve this compound in DMF or DMSO to a concentration of 10 mg/mL.[6]

  • Labeling Reaction:

    • Calculate the required amount of dye solution. A 10-20 fold molar excess of dye to protein is a good starting point. The optimal ratio should be determined empirically for each protein.

    • Add the calculated volume of the dye solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification of the Labeled Protein:

    • Remove the unreacted dye using a spin desalting column or size-exclusion chromatography.[6] Follow the manufacturer's instructions for the chosen purification method.

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (A280) and 650 nm (A650).

    • Calculate the protein concentration: Protein Concentration (M) = [A280 - (A650 × CF)] / ε_protein

      • CF is the correction factor for the dye's absorbance at 280 nm (for Cy5, CF is ~0.05).[1]

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • Calculate the dye concentration: Dye Concentration (M) = A650 / ε_dye

      • ε_dye is the molar extinction coefficient of the dye at 650 nm (~170,000 M⁻¹cm⁻¹ for PEGylated Cy5).[5]

    • Calculate the Degree of Labeling (DOL): DOL = Dye Concentration (M) / Protein Concentration (M)

Protocol 2: Oligonucleotide Labeling

This protocol is for labeling amine-modified oligonucleotides.

Materials:

  • Amine-modified oligonucleotide

  • This compound

  • Anhydrous DMSO

  • 0.1 M Sodium bicarbonate buffer, pH 8.5

  • Ethanol

  • 3 M Sodium acetate

  • Nuclease-free water

  • HPLC for purification

Procedure:

  • Prepare the Oligonucleotide Solution:

    • Dissolve the amine-modified oligonucleotide in 0.1 M sodium bicarbonate buffer (pH 8.5) to a concentration of 1-5 mM.

  • Prepare the Dye Solution:

    • Dissolve this compound in anhydrous DMSO to a concentration of 10-20 mM.

  • Labeling Reaction:

    • Add a 2-10 fold molar excess of the dissolved dye to the oligonucleotide solution.

    • Vortex the mixture and incubate at room temperature for 2-4 hours in the dark.

  • Purification of the Labeled Oligonucleotide:

    • Precipitate the labeled oligonucleotide by adding 3 volumes of cold ethanol and 1/10 volume of 3 M sodium acetate.

    • Incubate at -20°C for at least 1 hour.

    • Centrifuge to pellet the oligonucleotide, wash with 70% ethanol, and air dry.

    • Resuspend the pellet in nuclease-free water.

    • For high purity, further purify the labeled oligonucleotide using HPLC.[7]

Application Examples

Immunofluorescence Staining of Cells

Workflow:

  • Cell Preparation: Grow cells on coverslips, fix, and permeabilize.

  • Blocking: Incubate with a blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate with the primary antibody specific to the target antigen.

  • Secondary Antibody Incubation: Incubate with the Cy5-conjugated secondary antibody.

  • Mounting and Imaging: Mount the coverslips and visualize using a fluorescence microscope with appropriate filters for Cy5.

Flow Cytometry Analysis

Workflow:

  • Cell Preparation: Prepare a single-cell suspension.

  • Staining: Incubate the cells with the Cy5-conjugated antibody.

  • Washing: Wash the cells to remove unbound antibody.

  • Analysis: Analyze the stained cells using a flow cytometer equipped with a laser that can excite Cy5 (e.g., 633 nm or 647 nm laser).[1][8]

Mandatory Visualizations

experimental_workflow_protein_labeling cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_protein Prepare Protein Solution (Amine-free buffer, pH 8.2-8.5) reaction Labeling Reaction (1 hr, room temp, dark) prep_protein->reaction prep_dye Prepare Dye Solution (in DMSO or DMF) prep_dye->reaction purify Purification (Spin Column/SEC) reaction->purify analyze Spectrophotometric Analysis (A280 and A650) purify->analyze calculate Calculate DOL analyze->calculate immunofluorescence_workflow start Start: Fixed and Permeabilized Cells on Coverslip blocking Blocking (e.g., BSA or serum) start->blocking primary_ab Primary Antibody Incubation blocking->primary_ab wash1 Wash primary_ab->wash1 secondary_ab Cy5-Conjugated Secondary Antibody Incubation wash1->secondary_ab wash2 Wash secondary_ab->wash2 mount Mount Coverslip (with antifade reagent) wash2->mount image Fluorescence Microscopy (Cy5 filter set) mount->image logical_relationship cluster_molecule This compound cluster_properties Properties cluster_applications Applications cy5 Cy5 Core (Far-Red Fluorescence) low_background Low Autofluorescence Background cy5->low_background leads to peg PEG Spacers solubility Enhanced Water Solubility peg->solubility provides nhs NHS Ester (Amine Reactive Group) stable_conjugate Stable Amide Bond Formation nhs->stable_conjugate enables protein_labeling Protein/Antibody Labeling solubility->protein_labeling imaging Cellular Imaging low_background->imaging stable_conjugate->protein_labeling oligo_labeling Oligonucleotide Labeling stable_conjugate->oligo_labeling protein_labeling->imaging flow Flow Cytometry protein_labeling->flow

References

Application Notes and Protocols for N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 in Peptide and Oligonucleotide Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 for the fluorescent labeling of peptides and oligonucleotides. This cyanine-based dye, featuring a hydrophilic polyethylene glycol (PEG) spacer and an amine-reactive N-hydroxysuccinimide (NHS) ester, is an invaluable tool for a wide range of applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.

Overview and Properties of this compound

This compound is a water-soluble, far-red fluorescent dye designed for the covalent labeling of primary amines on biomolecules. The integrated PEG spacers enhance the hydrophilicity of the Cy5 dye, which can reduce aggregation and non-specific binding of the labeled conjugate, making it particularly suitable for biological applications in aqueous environments.[1] The NHS ester group reacts efficiently with primary amines at a neutral to slightly basic pH to form stable amide bonds.[2]

Key Features:

  • Far-Red Fluorescence: Minimizes background autofluorescence from biological samples.[3]

  • High Molar Extinction Coefficient: Contributes to bright fluorescent signals.

  • PEG Spacers: Increase hydrophilicity and biocompatibility.[1]

  • Amine-Reactive NHS Ester: Enables stable covalent conjugation to peptides and amine-modified oligonucleotides.[2]

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound and its performance in labeling applications.

Property Value Reference
Molecular Weight 926.54 g/mol [4]
Excitation Maximum (λex) ~649 nm[4][5]
Emission Maximum (λem) ~667 nm[4][5]
Molar Extinction Coefficient (ε) ~170,000 M⁻¹cm⁻¹ (for a similar PEGylated Cy5)[5]
Quantum Yield (Φ) ~0.07 (for a similar PEGylated Cy5 derivative)[1]
Solubility Water, DMSO, DMF[5]
Storage Store at -20°C, protected from light and moisture.[3]
Application Parameter Peptide Labeling Oligonucleotide Labeling Reference
Target Functional Group Primary amines (N-terminus, Lysine side chains)Primary amines (introduced via amino-modifier)[2][6]
Optimal Reaction pH 8.3 - 8.58.5 - 9.0[2][6]
Typical Molar Excess of Dye 8-10 fold10-50 fold[2]
Typical Reaction Time 4 hours to overnight2 hours to overnight[2][7]
Purification Method HPLC, Gel FiltrationHPLC, Ethanol Precipitation[2][6]

Experimental Protocols

Peptide Labeling Protocol

This protocol provides a general guideline for labeling peptides with this compound. Optimization may be required depending on the specific peptide's properties.

Materials:

  • Peptide containing a primary amine

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Labeling Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.3-8.5

  • Quenching Buffer (optional): 1.5 M Hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., HPLC, gel filtration column)

Procedure:

  • Prepare Peptide Solution: Dissolve the peptide in the labeling buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris, glycine).

  • Prepare Dye Stock Solution: Immediately before use, warm the vial of this compound to room temperature. Dissolve the dye in DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Calculate the required volume of the dye solution for an 8 to 10-fold molar excess relative to the peptide.[2]

    • Slowly add the dye solution to the stirring peptide solution.

    • Incubate the reaction for at least 4 hours at room temperature or overnight on ice, protected from light.[2]

  • Quench Reaction (Optional): To stop the reaction, add the quenching buffer and incubate for 1 hour at room temperature.

  • Purify Labeled Peptide: Separate the labeled peptide from unreacted dye and byproducts using reverse-phase HPLC or a suitable gel filtration column. Monitor the elution at both 280 nm (peptide) and ~650 nm (Cy5 dye).

  • Calculate Degree of Labeling (DoL):

    • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and ~650 nm (A_max).

    • The DoL can be calculated using the following formula: DoL = (A_max * ε_peptide) / ((A₂₈₀ - (A_max * CF)) * ε_dye) where:

      • ε_peptide is the molar extinction coefficient of the peptide at 280 nm.

      • ε_dye is the molar extinction coefficient of the Cy5 dye at ~650 nm (~170,000 M⁻¹cm⁻¹).

      • CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.05 for Cy5).[8]

Oligonucleotide Labeling Protocol

This protocol is for labeling amino-modified oligonucleotides.

Materials:

  • Amino-modified oligonucleotide

  • This compound

  • Anhydrous DMF or DMSO

  • Labeling Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.5-9.0

  • Nuclease-free water

  • Purification supplies (e.g., HPLC system, ethanol, sodium acetate)

Procedure:

  • Prepare Oligonucleotide Solution: Dissolve the amino-modified oligonucleotide in the labeling buffer to a concentration of 0.3-0.8 mM.

  • Prepare Dye Stock Solution: Immediately before use, warm the vial of this compound to room temperature. Dissolve the dye in DMF or DMSO to a concentration of 10-20 mg/mL.

  • Labeling Reaction:

    • Add the dye stock solution to the oligonucleotide solution. A 10-50 fold molar excess of the dye is recommended.

    • Vortex the mixture gently and incubate for 2 hours to overnight at room temperature, protected from light.

  • Purify Labeled Oligonucleotide:

    • Ethanol Precipitation: Add 0.1 volumes of 3 M sodium acetate (pH 5.2) and 2.5-3 volumes of cold 100% ethanol. Incubate at -20°C for at least 30 minutes. Centrifuge to pellet the oligonucleotide, wash with 70% ethanol, and resuspend in nuclease-free water.[6]

    • HPLC Purification: Use a reverse-phase HPLC column with a gradient of acetonitrile in a buffer such as triethylammonium acetate (TEAA). Monitor the elution at 260 nm (oligonucleotide) and ~650 nm (Cy5 dye).[6]

  • Quantify Labeled Oligonucleotide: Measure the absorbance at 260 nm to determine the concentration of the labeled oligonucleotide.

Visualizations

G Experimental Workflow for Peptide Labeling cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification and Analysis peptide_sol Prepare Peptide Solution (1-10 mg/mL in amine-free buffer, pH 8.3-8.5) mix Mix Peptide and Dye Solutions (8-10x molar excess of dye) peptide_sol->mix dye_sol Prepare Dye Stock Solution (10 mg/mL in DMSO or DMF) dye_sol->mix incubate Incubate (4h at RT or overnight on ice, protected from light) mix->incubate quench Quench Reaction (Optional) (e.g., 1M Tris-HCl) incubate->quench purify Purify Conjugate (HPLC or Gel Filtration) quench->purify analyze Calculate Degree of Labeling (Spectrophotometry) purify->analyze

Caption: Workflow for labeling peptides with this compound.

G Experimental Workflow for Oligonucleotide Labeling cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification oligo_sol Prepare Oligo Solution (0.3-0.8 mM in amine-free buffer, pH 8.5-9.0) mix Mix Oligo and Dye Solutions (10-50x molar excess of dye) oligo_sol->mix dye_sol Prepare Dye Stock Solution (10-20 mg/mL in DMSO or DMF) dye_sol->mix incubate Incubate (2h to overnight at RT, protected from light) mix->incubate purify Purify Labeled Oligo (Ethanol Precipitation or HPLC) incubate->purify

Caption: Workflow for labeling oligonucleotides with this compound.

G Chemical Reaction of NHS Ester with a Primary Amine reagent This compound product Labeled Peptide/Oligonucleotide (Stable Amide Bond) reagent->product amine Peptide/Oligonucleotide with Primary Amine (R-NH₂) amine->product byproduct N-hydroxysuccinimide (NHS) product->byproduct Release

Caption: Amine-reactive labeling chemistry.

Troubleshooting

Problem Possible Cause Solution Reference
Low Labeling Efficiency Buffer contains primary amines (e.g., Tris, glycine). Dialyze the sample against an amine-free buffer (e.g., PBS, sodium bicarbonate) before labeling.[7][9]
Incorrect pH of the reaction buffer. Ensure the pH is between 8.3 and 9.0 for optimal reaction.[2][6]
Hydrolysis of the NHS ester. Prepare the dye stock solution immediately before use. Avoid moisture. Consider performing the reaction at 4°C overnight to minimize hydrolysis.[7][9]
Insufficient molar excess of the dye. Increase the molar ratio of the dye to the biomolecule.[9]
Low concentration of the biomolecule. Concentrate the peptide or oligonucleotide solution before labeling.[9]
Precipitation of the Labeled Product Over-labeling of the biomolecule. Reduce the molar excess of the dye in the labeling reaction.[7]
Hydrophobicity of the dye. The PEG spacers in this reagent are designed to mitigate this, but if precipitation occurs, consider using a more hydrophilic variant or adjusting buffer conditions.[1]
Difficulty in Purifying the Labeled Product Inefficient separation of unreacted dye. For HPLC, optimize the gradient to achieve better separation. For precipitation, ensure complete removal of the supernatant and perform thorough washes.[6]
Co-elution of labeled and unlabeled biomolecules. Adjust the HPLC gradient or change the column to improve resolution.[6]

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 and other amine-reactive labeling reagents. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during bioconjugation experiments, particularly focusing on low labeling efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for labeling with this compound?

A1: The optimal pH for NHS ester labeling reactions is between 7.2 and 8.5.[1] A pH of 8.3-8.5 is often recommended as the ideal range for modifying biomolecules with NHS esters.[2][3] At a lower pH, the primary amine groups on the target molecule are protonated and less available to react.[1] Conversely, at a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the labeling reaction and reduces efficiency.[1][2][4]

Q2: What types of buffers should I use for the labeling reaction?

A2: It is crucial to use amine-free buffers for the labeling reaction. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the target molecule for the NHS ester, leading to significantly lower labeling efficiency.[1] Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate buffer, or sodium phosphate buffer.[2][3]

Q3: How should I prepare and store the this compound?

A3: this compound is sensitive to moisture and should be stored desiccated at -20°C. For labeling reactions, it is recommended to dissolve the NHS ester in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[2][5] Aqueous solutions of NHS esters are not stable and should be used right away.[2]

Q4: How can I remove unreacted dye after the labeling reaction?

A4: Unreacted dye and byproducts can be removed using size-exclusion chromatography, such as a desalting column (e.g., Sephadex G-25) or through dialysis.[4][6] For proteins and nucleic acids, precipitation with ethanol or acetone can also be an effective purification method.[3]

Q5: How do I determine the degree of labeling (DOL)?

A5: The degree of labeling (DOL), which represents the average number of dye molecules per target molecule, can be determined spectrophotometrically. This involves measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance of the Cy5 dye (around 650 nm).[7]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your labeling experiments in a question-and-answer format.

Problem: Low or no labeling efficiency.

Q1: I am observing very low or no fluorescence signal from my labeled molecule. What could be the cause?

A1: Several factors can contribute to low labeling efficiency. The most common culprits are related to the reaction conditions and the reagents themselves. Here is a step-by-step troubleshooting guide:

  • Verify Buffer pH and Composition:

    • Is your buffer amine-free? Buffers like Tris or glycine contain primary amines that compete with your target molecule for the NHS ester.[1] Switch to an amine-free buffer such as PBS, sodium phosphate, or sodium bicarbonate.[2][3]

    • Is the pH of your reaction buffer within the optimal range of 7.2-8.5? [1] Use a calibrated pH meter to confirm the pH. A pH outside this range can either prevent the reaction from occurring (if too low) or lead to rapid hydrolysis of the NHS ester (if too high).[1][2]

  • Check the Quality and Handling of the NHS Ester:

    • Has the this compound been properly stored? It should be kept desiccated at -20°C to prevent degradation.[8]

    • Did you dissolve the NHS ester immediately before use? NHS esters are not stable in solution, especially in the presence of any moisture.[2][5] Prepare fresh solutions for each experiment.

  • Optimize Reactant Concentrations:

    • Is your target molecule concentration high enough? Low concentrations of the target molecule can favor the competing hydrolysis reaction.[1] A protein concentration of 2-10 mg/mL is often recommended.[9]

    • Have you tried varying the molar ratio of the NHS ester to your target molecule? A molar excess of the NHS ester is typically required. For proteins, a starting point of a 10:1 to 20:1 molar ratio of dye to antibody is common.[7] However, the optimal ratio can vary and may need to be determined empirically.[2]

  • Review Temperature and Incubation Time:

    • Are your incubation conditions appropriate? Reactions are typically carried out for 1-4 hours at room temperature or overnight at 4°C.[2][3] If you suspect hydrolysis is an issue due to a high pH, performing the reaction at 4°C can help minimize this.[1]

The following diagram provides a logical workflow for troubleshooting low labeling efficiency:

G Troubleshooting Low Labeling Efficiency Start Low Labeling Efficiency Observed Check_Buffer Check Reaction Buffer Start->Check_Buffer Amine_Free Is buffer amine-free? Check_Buffer->Amine_Free Correct_pH Is pH between 7.2 and 8.5? Amine_Free->Correct_pH Yes Change_Buffer Use amine-free buffer (e.g., PBS, Bicarbonate) Amine_Free->Change_Buffer No Check_Reagent Check NHS Ester Reagent Correct_pH->Check_Reagent Yes Adjust_pH Adjust pH to 8.3-8.5 Correct_pH->Adjust_pH No Proper_Storage Was it stored properly (desiccated, -20°C)? Check_Reagent->Proper_Storage Fresh_Solution Was a fresh solution used? Proper_Storage->Fresh_Solution Yes New_Reagent Use fresh, properly stored NHS ester Proper_Storage->New_Reagent No Optimize_Conditions Optimize Reaction Conditions Fresh_Solution->Optimize_Conditions Yes Fresh_Solution->New_Reagent No Target_Concentration Is target concentration adequate (e.g., >2 mg/mL for protein)? Optimize_Conditions->Target_Concentration Molar_Ratio Optimize molar ratio (dye:target) Target_Concentration->Molar_Ratio Yes Increase_Concentration Increase target concentration Target_Concentration->Increase_Concentration No Incubation Adjust incubation time/temp (e.g., 4°C overnight) Molar_Ratio->Incubation Optimized Vary_Ratio Test different molar ratios Molar_Ratio->Vary_Ratio Not Optimized Success Labeling Efficiency Improved Incubation->Success Optimized Modify_Incubation Modify incubation parameters Incubation->Modify_Incubation Not Optimized Change_Buffer->Check_Buffer Adjust_pH->Check_Buffer New_Reagent->Check_Reagent Increase_Concentration->Optimize_Conditions Vary_Ratio->Optimize_Conditions Modify_Incubation->Optimize_Conditions

Caption: A logical workflow for troubleshooting low labeling efficiency.

Quantitative Data Summary

The efficiency of the labeling reaction is a balance between the desired amidation reaction and the competing hydrolysis of the NHS ester. The following tables provide quantitative data to help you optimize your experiments.

Table 1: Half-life of NHS Esters at Various pH Values

This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis increases, leading to a shorter half-life of the reactive ester.

pHTemperature (°C)Half-life of NHS EsterReference
7.004-5 hours[10]
8.0Room Temperature1 hour[10][11]
8.6410 minutes[10][11]
8.0Room Temperature210 minutes[4]
8.5Room Temperature180 minutes[4]
9.0Room Temperature125 minutes[4]

Table 2: Comparison of Amidation and Hydrolysis Reaction Rates of a Porphyrin-NHS Ester

This table provides a direct comparison of the kinetics of the desired amidation reaction versus the competing hydrolysis reaction at different pH values. The data demonstrates that while hydrolysis increases with pH, the amidation reaction is more significantly accelerated, leading to a higher yield of the conjugate at the optimal pH.

pHHalf-life of Amidation (minutes)Half-life of Hydrolysis (minutes)Reference
8.080210[4]
8.520180[4]
9.010125[4]

Experimental Protocols

Detailed Protocol for Antibody Labeling with this compound

This protocol provides a general guideline for labeling an antibody. Optimization may be required for specific antibodies and applications.

Materials:

  • Antibody to be labeled (in an amine-free buffer like PBS)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

  • Microcentrifuge tubes

Procedure:

  • Prepare the Antibody:

    • Ensure the antibody is in an amine-free buffer at a concentration of 2-10 mg/mL.[9] If the buffer contains amines (e.g., Tris) or other interfering substances like sodium azide, perform a buffer exchange into the Reaction Buffer using a desalting column or dialysis.

    • Adjust the pH of the antibody solution to 8.3 if necessary.

  • Prepare the NHS Ester Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[9]

  • Labeling Reaction:

    • Calculate the required volume of the NHS ester solution to add to the antibody solution. A starting molar ratio of 10:1 to 20:1 (dye:antibody) is recommended.[7]

    • Add the calculated volume of the dissolved NHS ester to the antibody solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light. Alternatively, the reaction can be carried out overnight at 4°C.

  • Quench the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.

    • Incubate for 30 minutes at room temperature.

  • Purify the Labeled Antibody:

    • Remove the unreacted dye and quenching buffer by applying the reaction mixture to a desalting column according to the manufacturer's instructions.

    • Collect the purified, labeled antibody.

  • Determine the Degree of Labeling (Optional but Recommended):

    • Measure the absorbance of the purified antibody at 280 nm and ~650 nm.

    • Calculate the DOL using the Beer-Lambert law. An optimal DOL for antibodies is typically between 2 and 7.[7]

  • Storage:

    • Store the labeled antibody at 4°C for short-term storage or at -20°C in single-use aliquots for long-term storage. Protect from light.

The following diagram illustrates the general workflow for antibody labeling:

G Antibody Labeling Workflow with NHS Ester-Cy5 cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Prep_Antibody Prepare Antibody (Amine-free buffer, pH 8.3) Mix Mix Antibody and Dye (Optimized molar ratio) Prep_Antibody->Mix Prep_Dye Prepare NHS Ester-Cy5 (Freshly dissolved in DMSO/DMF) Prep_Dye->Mix Incubate Incubate (1-2h RT or overnight 4°C, protected from light) Mix->Incubate Quench Quench Reaction (e.g., Tris buffer) Incubate->Quench Purify Purify Conjugate (Desalting column) Quench->Purify Analyze Analyze (Spectrophotometry for DOL) Purify->Analyze Store Store Labeled Antibody (4°C or -20°C, protected from light) Analyze->Store

References

Technical Support Center: Reducing Background Fluorescence with N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues related to background fluorescence in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a fluorescent dye used for labeling biomolecules. It consists of a Cy5 fluorophore, which emits light in the far-red spectrum, a polyethylene glycol (PEG) linker, and an N-hydroxysuccinimide (NHS) ester group. The Cy5 dye is advantageous for biological imaging because its longer wavelength emission minimizes issues with autofluorescence from the sample itself.[1][2] The PEG linker enhances the dye's water solubility and biocompatibility, which can help to reduce non-specific binding and aggregation.[2][3][4][5] The NHS ester group allows for the covalent attachment of the dye to primary amine groups on proteins and other biomolecules.[6][7]

Q2: What are the common causes of high background fluorescence in immunofluorescence experiments?

High background fluorescence can stem from several sources:

  • Autofluorescence: Endogenous fluorescence from cellular components like mitochondria, lysosomes, or extracellular matrix components like collagen.[8] Aldehyde-based fixatives such as formaldehyde and glutaraldehyde can also increase autofluorescence.[8]

  • Non-Specific Binding: This can occur due to:

    • Hydrophobic and Ionic Interactions: The dye or antibody may non-specifically adhere to various cellular components.[8]

    • Fc Receptor Binding: Antibodies can bind non-specifically to Fc receptors on cells like macrophages and monocytes.[8]

    • Dye-Specific Binding: Cyanine dyes, including Cy5, have been reported to bind non-specifically to certain cell types, such as monocytes and macrophages.[8][9]

  • Suboptimal Staining Protocol:

    • Inadequate Blocking: Insufficient blocking of non-specific binding sites.[10][11][12]

    • Incorrect Antibody Concentration: Using too high a concentration of the primary or secondary antibody is a frequent cause of high background.[8][10][11][12]

    • Insufficient Washing: Failure to adequately wash away unbound antibodies.[10][11]

  • Hydrolyzed/Unreacted Dye: The NHS ester is susceptible to hydrolysis. Unreacted or hydrolyzed dye molecules can bind non-specifically to the sample.[7][13][14]

  • Dye Aggregation: Cyanine dyes like Cy5 can form aggregates, which may lead to fluorescence quenching or non-specific binding.[15][16][17][18] The PEG linker in this compound helps to mitigate this.[19]

Q3: How does the PEG linker in this compound help reduce background?

The polyethylene glycol (PEG) chains increase the hydrophilicity of the Cy5 dye.[2] This has several advantages for reducing background fluorescence:

  • Improved Solubility: It enhances the dye's solubility in aqueous buffers, which can prevent the formation of dye aggregates that can bind non-specifically.[19]

  • Reduced Non-Specific Binding: The PEG chains can reduce non-specific hydrophobic and charge-based interactions between the dye-conjugate and cellular components.[3][4][5]

  • Altered Biodistribution: In in-vivo studies, PEGylation can lead to less accumulation of the dye in organs like the liver, resulting in a higher signal-to-background ratio.[3][4]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving high background fluorescence when using this compound.

Issue 1: High Background Across the Entire Sample

This is often indicative of a systemic issue with the staining protocol or reagents.

Possible Cause Recommended Solution
Antibody concentration is too high. Titrate both the primary and secondary antibodies to determine the optimal dilution that provides a strong signal with minimal background.[8][10][12][20] Start with the manufacturer's recommended dilution and then test a range of dilutions.
Inadequate blocking. Increase the blocking incubation time (e.g., to 1 hour at room temperature).[11][12] Use a blocking buffer containing normal serum from the same species as the secondary antibody (e.g., 5-10% normal goat serum if using a goat anti-mouse secondary).[21] Bovine Serum Albumin (BSA) at 1-5% is another common and effective blocking agent.[8]
Insufficient washing. Increase the number and duration of wash steps after antibody incubations.[10][11] Using a wash buffer containing a mild detergent like 0.05-0.1% Tween 20 can help reduce non-specific binding.[22][23]
Hydrolyzed or unreacted NHS-ester dye. Ensure the dye is stored correctly and protected from moisture. Prepare dye solutions immediately before use.[14] After conjugation, purify the labeled antibody to remove any unconjugated dye.
Fixation-induced autofluorescence. If using aldehyde fixatives, consider a quenching step with sodium borohydride or glycine after fixation.[8] Alternatively, test other fixatives like cold methanol or acetone, though be aware they can affect some epitopes.[8]
Issue 2: Punctate or Speckled Background

This type of background often points to aggregated reagents.

Possible Cause Recommended Solution
Aggregated secondary antibody. Centrifuge the secondary antibody solution before use to pellet any aggregates.[24]
Dye aggregation. While the PEG linker helps, aggregation can still occur. Ensure the dye-conjugated antibody is properly dissolved and stored. Filtering the antibody solution may also be beneficial.[24]
Precipitates in blocking or wash buffers. Filter your buffers to remove any particulate matter.
Issue 3: Non-Specific Staining of Certain Cell Types

This can be a specific issue with cyanine dyes.

Possible Cause Recommended Solution
Cy5 binding to immune cells. Cyanine dyes like Cy5 can bind non-specifically to monocytes and macrophages.[8][9] If working with these cell types, consider using a specialized commercial blocking buffer designed to reduce this type of binding.[8]
Fc receptor binding. Block Fc receptors with an appropriate Fc receptor blocking reagent or by including normal serum from the host of the secondary antibody in your blocking buffer.[8]

Experimental Protocols

Protocol 1: Standard Immunofluorescence Staining of Adherent Cells
  • Cell Preparation:

    • Grow cells on sterile glass coverslips to the desired confluency.

    • Gently wash the cells twice with 1X Phosphate Buffered Saline (PBS).[8]

  • Fixation:

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[8]

    • Wash the cells three times with 1X PBS for 5 minutes each.[8]

  • Permeabilization (for intracellular targets):

    • Incubate cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.[1]

    • Wash the cells three times with 1X PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells in a blocking buffer (e.g., 5% normal goat serum and 1% BSA in PBS with 0.1% Triton X-100) for 1 hour at room temperature.[8]

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in the blocking buffer.

    • Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.[25]

  • Washing:

    • Wash the cells three times with PBS containing 0.1% Tween 20 for 5 minutes each.[8]

  • Secondary Antibody Incubation:

    • Dilute the Cy5-conjugated secondary antibody to its optimal concentration in the blocking buffer.

    • Incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.[8]

  • Final Washes:

    • Wash the cells three times with PBS containing 0.1% Tween 20 for 5 minutes each, protected from light.[8]

    • Wash twice with PBS for 5 minutes each in the dark.[1]

  • Mounting:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.[1]

Protocol 2: NHS Ester Labeling of an Antibody
  • Buffer Preparation: Prepare a labeling buffer of 0.1 M sodium bicarbonate, pH 8.3-8.5.[6][7]

  • Antibody Preparation: Dissolve the antibody to be labeled in the labeling buffer at a concentration of 1-10 mg/mL.[6]

  • Dye Preparation: Dissolve the this compound in anhydrous DMSO or DMF to create a stock solution.[6]

  • Labeling Reaction:

    • Add the dye stock solution to the antibody solution. The molar ratio of dye to antibody will need to be optimized, but a starting point is often a 5- to 20-fold molar excess of the dye.

    • Incubate the reaction for 1-4 hours at room temperature or overnight on ice, protected from light.[6]

  • Purification:

    • Remove unreacted dye by gel filtration (e.g., a Sephadex G-25 column) or dialysis.

Visualizations

experimental_workflow prep Cell Preparation (Wash with PBS) fix Fixation (4% PFA, 15 min) prep->fix perm Permeabilization (0.2% Triton X-100, 10 min) fix->perm block Blocking (1 hr) perm->block primary_ab Primary Antibody Incubation (1-2 hr RT or O/N 4°C) block->primary_ab wash1 Wash (3x5 min) primary_ab->wash1 secondary_ab Secondary Antibody Incubation (Cy5 Conjugate, 1-2 hr RT) wash1->secondary_ab wash2 Final Washes (3x5 min) secondary_ab->wash2 mount Mounting (Antifade Medium) wash2->mount image Imaging mount->image

Caption: A typical immunofluorescence experimental workflow.

troubleshooting_flowchart start High Background Observed control_check Review Controls: - No Primary Ab - Unstained Sample start->control_check no_primary_high Secondary Ab Non-Specific Binding control_check->no_primary_high High signal in 'No Primary' unstained_high Autofluorescence control_check->unstained_high High signal in 'Unstained' staining_issue Staining Protocol Issue control_check->staining_issue Controls OK optimize_ab Titrate Primary & Secondary Antibodies staining_issue->optimize_ab Yes optimize_blocking Optimize Blocking (Time, Reagent) staining_issue->optimize_blocking Yes optimize_washing Increase Washes (Duration, Detergent) staining_issue->optimize_washing Yes solution Reduced Background optimize_ab->solution optimize_blocking->solution optimize_washing->solution

Caption: A troubleshooting flowchart for high background fluorescence.

nhs_ester_reaction reagents Cy5-PEG-NHS Ester Protein-NH2 reaction Reaction (pH 8.3-8.5) reagents:dye->reaction reagents:protein->reaction products Cy5-PEG-Protein (Stable Amide Bond) NHS Byproduct Hydrolyzed Dye (Inactive) reaction->products:conjugate Desired Reaction reaction->products:hydrolyzed Side Reaction (competing)

References

Technical Support Center: Optimizing Signal-to-Noise Ratio for N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing your imaging experiments using N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you enhance your signal-to-noise ratio (SNR) and achieve high-quality imaging results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its spectral properties?

A1: this compound is a near-infrared (NIR) fluorescent dye belonging to the cyanine dye family.[1] It is functionalized with two polyethylene glycol (PEG) chains, which increase its solubility in aqueous solutions and reduce steric hindrance.[1][2] The N-hydroxysuccinimide (NHS) ester group allows for covalent labeling of primary amines on proteins and other biomolecules.[3][4][5]

Spectroscopic PropertyValue
Excitation Maximum (λex) ~649-650 nm[1][6]
Emission Maximum (λem) ~667-691 nm[1][6]
Molar Extinction Coefficient (ε) ~250,000 M⁻¹cm⁻¹ (for Cy5-NHS ester)[7]

Q2: What is the signal-to-noise ratio (SNR) and why is it important in fluorescence microscopy?

A2: The signal-to-noise ratio (SNR) is a measure that compares the level of the desired signal to the level of background noise.[8] A higher SNR indicates that the signal of interest is more distinguishable from the noise, leading to clearer and more reliable images. In fluorescence microscopy, noise can originate from various sources, including the sample itself (autofluorescence), the detector, and stray light.[8][9]

Q3: How does the PEGylation of this Cy5 dye affect my imaging experiment?

A3: The PEG (polyethylene glycol) chains on the Cy5 dye offer several advantages. They significantly increase the water solubility of the dye, which can help prevent the formation of non-fluorescent aggregates that are a common issue with cyanine dyes.[7] PEGylation can also reduce non-specific binding of the dye to cellular components, potentially lowering background noise.[2]

Troubleshooting Guides

This section addresses common problems encountered during imaging experiments with this compound.

Issue 1: High Background Fluorescence

High background can obscure the specific signal from your target, leading to a low SNR.

Possible Causes & Solutions

CauseRecommended Solution
Excessive Antibody/Dye Concentration Titrate your primary and/or Cy5-conjugated secondary antibody to determine the optimal concentration that provides a strong signal with minimal background.[10][11][12]
Inadequate Washing Increase the number and/or duration of washing steps after antibody incubations.[10][13] Consider adding a mild detergent like 0.05-0.1% Tween-20 to your wash buffer to reduce non-specific interactions.[3][13]
Insufficient Blocking Use an effective blocking buffer to minimize non-specific antibody binding.[10][11] Common blocking agents include Bovine Serum Albumin (BSA) or serum from the same species as the secondary antibody.[10] Incubate for at least 1 hour at room temperature.[11]
Autofluorescence Image an unstained control sample to assess the level of natural autofluorescence.[10][11] Cy5's emission in the far-red region helps minimize autofluorescence from many biological samples.[1][10] For significant autofluorescence, consider using an autofluorescence quenching agent like sodium borohydride.[13][14]
Non-Specific Binding of the Dye The PEGylation of the dye is designed to reduce non-specific binding. However, if you suspect this is an issue, ensure thorough washing. You can also adjust the pH or increase the salt concentration of your buffers to reduce electrostatic interactions.[3][15]
Hydrolyzed NHS Ester NHS esters can hydrolyze in aqueous solutions.[3] Ensure your dye is stored properly and dissolved in an appropriate solvent like anhydrous DMSO or DMF immediately before use.[4][16] Avoid buffers containing primary amines (e.g., Tris) during the labeling reaction as they will compete with the target protein.[3]
Issue 2: Weak or No Specific Signal

A faint signal can be difficult to distinguish from the background noise.

Possible Causes & Solutions

CauseRecommended Solution
Photobleaching Cy5 is susceptible to photobleaching (irreversible fading upon light exposure).[1][13] Use an anti-fade mounting medium to protect your sample.[10][13] Minimize the sample's exposure to excitation light by using lower laser power or shorter exposure times that still provide an adequate signal.[1]
Ozone Degradation Cy5 is sensitive to environmental ozone, which can degrade the dye.[13] If possible, work in an environment with controlled ozone levels or ensure good laboratory ventilation.[13]
Suboptimal Staining Protocol Ensure proper cell fixation and permeabilization (if targeting intracellular molecules).[13] Optimize antibody incubation times and temperatures.[13] For low-expression targets, consider using a signal amplification method, such as an indirect immunofluorescence approach (primary antibody followed by a Cy5-labeled secondary antibody).[10]
Incorrect Imaging Settings Use the correct laser line for excitation (e.g., 633 nm or 647 nm) and an appropriate emission filter (e.g., 660/20 bandpass filter) to collect the Cy5 fluorescence.[10]
Low Target Expression Confirm the expression of your target protein in your sample by including a positive control cell line or tissue.[10]
Inefficient Labeling (if conjugating your own antibody) Ensure the pH of the labeling reaction is optimal (typically pH 8.3-8.5).[16][17] Use an appropriate molar ratio of dye to protein; a 10:1 ratio is a common starting point.[18][19] Purify the conjugate after the reaction to remove unconjugated dye.[5][10]

Experimental Protocols

Protocol 1: General Immunofluorescence Staining

This protocol provides a general workflow for staining fixed cells.

  • Cell Preparation:

    • Grow cells on coverslips or in imaging-compatible plates.

    • Wash cells briefly with Phosphate-Buffered Saline (PBS).

  • Fixation:

    • Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[13]

    • Wash cells three times with PBS for 5 minutes each.[13]

  • Permeabilization (for intracellular targets):

    • Incubate cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.[13][20]

    • Wash cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate cells in a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature to reduce non-specific antibody binding.[3][11]

  • Primary Antibody Incubation:

    • Dilute the primary antibody in the blocking buffer to its optimal concentration.

    • Incubate for 1 hour at room temperature or overnight at 4°C.[13]

  • Washing:

    • Wash cells three times with PBS containing 0.1% Tween-20 for 5 minutes each.[11][13]

  • Secondary Antibody Incubation:

    • Dilute the Cy5-conjugated secondary antibody in the blocking buffer to its optimal concentration.

    • Incubate for 1 hour at room temperature, protected from light.[13]

  • Final Washes:

    • Wash cells three times with PBS containing 0.1% Tween-20 for 5 minutes each, protected from light.[11][13]

    • Perform a final wash with PBS.

  • Mounting:

    • Mount the coverslips on microscope slides using an anti-fade mounting medium.[10][13]

  • Imaging:

    • Image the samples using a fluorescence microscope with the appropriate excitation and emission filters for Cy5.[11]

Protocol 2: NHS Ester Labeling of an Antibody

This protocol outlines the steps for conjugating the this compound to an antibody.

  • Prepare the Antibody:

    • Dissolve the antibody in an amine-free buffer (e.g., 0.1 M sodium bicarbonate buffer). The pH should be adjusted to 8.3-8.5 for optimal reaction with the NHS ester.[16][17]

    • The recommended antibody concentration is typically >2 mg/mL.[18]

  • Prepare the Dye Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[6]

  • Labeling Reaction:

    • Add the dissolved dye to the antibody solution. A common starting point is a 10-fold molar excess of dye to protein.[6][18]

    • Gently mix and incubate for 1 hour at room temperature, protected from light.[6]

  • Purification of the Conjugate:

    • Remove unconjugated dye and reaction by-products using size-exclusion chromatography (e.g., a desalting column) or dialysis.[5] This step is crucial to minimize non-specific binding in your imaging experiment.[5]

Visualizing Experimental Workflows and Relationships

experimental_workflow cluster_prep Sample Preparation cluster_staining Staining cluster_imaging Imaging cell_prep Cell Seeding & Growth fixation Fixation (e.g., 4% PFA) cell_prep->fixation permeabilization Permeabilization (e.g., Triton X-100) fixation->permeabilization blocking Blocking (e.g., BSA) permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab wash1 Wash primary_ab->wash1 secondary_ab Cy5-Conjugated Secondary Antibody wash1->secondary_ab wash2 Final Washes secondary_ab->wash2 mounting Mounting (Antifade Medium) wash2->mounting image_acq Image Acquisition mounting->image_acq

Caption: A generalized workflow for immunofluorescence staining.

troubleshooting_logic start Low SNR in Cy5 Imaging high_bg High Background? start->high_bg weak_signal Weak Signal? high_bg->weak_signal No optimize_ab Optimize Antibody Conc. high_bg->optimize_ab Yes use_antifade Use Antifade Reagent weak_signal->use_antifade Yes end Improved SNR weak_signal->end No improve_wash Improve Washing Steps optimize_ab->improve_wash check_blocking Check Blocking Step improve_wash->check_blocking check_blocking->weak_signal check_filters Verify Filter Sets use_antifade->check_filters optimize_imaging Optimize Imaging Settings check_filters->optimize_imaging optimize_imaging->end

Caption: A logical troubleshooting guide for low SNR in Cy5 imaging.

References

N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 photobleaching and prevention strategies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5, with a focus on preventing photobleaching.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a fluorescent dye belonging to the cyanine family. It features the Cy5 fluorophore, which emits in the far-red region of the spectrum (excitation maximum ~649 nm, emission maximum ~667 nm).[1][2][3] The molecule is functionalized with a N-hydroxysuccinimide (NHS) ester, allowing it to readily form stable covalent bonds with primary amines on biomolecules such as proteins, antibodies, and amine-modified nucleic acids.[4][5][6] Additionally, it incorporates two PEG4 (polyethylene glycol) linkers to enhance its hydrophilicity, which improves solubility in aqueous buffers and can reduce non-specific binding and aggregation during experiments.[1][7][8]

Q2: What is photobleaching and why is it a concern for Cy5 dyes?

A2: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light. For Cy5, this process is primarily initiated when the dye enters a long-lived, reactive triplet state after excitation. In this state, it can react with molecular oxygen to generate reactive oxygen species (ROS), which then chemically damage the fluorophore, rendering it non-fluorescent. This leads to a progressive decrease in signal intensity during imaging, which can compromise the quality and quantitative accuracy of experimental data, especially in applications requiring prolonged or intense light exposure.

Q3: How does the PEGylation of this Cy5 derivative affect its photostability?

A3: While the primary purpose of PEGylation is to increase aqueous solubility and reduce non-specific binding, the local microenvironment created by the PEG chains can subtly influence the photostability of the Cy5 core.[9][10] The fundamental susceptibility of the Cy5 chromophore to photobleaching remains. Therefore, standard photobleaching prevention strategies developed for Cy5 are still essential when working with this PEGylated derivative.

Q4: What are the optimal buffer conditions for labeling with this compound?

A4: The reaction between an NHS ester and a primary amine is highly pH-dependent. The optimal pH range for this reaction is typically 8.3-8.5.[4][6] Buffers that do not contain primary amines, such as sodium bicarbonate or phosphate buffers, are recommended. Amine-containing buffers like Tris should be avoided as they will compete with the target molecule for reaction with the NHS ester.[4]

Troubleshooting Guide

Issue 1: Rapid loss of fluorescence signal during imaging.

  • Possible Cause: Photobleaching of the Cy5 dye due to high excitation light intensity, prolonged exposure, or the presence of oxygen.

  • Solutions:

    • Reduce Excitation Power: Use the lowest laser power or light intensity that provides an adequate signal-to-noise ratio.

    • Minimize Exposure Time: Keep exposure times as short as possible and use a shutter to block the light path when not acquiring images.

    • Use Antifade Reagents: Incorporate a commercial or homemade antifade mounting medium or imaging buffer. These reagents work by scavenging reactive oxygen species.

    • Oxygen Scavenging Systems: For live-cell imaging or single-molecule studies, consider using an enzymatic oxygen scavenging system (e.g., glucose oxidase and catalase).

Issue 2: Low signal-to-noise ratio (SNR).

  • Possible Cause: Insufficient labeling of the target biomolecule, low concentration of the labeled molecule, or high background fluorescence.

  • Solutions:

    • Optimize Labeling Ratio: Perform a titration to find the optimal dye-to-biomolecule molar ratio. Over-labeling can lead to self-quenching.

    • Purify the Conjugate: Ensure all unconjugated dye is removed after the labeling reaction, as this can contribute to background signal. Size-exclusion chromatography is a common purification method.

    • Blocking: For immunofluorescence applications, use appropriate blocking agents (e.g., BSA or serum) to minimize non-specific binding of the labeled antibody.

    • Use appropriate filters: Ensure your microscope's filter sets are optimized for Cy5 to minimize bleed-through from other fluorophores and to block out-of-band excitation light.

Issue 3: Inefficient labeling of the target biomolecule.

  • Possible Cause: Hydrolysis of the NHS ester, incorrect buffer pH, or presence of competing primary amines.

  • Solutions:

    • Fresh Dye Solution: Prepare the solution of the NHS ester dye immediately before use. NHS esters are moisture-sensitive and can hydrolyze over time.

    • Verify Buffer pH: Use a calibrated pH meter to ensure your reaction buffer is at the optimal pH of 8.3-8.5.[4][6]

    • Amine-Free Buffers: Confirm that your protein solution and reaction buffers do not contain primary amines (e.g., Tris or glycine).

    • Protein Concentration: A higher protein concentration (2-10 mg/mL) can improve labeling efficiency.[11][12]

Data Presentation

Table 1: Comparison of Common Antifade Reagents for Cy5

Antifade ReagentTypical ConcentrationMechanism of ActionAdvantagesDisadvantages
n-Propyl gallate (NPG) 2% in glycerol/PBSFree radical scavengerNontoxic, can be used with live cells.[3]Difficult to dissolve, may have anti-apoptotic effects.[3]
1,4-Diazabicyclo[2.2.2]octane (DABCO) 2.5% in glycerol/PBSSinglet oxygen quencherLess toxic than PPD.[3]Less effective than PPD, may have anti-apoptotic properties.[3]
p-Phenylenediamine (PPD) 0.1% in glycerol/PBSFree radical scavengerHighly effective antifade agent.[3]Can be toxic, may react with and cleave cyanine dyes.[3]
Trolox 1-2 mMReduces dye triplet stateCell-permeable, effective for live-cell imaging.Can have biological effects.
Ascorbic Acid (Vitamin C) 0.1% w/vReduces reactive oxygen speciesReadily available, can prevent photoblueing of Cy5.[11]Can be phototoxic at high concentrations.

Note: The effectiveness of these agents can be sample- and buffer-dependent. It is recommended to test and optimize the antifade formulation for your specific application.

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound

  • Prepare the Protein Solution:

    • Dissolve or buffer exchange the protein into an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 2-10 mg/mL.

  • Prepare the Dye Solution:

    • Immediately before use, dissolve the this compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Add the dye solution to the protein solution while gently vortexing. The molar ratio of dye to protein will need to be optimized, but a starting point of a 10-fold molar excess of dye is common.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).

  • Characterization (Optional but Recommended):

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~649 nm (for Cy5).

Protocol 2: Assessing Photobleaching Rate

  • Sample Preparation:

    • Prepare a slide with your this compound labeled sample. If using a mounting medium, prepare identical samples with and without an antifade reagent for comparison.

  • Microscope Setup:

    • Use a fluorescence microscope with a laser or lamp for excitation at ~640 nm and an appropriate emission filter for Cy5.

    • Set the excitation intensity to a level typical for your experiments.

  • Image Acquisition:

    • Focus on a representative area of your sample.

    • Acquire a time-lapse series of images of the same field of view with a constant exposure time and interval.

  • Data Analysis:

    • Measure the mean fluorescence intensity of the labeled structures in each image of the time series.

    • Plot the normalized fluorescence intensity (intensity at time t / initial intensity) against time.

    • The rate of decay of this curve represents the photobleaching rate. A slower decay indicates greater photostability.

Visualizations

Photobleaching_Pathway cluster_bleaching Cy5_GS Cy5 (Ground State) Cy5_ES Cy5 (Excited Singlet State) Cy5_GS->Cy5_ES Excitation Light (~649 nm) Bleached_Cy5 Bleached Cy5 (Non-fluorescent) Cy5_ES->Cy5_GS Fluorescence (~667 nm) Cy5_TS Cy5 (Triplet State) Cy5_ES->Cy5_TS Intersystem Crossing O2 Molecular Oxygen (O₂) Cy5_TS->O2 Energy Transfer ROS Reactive Oxygen Species (ROS) ROS->Cy5_GS Chemical Reaction ROS->Bleached_Cy5 Oxidation O2->ROS Antifade Antifade Reagent Antifade->ROS Scavenges

Caption: Cy5 photobleaching pathway and prevention.

Experimental_Workflow start Start | Protein in Amine-Free Buffer (pH 8.3-8.5) prep_dye Prepare Dye Solution Dissolve NHS-ester-Cy5 in DMSO/DMF start->prep_dye labeling Labeling Reaction Mix Protein and Dye Incubate 1 hr at RT, protected from light prep_dye->labeling purification Purification Size-Exclusion Chromatography labeling->purification characterization Characterization (Optional) Measure Degree of Labeling (DOL) purification->characterization application Downstream Application e.g., Fluorescence Microscopy purification->application Skip Characterization characterization->application end End application->end

Caption: Experimental workflow for protein labeling.

Caption: Troubleshooting rapid signal loss.

References

dealing with aggregation of N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering aggregation issues with N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 conjugates.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing precipitation or visible aggregates in my reaction mixture after adding the this compound. What are the potential causes and how can I resolve this?

A1: Aggregation upon addition of the Cy5 conjugate can stem from several factors, primarily related to the reagent itself, the buffer conditions, or the target molecule's properties. The dual PEG4 chains on this specific conjugate are designed to enhance solubility, but issues can still arise.

Troubleshooting Guide:

  • Reagent Preparation and Handling:

    • Issue: The NHS ester is sensitive to moisture and can hydrolyze, leading to reduced reactivity and potential precipitation.[1][2][3][4] Also, dissolving the dye directly in aqueous buffer can cause it to precipitate.[5]

    • Solution:

      • Always allow the vial of the lyophilized Cy5 conjugate to equilibrate to room temperature before opening to prevent moisture condensation.[2][3][4]

      • Reconstitute the conjugate in a high-quality, anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to prepare a stock solution.[1][6]

      • Use the reconstituted dye solution immediately. Do not store it in an aqueous solution.[1][2] For short-term storage of the stock solution in anhydrous DMSO, keep it at -20°C for no more than a few weeks.[1][7]

  • Reaction Buffer Conditions:

    • Issue: The buffer composition and pH can significantly impact the solubility of both the Cy5 conjugate and the target biomolecule. Using buffers containing primary amines (e.g., Tris or glycine) will compete with the labeling reaction.[1][2][6] An unsuitable pH can also lead to protein instability and aggregation.[8]

    • Solution:

      • Ensure your buffer is free of primary amines. Recommended buffers include phosphate, bicarbonate/carbonate, or borate buffers.[1][7]

      • The optimal pH for NHS ester reactions is between 7.2 and 8.5.[1][5] However, if your protein is unstable at a higher pH, a buffer closer to physiological pH (7.4) may be necessary, although the reaction will be slower.[5]

  • Addition of the Dye:

    • Issue: A high localized concentration of the dye upon addition can lead to aggregation.

    • Solution:

      • Add the dissolved Cy5 conjugate to the protein solution slowly while gently vortexing or stirring.[5]

      • Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture does not exceed 10%.[2][9]

Q2: My purified Cy5-conjugated protein shows a high degree of aggregation upon analysis by Size Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS). What could be the reason?

A2: Post-labeling aggregation is a common issue and can be caused by over-labeling, the inherent hydrophobicity of the Cy5 dye, or suboptimal purification and storage conditions.

Troubleshooting Guide:

  • Degree of Labeling (DOL):

    • Issue: Attaching too many hydrophobic Cy5 molecules can alter the surface properties of the protein, leading to increased hydrophobicity and subsequent aggregation.[5]

    • Solution:

      • Optimize the molar excess of the Cy5 conjugate in the labeling reaction. Start with a 10-15 fold molar excess of dye to protein and titrate down if aggregation is observed.[1]

      • Reduce the reaction time or temperature (e.g., incubate at 4°C for a longer duration) to decrease the labeling efficiency.[5]

  • Purification:

    • Issue: Inefficient removal of unreacted, hydrolyzed, or aggregated dye can contribute to the overall aggregation of the final product.

    • Solution:

      • Purify the conjugate immediately after the reaction is complete.

      • Use a desalting column (e.g., Sephadex G-25) or dialysis to remove excess, unreacted dye.[5]

      • For higher purity and to separate aggregates, consider using size exclusion chromatography (SEC) for purification.[5]

  • Storage and Handling of the Conjugate:

    • Issue: The final buffer composition and storage conditions are critical for the long-term stability of the conjugate.

    • Solution:

      • Store the purified conjugate in a suitable buffer, which may require optimization. Additives such as glycerol or stabilizing excipients may be necessary.

      • Store the conjugate at 4°C for short-term use or in single-use aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[9]

      • If the final concentration of the conjugate is low (<1 mg/ml), consider adding a stabilizing protein like bovine serum albumin (BSA) at 1-10 mg/ml.[9]

Q3: The fluorescence intensity of my Cy5 conjugate seems lower than expected or is decreasing over time. Could this be related to aggregation?

A3: Yes, aggregation can lead to fluorescence quenching. When Cy5 molecules are in close proximity within an aggregate, they can interact, leading to a decrease in the overall fluorescence signal.[]

Troubleshooting Guide:

  • Assess Aggregation:

    • Action: Analyze your conjugate sample for aggregation using DLS or analytical SEC. An increase in the hydrodynamic radius or the presence of high molecular weight species would indicate aggregation.[11][12]

  • Optimize Labeling and Purification:

    • Action: Follow the steps outlined in Q2 to reduce the degree of labeling and ensure thorough purification. This will increase the distance between conjugated dye molecules.

  • Improve Storage Conditions:

    • Action: Ensure the conjugate is stored in an appropriate buffer and at the correct temperature, as described in the A2 section, to prevent aggregation over time. Protect the sample from light to prevent photobleaching.[6]

Quantitative Data Summary

ParameterRecommended Range/ConditionNotes
Labeling Reaction pH 7.2 - 8.5Optimal reactivity of NHS ester with primary amines.[1][5]
Recommended Buffers 0.1 M Sodium Bicarbonate, 0.1 M Phosphate Buffer, 50 mM Sodium BorateMust be free of primary amines (e.g., Tris, Glycine).[1][2][6]
Dye-to-Protein Molar Excess 5 to 20-foldStart with a 10-15 fold excess and optimize as needed.[1][5]
Reaction Incubation Time 30-60 minutes at Room Temperature or 2-4 hours at 4°CLonger incubation at lower temperatures can reduce aggregation.[2][5]
Organic Solvent in Reaction ≤ 10% (v/v)High concentrations of DMSO or DMF can denature proteins.[2][9]

Key Experimental Protocols

Protocol 1: Reconstitution of this compound

  • Allow the vial of the lyophilized Cy5 conjugate to warm to room temperature before opening.

  • Add the appropriate volume of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).[1]

  • Vortex briefly to ensure the dye is completely dissolved.

  • This stock solution should be used immediately for the labeling reaction.

Protocol 2: Protein Labeling with Cy5 Conjugate

  • Prepare your protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-5 mg/mL.[5] If the protein is in a different buffer, exchange it using dialysis or a desalting column.[1]

  • Calculate the required volume of the Cy5 stock solution to achieve the desired molar excess (e.g., 10-fold).

  • Slowly add the calculated volume of the Cy5 stock solution to the protein solution while gently stirring.

  • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C, protected from light.[5]

  • Quench the reaction by adding a buffer containing primary amines, such as Tris-HCl, to a final concentration of 50-100 mM.[1]

Protocol 3: Purification of the Cy5 Conjugate using a Desalting Column

  • Equilibrate a desalting column (e.g., Sephadex G-25) with your desired storage buffer (e.g., PBS).

  • Apply the quenched reaction mixture to the top of the column.

  • Elute the conjugate with the storage buffer.

  • The first colored fraction to elute will be the labeled protein. The later, slower-moving colored fraction is the unreacted free dye.

  • Collect the protein-containing fractions.

  • Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~650 nm (for Cy5) to determine the protein concentration and degree of labeling.

Visualizations

cluster_0 This compound Structure cluster_1 Interaction with Protein Cy5 Cy5 Core (Hydrophobic) PEG1 m-PEG4 Cy5->PEG1 increases solubility PEG2 PEG4-NHS ester (Reactive Group) Cy5->PEG2 increases solubility Protein Target Protein (with -NH2 groups) Conjugate PEGylated Cy5 Conjugate Protein->Conjugate Covalent Bond Formation

Caption: Structure and conjugation principle of the PEGylated Cy5 dye.

A Aggregation Observed B Check Reagent Preparation A->B During Reaction? D Optimize Labeling Ratio (DOL) A->D Post-Purification? C Review Buffer Conditions B->C G Problem Resolved C->G If buffer/reagent OK E Improve Purification Method D->E F Adjust Storage Conditions E->F F->G

Caption: Troubleshooting workflow for aggregation issues.

center Aggregation of This compound Conjugates q1 Q1: Precipitation during reaction? center->q1 q2 Q2: Aggregation post-purification? center->q2 q3 Q3: Fluorescence quenching? center->q3 a1 A1: Check reagent prep, buffer, & dye addition. q1->a1 a2 A2: Optimize DOL, purification, & storage. q2->a2 a3 A3: Assess aggregation, optimize labeling & storage. q3->a3

Caption: Logical relationship of FAQs for troubleshooting aggregation.

References

removing unconjugated N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 from labeling reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5. Our goal is to help you efficiently remove unconjugated dye from your labeling reactions, ensuring high-quality results in your downstream applications.

Frequently Asked Questions (FAQs)

Q1: After my labeling reaction and purification, I still detect a high background signal in my experiments. What could be the cause?

A1: A high background signal is often due to the presence of unconjugated or "free" Cy5 dye in your sample.[1] This can interfere with downstream applications such as fluorescence microscopy and flow cytometry.[1] Inefficient removal of the free dye is a likely cause. We recommend reviewing your purification protocol and considering an alternative or additional purification step.

Q2: What are the most common methods for removing unconjugated this compound?

A2: The most common and effective methods for removing unconjugated Cy5 dye are based on size differences between the labeled molecule (e.g., a protein) and the small dye molecule.[1] These techniques include:

  • Spin Column/Gel Filtration Chromatography: A rapid method ideal for small sample volumes.[1]

  • Size Exclusion Chromatography (SEC): Separates molecules based on their size as they pass through a porous resin.[1][2][3][4][5]

  • Dialysis: A process that separates molecules in a solution by the difference in their rates of diffusion through a semipermeable membrane.[6][7]

  • Tangential Flow Filtration (TFF): An efficient method for concentrating and purifying biomolecules, particularly for larger sample volumes.[8][9][10]

Q3: How do I choose the right purification method for my experiment?

A3: The choice of purification method depends on several factors, including the size and stability of your target molecule, the sample volume, the required purity, and the available equipment.[1] For small-scale, rapid purification, spin columns are a good choice. For higher resolution separation, size exclusion chromatography is recommended. Dialysis is a simple method suitable for various sample volumes but can be time-consuming. Tangential flow filtration is highly scalable and efficient for larger volumes.

Q4: I am labeling a small peptide. Which purification method is most suitable?

A4: When labeling small molecules like peptides, it is crucial to select a purification method with an appropriate molecular weight cut-off (MWCO) to ensure effective separation of the labeled peptide from the free dye. For small peptides, denaturing polyacrylamide gel electrophoresis (PAGE) can be an effective purification method.[11] Size exclusion chromatography with a resin designed for smaller molecules (e.g., Sephadex G-10 for molecules >700 Da) is also a suitable option.[2]

Q5: Can I use affinity purification to remove the unconjugated dye?

A5: Affinity purification can be a highly effective method if your target molecule has an affinity tag (e.g., a His-tag or biotin).[12] The labeled molecule will bind to the affinity resin, while the unconjugated dye will be washed away.[12] The purified, labeled molecule can then be eluted.[12]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Free dye detected after purification 1. Inefficient purification method. 2. Overloading of the purification column (spin column/SEC). 3. Insufficient dialysis time or inadequate buffer changes.1. For small proteins, ensure the SEC resin has an appropriate fractionation range.[1] 2. Reduce the sample volume loaded onto the column. 3. Increase the dialysis duration and the frequency of buffer changes. For effective removal, dialyze against a buffer volume at least 200 times greater than the sample volume and change the buffer at least three times.[6]
Low or no fluorescence signal in the purified sample 1. The labeling reaction failed. 2. Over-labeling of the protein, leading to fluorescence quenching.1. Ensure the labeling buffer is free of primary amines (e.g., Tris) and at the correct pH (typically 8.5-9.0).[13][14] 2. Calculate the Degree of Labeling (DOL). An optimal DOL for Cy5 is typically between 2 and 4.[1] If the DOL is too high, reduce the molar ratio of the Cy5 NHS ester to the protein in the labeling reaction.
Precipitation of the labeled protein The PEGylated Cy5 dye enhances water solubility, but protein aggregation can still occur, especially at high concentrations.1. Perform purification steps at 4°C to minimize protein denaturation and aggregation. 2. Consider adding a non-ionic detergent (e.g., Tween-20) at a low concentration to the purification buffer.

Experimental Protocols

Protocol 1: Unconjugated Dye Removal using a Spin Column (Gel Filtration)

This protocol is suitable for rapid purification of small sample volumes (up to 110 µL).[13][14]

Materials:

  • Spin column (e.g., pre-packed with Sephadex G-25)

  • Microcentrifuge

  • Collection tubes

  • Elution buffer (e.g., PBS, pH 7.2-7.4)

Procedure:

  • Column Preparation:

    • Remove the bottom closure of the spin column and place it in a collection tube.

    • Centrifuge at 1,500 x g for 1 minute to remove the storage buffer. Discard the flow-through.[13][14]

    • Equilibrate the column by adding 150-200 µL of elution buffer. Centrifuge at 1,500 x g for 1-2 minutes. Repeat this step at least two more times, discarding the flow-through each time.[1]

  • Sample Loading:

    • After the final wash, transfer the spin column to a fresh collection tube.

    • Carefully load your labeling reaction mixture (maximum 110 µL) onto the center of the resin bed.[13][14]

  • Elution:

    • Centrifuge the column at 1,500 x g for 2 minutes.[1]

    • The eluate in the collection tube contains your purified, labeled protein. The unconjugated Cy5 dye remains in the column resin.[1]

Protocol 2: Unconjugated Dye Removal using Dialysis

This protocol is suitable for various sample volumes and relies on passive diffusion.

Materials:

  • Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO), typically 12-14 kDa for IgG antibodies.[15]

  • Dialysis buffer (e.g., PBS, pH 7.4)

  • Large beaker

  • Magnetic stir plate and stir bar

Procedure:

  • Membrane Preparation:

    • Prepare the dialysis membrane according to the manufacturer's instructions. This usually involves rinsing with deionized water.

  • Sample Loading:

    • Load your sample into the dialysis tubing or cassette, ensuring to leave some space for potential volume increase.

    • Securely close both ends of the tubing or cassette.

  • Dialysis:

    • Place the sealed dialysis unit in a beaker containing a large volume of cold (4°C) dialysis buffer (at least 200 times the sample volume).[6]

    • Stir the buffer gently using a magnetic stir plate.

    • Dialyze for at least 6 hours or overnight at 4°C.[15]

    • Change the dialysis buffer at least three times to ensure complete removal of the unconjugated dye.[15]

  • Sample Recovery:

    • Carefully remove the dialysis unit from the buffer and recover your purified, labeled sample.

Data Presentation

Purification MethodPrincipleTypical Sample VolumeSpeedResolutionKey AdvantagesKey Disadvantages
Spin Column/Gel Filtration Size exclusion< 130 µLFast (< 10 min)LowRapid, easy to useLimited to small volumes, lower resolution
Size Exclusion Chromatography (SEC) Size exclusionVariableModerateHighHigh resolution, reproducibleRequires specialized equipment
Dialysis Diffusion across a semipermeable membraneVariableSlow (hours to overnight)ModerateSimple, scalableTime-consuming, potential for sample dilution
Tangential Flow Filtration (TFF) Size-based separation with cross-flowScalable (mL to L)FastHighEfficient, scalable, minimizes filter foulingRequires specialized equipment

Visualizations

experimental_workflow cluster_labeling Labeling Reaction cluster_purification Purification cluster_analysis Analysis Target Target Molecule (e.g., Protein) Reaction Labeling Reaction (pH 8.5-9.0) Target->Reaction Dye This compound Dye->Reaction Mixture Reaction Mixture (Labeled Molecule + Free Dye) Reaction->Mixture Purification Purification Method (SEC, Dialysis, etc.) Mixture->Purification Purified Purified Labeled Molecule Purification->Purified FreeDye Unconjugated Dye Purification->FreeDye Removed Analysis Downstream Application Purified->Analysis

Caption: Experimental workflow for labeling and purification.

purification_methods cluster_sec Size Exclusion Chromatography (SEC) cluster_dialysis Dialysis cluster_tff Tangential Flow Filtration (TFF) sec_start Mixture Applied to Column sec_matrix Porous Beads sec_start->sec_matrix sec_large Large Labeled Molecules (Elute First) sec_matrix->sec_large sec_small Small Free Dye (Elute Later) sec_matrix->sec_small dialysis_bag Semipermeable Membrane (Bag/Cassette) dialysis_outside Buffer dialysis_bag->dialysis_outside Free Dye Diffuses Out dialysis_inside Labeled Molecule + Free Dye dialysis_inside->dialysis_bag tff_flow Feed Flow (Tangential) tff_membrane Membrane tff_flow->tff_membrane tff_retentate Retentate (Labeled Molecule) tff_membrane->tff_retentate tff_permeate Permeate (Free Dye) tff_membrane->tff_permeate

Caption: Principles of common purification methods.

References

Technical Support Center: N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 Labeling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 labeling reaction.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for labeling proteins with this compound?

The optimal pH for labeling proteins with Cy5 NHS esters is between 8.2 and 8.5.[1][2] This pH range offers a crucial balance: it is high enough to ensure that the primary amino groups on the protein (such as the side chain of lysine) are deprotonated and therefore reactive, yet it is not so high as to cause significant and rapid hydrolysis of the NHS ester, which would render it non-reactive.[2]

Q2: How does pH affect the reactivity of the target primary amines?

The reactive species in the labeling reaction is the deprotonated primary amine, which functions as a nucleophile.[3] At a pH below the pKa of the amine (for lysine side chains, the pKa is typically around 10.5 but can vary based on the protein's microenvironment), the amine group is predominantly protonated (-NH3+), making it non-nucleophilic and significantly reducing the reaction rate.[3] As the pH increases above the pKa, the concentration of the deprotonated, reactive amine (-NH2) increases, which favors the labeling reaction.[3]

Q3: What is NHS ester hydrolysis and how is it affected by pH?

NHS ester hydrolysis is a competing reaction where the ester is cleaved by water, making it inactive for conjugation.[3][4] The rate of this hydrolysis reaction increases significantly with higher pH values.[3][4][5] This degradation of the NHS ester reduces the overall yield of the desired labeled conjugate.[3] For instance, the half-life of an NHS ester can decrease from 4-5 hours at pH 7.0 (0°C) to just 10 minutes at pH 8.6 (4°C).[4][5]

Q4: Which buffers are recommended for the labeling reaction?

Amine-free buffers are essential for successful NHS ester labeling reactions. Buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are not compatible because they will compete with the target protein for reaction with the NHS ester, leading to a significant decrease in labeling efficiency.[4][6] Commonly recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, borate, or carbonate-bicarbonate buffers within the optimal pH range of 7.2-8.5.[4][6]

Q5: Can I perform the labeling reaction at a pH lower than 7.2?

While labeling is possible at lower pH values, it is generally less efficient. At a lower pH, the concentration of the reactive deprotonated primary amines on the target molecule is reduced, leading to a slower reaction rate.[7][8][9][10][11] If a lower pH must be used, significantly longer reaction times may be necessary to achieve a desirable degree of labeling.[12]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Labeling Efficiency Suboptimal pH: The reaction buffer pH is too low, resulting in protonated, non-reactive primary amines.Verify the pH of your protein solution and reaction buffer is within the optimal range of 8.2-8.5 using a calibrated pH meter.[1][2]
NHS Ester Hydrolysis: The reaction buffer pH is too high, leading to rapid hydrolysis of the Cy5-PEG-NHS ester.Lower the pH of the reaction buffer to the optimal range. If a high pH is necessary for other reasons, consider decreasing the reaction time.
Amine-Containing Buffers: The buffer system contains primary amines (e.g., Tris, glycine) that compete with the target molecule for the NHS ester.Ensure your protein is in an amine-free buffer like PBS, sodium bicarbonate, or borate buffer.[4][6] If necessary, perform a buffer exchange prior to labeling.
Inconsistent Labeling Results pH Shift During Reaction: The hydrolysis of the NHS ester can release N-hydroxysuccinimide, which is weakly acidic and can lower the pH of a poorly buffered solution, especially in large-scale reactions.[8][9][11]Use a more concentrated buffer to maintain a stable pH throughout the reaction. Monitor the pH during the reaction, particularly for long incubation times.
Protein Precipitation/Aggregation High Degree of Labeling: Excessive modification of the protein with the Cy5-PEG linker can alter its surface charge and solubility, leading to aggregation.Reduce the molar excess of the this compound to the protein. Optimize the reaction time and temperature to control the degree of labeling.

Quantitative Data on pH Effects

The efficiency of the labeling reaction is a balance between the rate of the desired amidation reaction and the competing hydrolysis of the NHS ester. The following tables summarize the impact of pH on these two critical factors.

Table 1: Half-life of NHS Esters at Various pH Values

This table demonstrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis accelerates, resulting in a shorter half-life of the reactive ester.[3]

pHTemperature (°C)Half-life of NHS EsterReference
7.004 - 5 hours[4][5]
8.0Room Temperature210 minutes[13][14]
8.5Room Temperature180 minutes[13][14]
8.6410 minutes[4][5]
9.0Room Temperature125 minutes[13][14]

Table 2: Comparison of Amidation and Hydrolysis Reaction Rates of a Porphyrin-NHS Ester

This table provides a direct comparison of the kinetics of the desired amidation reaction versus the competing hydrolysis reaction at different pH values. The data indicates that while the rate of hydrolysis increases with pH, the amidation reaction is more significantly accelerated, leading to a higher yield of the conjugate at the optimal pH.[3]

pHHalf-life of Amidation (minutes)Half-life of Hydrolysis (minutes)
8.080210
8.520180
9.010125
Data from a study on a porphyrin-NHS ester.[14]

Experimental Protocol: General Protein Labeling with this compound

This protocol provides a general guideline. Optimization may be required for specific proteins and desired degrees of labeling.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein is in an amine-free buffer at a concentration of 2-10 mg/mL.[15]

    • Adjust the pH of the protein solution to 8.3-8.5 using the Reaction Buffer.[15]

  • Prepare the Dye Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[15]

  • Labeling Reaction:

    • Add the dissolved dye solution to the protein solution. The molar ratio of dye to protein will need to be optimized for your specific application but a starting point of a 10-fold molar excess of the dye is common.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quench the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature.

  • Purify the Conjugate:

    • Remove the unreacted dye and byproducts by passing the reaction mixture over a size-exclusion chromatography column equilibrated with your desired storage buffer.

Visualizations

NHS_Ester_Reaction_Pathway cluster_labeling Desired Labeling Reaction cluster_hydrolysis Competing Hydrolysis Protein Protein-NH2 (Deprotonated Amine) Conjugate Protein-NH-CO-PEG-Cy5 (Stable Amide Bond) Protein->Conjugate pH 8.3-8.5 NHS_Ester Cy5-PEG-NHS Ester NHS_Ester->Conjugate Hydrolyzed_Ester Cy5-PEG-COOH (Inactive) NHS_Ester->Hydrolyzed_Ester Increases with pH NHS N-hydroxysuccinimide Conjugate->NHS byproduct Water H2O Water->Hydrolyzed_Ester Troubleshooting_Logic Start Low Labeling Efficiency? Check_pH Check Buffer pH (8.2-8.5) Start->Check_pH Yes Success Successful Labeling Start->Success No Check_Buffer_Type Amine-Free Buffer? (e.g., PBS, Bicarbonate) Check_pH->Check_Buffer_Type pH is Optimal Failure Consult Further Check_pH->Failure Adjust pH Buffer_Exchange Perform Buffer Exchange Check_Buffer_Type->Buffer_Exchange No Optimize_Ratio Optimize Dye:Protein Ratio Check_Buffer_Type->Optimize_Ratio Yes Buffer_Exchange->Check_pH Check_Reagent Check NHS Ester Activity Optimize_Ratio->Check_Reagent Check_Reagent->Success Reagent is Active Check_Reagent->Failure Reagent Hydrolyzed

References

N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 stability in different buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals utilizing N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 in their experiments. Below you will find troubleshooting guides and frequently asked questions to address common challenges and ensure successful conjugation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for labeling reactions with this compound?

A1: The optimal pH for reacting this compound with primary amines (e.g., on proteins or other biomolecules) is between 7.2 and 8.5. A pH of 8.3 to 8.5 is often recommended as the ideal balance between efficient amine acylation and competing hydrolysis of the NHS ester. While the rate of the desired reaction with amines increases with pH, the rate of hydrolysis of the NHS ester also increases, which can lead to lower labeling efficiency if the pH is too high.

Q2: Which buffers are recommended for conjugation reactions?

A2: Amine-free buffers are crucial for successful labeling. Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, sodium borate, and HEPES at a concentration of 50-100 mM. It is critical to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as they will compete with the target molecule for reaction with the NHS ester, significantly reducing labeling efficiency.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is susceptible to hydrolysis, especially in the presence of moisture. It is recommended to prepare stock solutions in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Once dissolved, it is best to use the solution immediately. For storage, aliquots of the dye in anhydrous DMSO can be stored at -20°C for up to two weeks or at -80°C for longer periods (up to 3 months has been anecdotally reported to be effective). Avoid repeated freeze-thaw cycles and protect from light. Aqueous solutions of the dye are not stable and should be used immediately.

Q4: My labeling efficiency is low. What are the possible causes and how can I troubleshoot this?

A4: Low labeling efficiency can be caused by several factors:

  • Incorrect Buffer: The presence of primary amines in your buffer (e.g., Tris, glycine) will quench the reaction. Ensure you are using an amine-free buffer like PBS, borate, or bicarbonate.

  • Suboptimal pH: If the pH of your reaction is too low (below 7.2), the primary amines on your target molecule will be protonated and less reactive. If the pH is too high (above 9.0), the hydrolysis of the NHS ester will be very rapid, reducing the amount of active dye available for conjugation. Verify the pH of your protein solution and adjust if necessary.

  • Hydrolyzed Dye: The this compound may have been exposed to moisture and hydrolyzed. Use freshly prepared stock solutions from a properly stored lyophilized powder.

  • Low Protein Concentration: Labeling efficiency can be concentration-dependent. If your protein concentration is very low, the competing hydrolysis reaction can dominate. If possible, increase the concentration of your protein.

  • Insufficient Molar Excess of Dye: A common starting point is a 10- to 20-fold molar excess of the dye to the protein. This may need to be optimized for your specific protein and reaction conditions.

Stability of this compound in Different Buffers

The stability of the NHS ester is critically dependent on the pH of the buffer. The primary competing reaction is hydrolysis, which inactivates the amine-reactive group. The rate of hydrolysis increases significantly with increasing pH.

Table 1: Estimated Half-life of NHS Esters at Various pH Values

pHTemperature (°C)Estimated Half-life
7.004-5 hours
8.025 (Room Temp)~1 hour
8.525 (Room Temp)30-60 minutes
8.6410 minutes
9.025 (Room Temp)< 10 minutes

Data is based on general NHS ester stability and should be considered an estimation for this compound.

Table 2: Comparison of Amidation and Hydrolysis Rates for a PEGylated NHS Ester

The following data is from a study on a porphyrin-NHS ester reacting with mPEG4-NH2 and provides a relevant comparison of the desired amidation reaction versus the competing hydrolysis.

pHHalf-life of Amidation (minutes)Half-life of Hydrolysis (minutes)
8.080210
8.520180
9.010125

This data illustrates that while hydrolysis increases with pH, the amidation reaction is more significantly accelerated, leading to higher yields at a slightly basic pH.

Experimental Protocols

Protocol 1: General Protein Labeling with this compound

Materials:

  • This compound

  • Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.4-8.0)

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or 0.1 M Sodium Borate, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 2-10 mg/mL.

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved dye to the protein solution. Mix gently and incubate for 1 hour at room temperature, protected from light.

  • Quench the Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM to stop the labeling reaction by reacting with any remaining NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification: Separate the labeled protein from the unreacted dye and byproducts using a suitable purification method, such as size-exclusion chromatography.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~649 nm (for Cy5).

Protocol 2: Assessing the Stability (Hydrolysis Rate) of this compound

Materials:

  • This compound

  • Anhydrous DMSO

  • Buffers of interest (e.g., 100 mM Phosphate buffer pH 7.0, 100 mM Borate buffer pH 8.5)

  • Spectrophotometer

Procedure:

  • Prepare Dye Stock: Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

  • Initiate Hydrolysis: Add a small volume of the dye stock solution to the buffer of interest to achieve a final concentration suitable for absorbance measurements (e.g., 50 µM). Ensure the final DMSO concentration is low (e.g., <1%) to minimize its effect on the reaction.

  • Monitor Absorbance: Immediately begin monitoring the absorbance spectrum of the solution over time. The hydrolysis of the NHS ester results in the release of N-hydroxysuccinimide (NHS), which has a characteristic absorbance increase around 260 nm.

  • Data Analysis: Plot the absorbance at 260 nm versus time. The rate of increase in absorbance is proportional to the rate of hydrolysis. The half-life of the NHS ester can be calculated from the pseudo-first-order rate constant.

Visualizations

Hydrolysis_Pathway Compound This compound (Active) Hydrolyzed Hydrolyzed Product (Inactive Acid) Compound->Hydrolyzed H₂O (Hydrolysis) NHS N-Hydroxysuccinimide Compound->NHS H₂O (Hydrolysis)

Caption: Hydrolysis pathway of the NHS ester.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Prep_Protein Prepare Protein in Amine-Free Buffer (pH 8.3) Mix Mix Protein and Dye (10-20x molar excess of dye) Prep_Protein->Mix Prep_Dye Dissolve Dye in Anhydrous DMSO Prep_Dye->Mix Incubate Incubate 1 hr at RT (Protected from light) Mix->Incubate Quench Quench with Tris or Glycine Incubate->Quench Purify Purify via Size-Exclusion Chromatography Quench->Purify Analyze Analyze Degree of Labeling (Spectrophotometry) Purify->Analyze

Caption: Experimental workflow for protein labeling.

Troubleshooting_Tree Start Low Labeling Efficiency? Check_Buffer Is buffer amine-free (e.g., PBS, Borate)? Start->Check_Buffer Check_pH Is pH between 7.2 and 8.5? Check_Buffer->Check_pH Yes Sol_Buffer Solution: Change to amine-free buffer. Check_Buffer->Sol_Buffer No Check_Dye Is dye stock freshly prepared? Check_pH->Check_Dye Yes Sol_pH Solution: Adjust pH to 8.3. Check_pH->Sol_pH No Optimize_Ratio Increase molar excess of dye Check_Dye->Optimize_Ratio Yes Sol_Dye Solution: Use fresh dye stock. Check_Dye->Sol_Dye No Sol_Ratio Solution: Optimize dye:protein ratio. Optimize_Ratio->Sol_Ratio

Caption: Troubleshooting decision tree for low labeling efficiency.

common mistakes to avoid when using N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5. This guide provides troubleshooting advice and answers to frequently asked questions to help you achieve optimal results in your labeling experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my labeling efficiency low?

A1: Low labeling efficiency can result from several factors. Here are the most common causes and their solutions:

  • Incorrect pH of the reaction buffer: The reaction between the NHS ester and a primary amine is highly pH-dependent. The optimal pH range is typically 8.3-8.5.[1][2][3][4][5] At a lower pH, the primary amines on your molecule of interest will be protonated and thus less reactive.

  • Presence of primary amines in the buffer: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the Cy5-NHS ester, significantly reducing the labeling efficiency.[2][6][7]

  • Hydrolyzed Cy5-NHS ester: The NHS ester group is susceptible to hydrolysis in aqueous solutions, which renders it inactive.[6][8][9][10] This can be caused by improper storage or handling of the reagent. Always allow the reagent to warm to room temperature before opening to prevent condensation, and store it desiccated at -20°C.[1][9][10] Prepare the dye solution immediately before use.[5][7]

  • Low protein concentration: The efficiency of the labeling reaction is dependent on the concentration of the protein or molecule to be labeled. A concentration of at least 2 mg/mL is recommended for efficient labeling.[2][11]

  • Insufficient molar excess of the dye: A common starting point is a 10 to 20-fold molar excess of the dye to the protein.[7] However, the optimal ratio may need to be determined empirically.

Q2: I am observing high background fluorescence in my experiments. What could be the cause?

A2: High background is often due to the presence of unconjugated (free) dye in your final sample. It is crucial to remove all unreacted Cy5 after the labeling reaction.[12]

  • Inadequate purification: The purification method must be suitable for separating the labeled protein from the much smaller, free dye molecules. Size-exclusion chromatography, spin columns, or dialysis are common and effective methods.[12]

  • Over-labeling: An excessively high degree of labeling can sometimes lead to aggregation and non-specific binding, which can contribute to background signal.

Q3: My results are not consistent between experiments. What could be the reason?

A3: Lack of reproducibility is often linked to subtle variations in the experimental protocol. To ensure consistency:

  • Standardize reagent preparation: Always prepare fresh dye stock solutions and use buffers from the same batch if possible.

  • Control reaction parameters: Precisely control the pH, temperature, and incubation time of your labeling reaction.

  • Consistent purification: Use the same purification method and parameters for all samples.

  • Proper storage of the conjugate: Store your labeled molecule protected from light at 4°C for short-term storage or in aliquots at -20°C or -80°C for long-term storage to avoid repeated freeze-thaw cycles.[2]

Q4: How does the PEG linker in this compound affect my experiment?

A4: The polyethylene glycol (PEG) linkers in this specific Cy5 reagent offer several advantages:

  • Increased hydrophilicity: The PEG chains enhance the water solubility of the Cy5 dye.[13] This can be particularly beneficial in aqueous buffers, as it helps to prevent the formation of non-fluorescent aggregates, a common issue with cyanine dyes.[13]

  • Reduced non-specific binding: The hydrophilic and flexible nature of PEG can reduce non-specific interactions between the labeled molecule and other surfaces or proteins.[13]

  • Improved biocompatibility: PEGylation can enhance the biocompatibility of the labeled molecule, which is advantageous for in vivo applications.[14]

While generally beneficial, the PEG linker could potentially introduce steric hindrance in some cases, although this is not a commonly reported issue.

Quantitative Data Summary

ParameterRecommended Range/ValueNotes
Reaction pH 8.3 - 8.5Crucial for deprotonation of primary amines.[1][2][3][4][5]
Reaction Temperature Room TemperatureTypically sufficient for the reaction.
Reaction Time 1 - 4 hoursCan be performed overnight on ice for sensitive molecules.[3][5]
Dye to Protein Molar Ratio 10:1 to 20:1A good starting point for optimization.[7]
Protein Concentration > 2 mg/mLLower concentrations can significantly reduce labeling efficiency.[2][11]
Degree of Labeling (DOL) 2 - 7Optimal for most antibody applications to avoid self-quenching.[7]

Experimental Protocols

General Protocol for Labeling a Protein with this compound
  • Protein Preparation:

    • Ensure your protein is in an amine-free buffer (e.g., PBS, HEPES, or bicarbonate buffer).

    • If the buffer contains primary amines like Tris or glycine, the protein must be purified by dialysis or with a desalting column against a suitable amine-free buffer.[7]

    • The recommended protein concentration is 2-10 mg/mL.[1][11]

  • Reagent Preparation:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.[1]

    • Prepare a stock solution of the dye (e.g., 10 mg/mL) in anhydrous DMSO or DMF.[7][15] This solution should be prepared fresh immediately before use.[5][7]

  • Labeling Reaction:

    • Adjust the pH of the protein solution to 8.3-8.5 using a suitable buffer, such as 1 M sodium bicarbonate.[7][15]

    • Add the calculated amount of the Cy5 dye stock solution to the protein solution while gently vortexing. A 10- to 20-fold molar excess of the dye is a common starting point.[7]

    • Incubate the reaction for 1 hour at room temperature, protected from light.[15]

  • Purification of the Labeled Protein:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25), a spin desalting column, or dialysis.[2][12]

    • Collect the fractions containing the labeled protein. The labeled protein will typically be the first colored fraction to elute.

  • Characterization of the Conjugate:

    • Determine the Degree of Labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).[12]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein_prep Protein Preparation (Amine-free buffer, pH 8.3-8.5) labeling Labeling Reaction (1 hr, RT, dark) protein_prep->labeling dye_prep Dye Preparation (Fresh stock in DMSO/DMF) dye_prep->labeling purification Purification (Size-Exclusion Chromatography) labeling->purification analysis Analysis (Determine Degree of Labeling) purification->analysis

References

improving the brightness of N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals to troubleshoot and improve the brightness of N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can lead to low fluorescence intensity of my Cy5 conjugate?

A1: Several factors can contribute to a weak fluorescent signal. These can be broadly categorized as issues with the labeling reaction, the local environment of the dye, and instrumentation settings. Key factors include a suboptimal Degree of Labeling (DOL), fluorescence quenching, dye degradation, and improper buffer conditions.[1][2]

Q2: What is the optimal Degree of Labeling (DOL) for a Cy5 conjugate?

A2: The optimal DOL, which is the average number of dye molecules per biomolecule, is critical.[1] While a higher DOL might seem desirable for a stronger signal, over-labeling can lead to self-quenching, where adjacent dye molecules' fluorescence is reduced.[3] Conversely, under-labeling will result in a weak signal.[1] The ideal DOL depends on the specific protein and application, but a general starting point is a dye-to-protein molar ratio of 3:1 to 20:1 during the conjugation reaction.[4] It is recommended to perform a titration to determine the optimal ratio for your specific experiment.[3]

Q3: How does the buffer pH affect the brightness of my Cy5 conjugate?

A3: Cy5 is known to be relatively stable over a broad pH range, typically from pH 4 to 10.[1] However, for optimal and consistent performance, maintaining a stable, near-neutral to slightly basic pH is recommended.[1][3] For the NHS ester conjugation reaction itself, a pH of 8.0-8.5 is optimal.[5][]

Q4: Can the storage conditions of the Cy5 NHS ester affect the final conjugate's brightness?

A4: Yes, improper storage can lead to the degradation of the Cy5 NHS ester, resulting in inefficient labeling and a dimmer conjugate. The this compound should be stored at -20°C, protected from light and moisture.[7][8] Once dissolved in an organic solvent like DMSO or DMF, it should be used immediately, although some sources suggest it can be stored at -20°C for a short period.[9] Avoid repeated freeze-thaw cycles.[9]

Q5: I am observing a high background signal in my imaging experiment. What could be the cause?

A5: High background fluorescence can be caused by several factors, including the presence of unbound, free dye in the conjugate solution, non-specific binding of the conjugate to other molecules or surfaces, and autofluorescence from the biological sample itself.[10][11] Thorough purification of the conjugate to remove any unreacted dye is crucial.[4]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound conjugates.

Issue 1: Weak or No Fluorescent Signal
Possible Cause Recommended Solution
Inefficient Labeling Verify the pH of your reaction buffer is between 8.0 and 8.5.[5] Ensure your buffer is free of primary amines (e.g., Tris) which compete with the labeling reaction.[4] Check the integrity of your Cy5 NHS ester; it should be stored properly at -20°C and protected from moisture.[8]
Suboptimal Degree of Labeling (DOL) Perform a titration of the dye-to-protein molar ratio to find the optimal DOL for your specific protein.[3] Over-labeling can cause quenching, so a lower ratio might surprisingly lead to a brighter signal.[3]
Fluorescence Quenching If the DOL is high, reduce the molar excess of the dye in the conjugation reaction. Ensure the purification step effectively removes any unbound dye.[4] The local environment of the dye on the protein can also cause quenching; this is protein-specific.[1]
Dye Degradation Protect the dye and the conjugate from excessive exposure to light to prevent photobleaching.[3] Be aware of environmental factors like ozone, which can degrade Cy5.[2][12]
Incorrect Instrumentation Settings Ensure you are using the correct excitation and emission filters for Cy5 (Excitation max: ~650 nm, Emission max: ~670 nm). Optimize the detector gain and exposure time on your imaging system.[11]
Issue 2: High Background Fluorescence
Possible Cause Recommended Solution
Presence of Unreacted (Free) Dye Purify your conjugate thoroughly using size-exclusion chromatography (e.g., Sephadex G-25) or dialysis to remove all unbound Cy5 NHS ester.[4]
Non-Specific Binding of the Conjugate Incorporate blocking agents (e.g., BSA) in your experimental buffer to prevent non-specific binding.[11] Include stringent washing steps in your protocol to remove any non-specifically bound conjugate.[11] The PEG linkers on the specified conjugate are designed to reduce non-specific binding.[13]
Autofluorescence of the Sample If working with cells or tissues, consider using a spectral imaging system to subtract the autofluorescence signal. You can also try alternative fixation methods, as some fixatives like glutaraldehyde can increase autofluorescence.[11]

Experimental Protocols

Protocol 1: Protein Conjugation with this compound

Materials:

  • Protein to be labeled (in an amine-free buffer like PBS, pH 7.2-8.5)[4]

  • This compound

  • Anhydrous DMSO or DMF[4]

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3[4]

  • Purification column (e.g., Sephadex G-25) or dialysis cassette[4]

  • Spectrophotometer

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.[4] Ensure the buffer is free of any primary amines.[4]

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[4] Vortex briefly to ensure the dye is fully dissolved.[4]

  • Perform the Labeling Reaction:

    • Calculate the required volume of the dye stock solution to achieve the desired dye-to-protein molar ratio (e.g., start with a 10:1 molar excess).[4]

    • While gently vortexing, add the dye stock solution to the protein solution.[4]

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.[4]

  • Purify the Conjugate: Remove the unreacted dye from the labeled protein using a size-exclusion chromatography column or by dialysis against an appropriate buffer (e.g., PBS).[4]

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at ~650 nm (for Cy5).[4]

    • Calculate the protein concentration and the dye concentration using the Beer-Lambert law (A = εcl), correcting for the dye's absorbance at 280 nm.[4] The DOL is the molar ratio of the dye to the protein.[4]

Protocol 2: Purification of the Cy5 Conjugate using Size-Exclusion Chromatography

Materials:

  • Sephadex G-25 column

  • Elution buffer (e.g., PBS, pH 7.4)

  • Fraction collector or microcentrifuge tubes

Procedure:

  • Equilibrate the Column: Equilibrate the Sephadex G-25 column with at least 5 column volumes of the elution buffer.

  • Load the Sample: Carefully load the conjugation reaction mixture onto the top of the column.

  • Elute the Conjugate: Begin eluting the sample with the elution buffer. The larger, labeled protein will elute first, while the smaller, unbound dye molecules will be retained longer in the column.

  • Collect Fractions: Collect fractions as the colored conjugate band moves down the column. The first colored fractions to elute will contain the purified conjugate.

  • Pool and Concentrate: Pool the fractions containing the purified conjugate. If necessary, concentrate the sample using a spin concentrator.

Visualizations

experimental_workflow Experimental Workflow for Cy5 Conjugation and Purification cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Analysis prep_protein Prepare Protein Solution (1-10 mg/mL in amine-free buffer, pH 8.3) reaction Incubate Protein and Dye (1-2 hours at RT, protected from light) prep_protein->reaction prep_dye Prepare Dye Stock Solution (1-10 mg/mL in anhydrous DMSO/DMF) prep_dye->reaction purify Remove Unreacted Dye (Size-Exclusion Chromatography or Dialysis) reaction->purify analyze Determine Degree of Labeling (DOL) (Spectrophotometry at 280 nm and ~650 nm) purify->analyze troubleshooting_brightness Troubleshooting Low Brightness of Cy5 Conjugates cluster_labeling Labeling Issues cluster_environment Environmental Factors cluster_solutions Potential Solutions start Low Fluorescence Signal check_dol Is the DOL optimal? start->check_dol check_reaction Was the conjugation reaction efficient? start->check_reaction check_quenching Is self-quenching occurring? start->check_quenching check_degradation Is the dye degrading? start->check_degradation optimize_dol Optimize dye:protein ratio check_dol->optimize_dol optimize_reaction Verify buffer pH and amine absence check_reaction->optimize_reaction reduce_quenching Lower DOL, purify thoroughly check_quenching->reduce_quenching prevent_degradation Protect from light and ozone check_degradation->prevent_degradation factors_affecting_brightness Factors Affecting Cy5 Conjugate Brightness cluster_intrinsic Intrinsic Factors cluster_environmental Environmental Factors brightness Conjugate Brightness dol Degree of Labeling (DOL) brightness->dol quantum_yield Quantum Yield brightness->quantum_yield extinction_coeff Extinction Coefficient brightness->extinction_coeff ph pH brightness->ph solvent Solvent Polarity brightness->solvent quenching Proximity to Quenchers brightness->quenching photostability Light Exposure & Ozone brightness->photostability

References

Validation & Comparative

A Head-to-Head Comparison: N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 vs. Cy5 NHS Ester for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a fluorescent label is a critical decision that can significantly impact the outcome of an experiment. Cyanine 5 (Cy5), a far-red fluorescent dye, is a popular choice for labeling proteins, antibodies, and other biomolecules due to its high extinction coefficient and emission profile that minimizes background autofluorescence. This guide provides an objective comparison of the traditional Cy5 NHS ester and a PEGylated variant, N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5, to aid in the selection of the optimal reagent for your specific application.

The primary distinction between these two labeling reagents lies in the incorporation of a polyethylene glycol (PEG) linker in the this compound molecule. This structural modification is designed to enhance the hydrophilic and biocompatible properties of the dye. This guide will delve into the performance differences that arise from this key structural variance, supported by available experimental data and detailed protocols.

At a Glance: Key Performance Parameters

Spectroscopic PropertyThis compoundCy5 NHS Ester
Excitation Maximum (λex) ~649 - 650 nm~646 - 651 nm[1][2]
Emission Maximum (λem) ~667 - 691 nm[2]~662 - 670 nm[1][2]
Molar Extinction Coefficient (ε) ~170,000 M⁻¹cm⁻¹[3]~250,000 M⁻¹cm⁻¹[2]
Quantum Yield (Φ) Not explicitly reported; a similar PEGylated Cy5 derivative has a reported quantum yield of 0.07[2]~0.2[2]
Solubility Enhanced aqueous solubility due to the hydrophilic PEG linker[2]Soluble in organic solvents like DMSO and DMF; limited water solubility[2][4]
Reactivity NHS ester group reacts with primary amines to form stable amide bondsNHS ester group reacts with primary amines to form stable amide bonds[2]

Delving Deeper: The Impact of PEGylation

The presence of the PEG linker in this compound introduces several key advantages, particularly for applications in biological systems.

  • Improved Aqueous Solubility and Reduced Aggregation: The hydrophilic PEG chains significantly enhance the water solubility of the Cy5 dye.[2] This is a major benefit in biological buffers, as it can prevent the formation of non-fluorescent aggregates, a common issue with cyanine dyes that can lead to quenching and inaccurate quantification.[2][5]

  • Reduced Non-Specific Binding: The PEG linker creates a hydrophilic shield around the dye molecule, which can reduce non-specific binding to proteins and cell surfaces.[6][7] This is particularly advantageous in imaging applications where low background noise is crucial for high-quality data.

  • Enhanced Biocompatibility: PEGylation is a well-established method for improving the biocompatibility of molecules by reducing immunogenicity and improving in vivo circulation times.[7][8]

However, these benefits may come at the cost of a slightly reduced fluorescence brightness, as suggested by the potentially lower quantum yield and molar extinction coefficient of PEGylated Cy5 derivatives compared to the unmodified Cy5 NHS ester.[2]

Experimental Protocols

Below are detailed protocols for a typical protein labeling experiment using either this compound or Cy5 NHS ester.

I. Protein Preparation
  • Buffer Exchange: Ensure the protein solution is in an amine-free buffer, such as phosphate-buffered saline (PBS) at pH 7.2-7.4. Buffers containing primary amines (e.g., Tris) will compete with the protein for reaction with the NHS ester. If necessary, perform buffer exchange using a desalting column or dialysis.

  • Concentration Adjustment: Adjust the protein concentration to 2-10 mg/mL in the reaction buffer.

II. Dye Preparation
  • Immediately before use, dissolve the this compound or Cy5 NHS ester in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 10 mg/mL.

III. Labeling Reaction
  • Molar Ratio: The optimal molar ratio of dye to protein for achieving the desired degree of labeling (DOL) must be determined empirically. A starting point of a 10- to 20-fold molar excess of the dye is recommended.

  • Reaction: While gently vortexing, add the dissolved dye solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

IV. Purification of the Labeled Protein
  • Column Preparation: Prepare a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.2-7.4).

  • Separation: Apply the reaction mixture to the column. The labeled protein will elute first, while the smaller, unreacted dye molecules will be retained.

  • Collection: Collect the colored fractions corresponding to the labeled protein.

V. Determination of Degree of Labeling (DOL)

The DOL, or the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

  • Measure Absorbance: Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum of Cy5 (~650 nm, A650).

  • Calculate Concentrations:

    • Protein Concentration (M): [Protein] = (A280 - (A650 * CF)) / ε_protein where:

      • CF is the correction factor for the dye's absorbance at 280 nm (typically ~0.05 for Cy5).

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • Dye Concentration (M): [Dye] = A650 / ε_dye where ε_dye is the molar extinction coefficient of the dye at its absorbance maximum.

  • Calculate DOL: DOL = [Dye] / [Protein]

An optimal DOL for most antibodies is typically between 2 and 10. Over-labeling can lead to fluorescence quenching and may affect the protein's biological activity.

Visualizing the Chemistry and Workflow

To further illustrate the concepts discussed, the following diagrams, created using the DOT language, depict the chemical structures, the conjugation reaction, and the experimental workflow.

Chemical Structures and Conjugation Reaction cluster_PEG_Cy5 This compound cluster_Cy5 Cy5 NHS ester cluster_Protein Protein cluster_Conjugation Conjugation Reaction PEG_Cy5_img PEG_Cy5_img PEG_Cy5_structure PEG-Linker-Cy5-NHS Labeled_Protein_PEG Protein-NH-CO-PEG-Cy5 PEG_Cy5_structure->Labeled_Protein_PEG + Protein-NH2 Cy5_img Cy5_img Cy5_structure Cy5-NHS Labeled_Protein Protein-NH-CO-Cy5 Cy5_structure->Labeled_Protein + Protein-NH2 Protein Protein-NH2

Caption: Chemical structures and conjugation reaction.

Experimental Workflow for Protein Labeling cluster_workflow Experimental Workflow for Protein Labeling start Start: Protein Solution (Amine-free buffer) dye_prep Prepare Dye Stock Solution (DMSO or DMF) labeling Labeling Reaction (1 hr, RT, dark) start->labeling Add Dye Solution purification Purification (Gel Filtration) labeling->purification characterization Characterization (Absorbance, DOL calculation) purification->characterization end End: Purified Labeled Protein characterization->end

Caption: Experimental workflow for protein labeling.

Conclusion: Making the Right Choice

The selection between this compound and Cy5 NHS ester hinges on the specific demands of the intended application.

  • For applications requiring high brightness where solubility in organic solvents is not a concern, Cy5 NHS ester may be the preferred choice due to its higher molar extinction coefficient and quantum yield.

  • For biological applications in aqueous environments, particularly those sensitive to non-specific binding and aggregation, the enhanced water solubility and biocompatibility of This compound may outweigh its potentially lower brightness.

Ultimately, empirical testing is recommended to determine the optimal labeling reagent and conditions for your specific protein and experimental setup. By carefully considering the properties of each dye and following robust experimental protocols, researchers can achieve reliable and reproducible results in their fluorescence-based assays.

References

A Head-to-Head Comparison: N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 vs. Alexa Fluor 647 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye is a critical decision that profoundly impacts experimental outcomes. In the far-red spectrum, both N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 and Alexa Fluor 647 NHS ester are prominent choices for labeling biomolecules. This guide provides an objective, data-driven comparison to aid in selecting the optimal dye for your specific research needs.

At their core, both reagents are amine-reactive fluorescent probes designed for covalent attachment to primary amines on proteins, antibodies, and other biomolecules. They share similar excitation and emission spectra, making them compatible with the same instrumentation and filter sets. However, key differences in their chemical structure lead to significant performance variations in brightness, photostability, and behavior in aqueous environments.

Executive Summary: Key Performance Differences

Alexa Fluor 647 NHS ester is widely recognized for its superior brightness and photostability compared to the conventional Cy5 fluorophore.[1][2][3][4] This is largely attributed to the sulfonated nature of the Alexa Fluor dye, which enhances its water solubility and reduces the tendency for dye-dye aggregation and self-quenching, particularly at higher degrees of labeling.[4][5]

The this compound incorporates polyethylene glycol (PEG) linkers to improve the hydrophilicity and biocompatibility of the Cy5 dye.[6][7] While this modification is intended to mitigate some of the aggregation issues associated with the parent Cy5 dye in aqueous solutions, the inherent photophysical properties of the Cy5 core still render it less photostable than Alexa Fluor 647.[3][4][8]

Quantitative Spectroscopic Comparison

The following table summarizes the key spectroscopic properties of the two dyes. While the spectral characteristics are very similar, the differences in extinction coefficient and quantum yield contribute to the overall brightness of the resulting conjugates.

Spectroscopic PropertyThis compoundAlexa Fluor 647 NHS Ester
Excitation Maximum (λex) ~649 nm[9][10]~650 nm[11]
Emission Maximum (λem) ~667 nm[9][10]~665 nm[11]
Molar Extinction Coefficient (ε) ~170,000 M⁻¹cm⁻¹ (for a similar PEGylated Cy5)[9]~239,000 - 270,000 M⁻¹cm⁻¹[11][12]
Fluorescence Quantum Yield (Φ) ~0.2 (for Cy5, can be lower with PEGylation)[7]~0.33[13]
Molecular Weight ~926.5 g/mol [14][15][16]~1250 g/mol [12][17]

Performance in Application: Brightness and Photostability

Experimental evidence consistently demonstrates that Alexa Fluor 647 conjugates are significantly brighter and more photostable than Cy5 conjugates.[1][4][8] This is especially pronounced at higher degrees of labeling (DOL), where Cy5 conjugates tend to exhibit significant fluorescence quenching due to the formation of non-fluorescent dye aggregates.[4][18] Alexa Fluor 647, with its enhanced water solubility and reduced aggregation tendency, maintains a high fluorescence output even at high DOL values.[1][18]

In photobleaching experiments, Alexa Fluor 647 has been shown to be considerably more resistant to photobleaching than Cy5, retaining a higher percentage of its initial fluorescence after prolonged exposure to excitation light.[4][8] This allows for longer exposure times during image acquisition and more reliable quantitative measurements.

Experimental Protocols

Below are generalized protocols for protein labeling and photostability determination. It is crucial to optimize the dye-to-protein ratio for each specific protein to achieve the desired degree of labeling.

Protein Labeling Protocol

This protocol outlines the general procedure for conjugating NHS ester-functionalized dyes to proteins.

Materials:

  • Protein to be labeled (in an amine-free buffer, e.g., PBS)

  • This compound or Alexa Fluor 647 NHS ester

  • Anhydrous DMSO

  • Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the labeling buffer at a concentration of 2-10 mg/mL.

  • Dye Preparation: Prepare a 10 mg/mL stock solution of the NHS ester dye in anhydrous DMSO.

  • Labeling Reaction: While gently stirring, add the reactive dye solution to the protein solution. The molar ratio of dye to protein will need to be optimized.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column.

G cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification protein Protein in Amine-Free Buffer mix Mix Protein and Dye protein->mix dye NHS Ester Dye in DMSO dye->mix incubate Incubate (1 hr, RT, dark) mix->incubate purify Size-Exclusion Chromatography incubate->purify conjugate Labeled Protein Conjugate purify->conjugate

General workflow for protein labeling with amine-reactive dyes.
Photostability Measurement Protocol

This protocol describes a general method for comparing the photostability of fluorescently labeled proteins.

Materials:

  • Labeled protein conjugates of this compound and Alexa Fluor 647

  • Fluorescence microscope with a suitable laser line (e.g., 633 nm or 640 nm) and emission filter

  • Imaging software capable of time-lapse acquisition

Procedure:

  • Sample Preparation: Prepare microscope slides with the labeled protein conjugates at a concentration that provides a good signal-to-noise ratio.

  • Image Acquisition:

    • Focus on a field of view containing the labeled proteins.

    • Set the excitation laser power to a constant and appropriate level.

    • Acquire a time-lapse series of images at regular intervals (e.g., every 10 seconds) for a total duration of several minutes.

  • Data Analysis:

    • Measure the mean fluorescence intensity of the labeled structures in each image of the time series.

    • Normalize the intensity values to the initial intensity (time = 0).

    • Plot the normalized fluorescence intensity as a function of time to generate photobleaching curves.

G cluster_setup Microscope Setup cluster_acquisition Image Acquisition cluster_analysis Data Analysis sample Prepare Labeled Sample on Slide microscope Configure Microscope (Laser, Filters) sample->microscope timelapse Acquire Time-Lapse Image Series microscope->timelapse measure Measure Fluorescence Intensity over Time timelapse->measure normalize Normalize to Initial Intensity measure->normalize plot Plot Photobleaching Curve normalize->plot

Workflow for determining the photostability of fluorescent conjugates.

Conclusion and Recommendations

For most applications, Alexa Fluor 647 NHS ester is the superior choice due to its demonstrably higher brightness and photostability.[1][2][4][8] These characteristics lead to a better signal-to-noise ratio, which is particularly advantageous for demanding applications such as single-molecule imaging, super-resolution microscopy, and the detection of low-abundance targets.

This compound may be a suitable alternative in applications where the enhanced water solubility and biocompatibility afforded by the PEG linkers are of primary concern, and where the absolute brightness and photostability are less critical. The PEGylation can help to reduce non-specific binding and improve the in-vivo behavior of the labeled molecule.[6][7]

Ultimately, the choice between these two dyes will depend on the specific requirements of the experiment. For researchers prioritizing signal intensity and photostability for high-quality, reproducible imaging data, Alexa Fluor 647 NHS ester is the recommended reagent.

References

A Researcher's Guide to Spectroscopic Validation of N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison and Validation Protocol

The covalent labeling of biomolecules with fluorescent dyes is a cornerstone of modern biological research and drug development. Among the plethora of available fluorophores, cyanine dyes, particularly Cy5 and its derivatives, are frequently employed for their high extinction coefficients and emission in the far-red spectrum, which minimizes autofluorescence from biological samples. This guide provides a comprehensive comparison of N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 with common alternatives and details the spectroscopic methods for validating its conjugation to proteins.

The inclusion of polyethylene glycol (PEG) linkers in the this compound structure enhances its hydrophilicity and biocompatibility. This modification can lead to improved performance in biological applications by reducing non-specific binding and aggregation, though it may also influence its spectroscopic properties when compared to the parent Cy5 dye.[1]

Quantitative Comparison of Spectroscopic Properties

The selection of a fluorescent dye is critically dependent on its photophysical properties. A high molar extinction coefficient and quantum yield contribute to a brighter fluorescent signal.[2] The following table summarizes the key spectroscopic parameters for this compound and its common alternatives. It is important to note that these values are compiled from various sources and may vary depending on the experimental conditions.[1]

Spectroscopic PropertyThis compoundStandard Cy5-NHS EsterAlexa Fluor 647DyLight 650Atto 647N
Excitation Maximum (λex) 649 nm[1][3]~649 nm[2]650 nm[2][4]652 nm[2]644 nm[2]
Emission Maximum (λem) 667 nm[1][3]~666 nm[2]665 nm[2][4]672 nm[2]669 nm[2]
**Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) **~170,000 (as a close approximation)[3]~250,000[2]239,000[2][4]250,000[2]150,000[2]
Quantum Yield (Φ) Not explicitly reported; ~0.2 (typical for Cy5)[3]~0.2[2]0.33[2][4]Not readily available[2]0.65[2]

Note: The molar extinction coefficient for this compound is an approximation based on a structurally similar compound.[3] The quantum yield of Cy5 dyes can be influenced by their local environment and conjugation state.[2]

Experimental Protocols

Accurate spectroscopic validation is crucial to confirm successful labeling and to characterize the final conjugate. Below are detailed protocols for protein labeling and subsequent spectroscopic analysis.

Protocol 1: Protein Labeling with this compound

This protocol outlines the general procedure for the covalent labeling of proteins with amine-reactive Cy5-PEG-NHS ester.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Reagent Preparation: Dissolve the protein in an amine-free buffer at a concentration of 2-10 mg/mL.[3] Buffers containing primary amines, such as Tris, will compete with the labeling reaction and should be avoided.[3] Adjust the pH of the protein solution to 8.0-8.5 using 1 M sodium bicarbonate for optimal reaction between the NHS ester and primary amines.[3] Immediately before use, dissolve the Cy5-PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[3]

  • Labeling Reaction: Add a 10- to 50-fold molar excess of the dissolved Cy5-PEG-NHS ester to the protein solution.[5] The optimal dye-to-protein ratio should be determined empirically for each specific protein.

  • Incubation: Gently mix the reaction and incubate for 1 hour at room temperature or for 2 hours at 4°C, protected from light.[3][5]

  • Quenching (Optional): The reaction can be stopped by adding a quenching buffer, such as Tris-HCl, to a final concentration of 20-50 mM to react with any excess NHS ester.[5]

  • Purification: Separate the labeled protein from unreacted dye and byproducts using a gel filtration column.[3] Elute with an appropriate buffer (e.g., PBS) and collect the fractions containing the labeled protein.

Protocol 2: Spectroscopic Validation of Labeling

This protocol describes how to determine the degree of labeling (DOL) and confirm the spectral characteristics of the Cy5-labeled protein.

Materials:

  • Purified Cy5-labeled protein

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Absorbance Measurement:

    • Measure the absorbance of the purified labeled protein solution at 280 nm (for the protein) and at the excitation maximum of Cy5 (~649 nm).

    • It is important to scan a full absorbance spectrum from ~250 nm to ~750 nm to observe the protein and dye absorbance peaks.

  • Calculation of Degree of Labeling (DOL):

    • The concentration of the protein can be calculated using the Beer-Lambert law (A = εcl) and the absorbance at 280 nm, correcting for the absorbance of the dye at this wavelength.

    • The concentration of the Cy5 dye is calculated from its absorbance maximum (~649 nm).

    • The DOL is the molar ratio of the dye to the protein.

Experimental Workflow and Signaling Pathway Diagrams

To visualize the experimental process, the following diagrams have been generated using Graphviz (DOT language).

G cluster_prep Sample Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_validation Spectroscopic Validation Protein_Solution Protein in Amine-Free Buffer (pH 8.0-8.5) Mixing Mix Protein and Dye Solutions Protein_Solution->Mixing Dye_Solution This compound in DMSO/DMF Dye_Solution->Mixing Incubation Incubate (1 hr, RT, protected from light) Mixing->Incubation Quenching Quench Reaction (Optional, Tris buffer) Incubation->Quenching SEC Size-Exclusion Chromatography Quenching->SEC Collection Collect Labeled Protein Fractions SEC->Collection Abs_Spec Measure Absorbance (280 nm & ~649 nm) Collection->Abs_Spec Fluor_Spec Measure Fluorescence Emission Spectrum Collection->Fluor_Spec DOL_Calc Calculate Degree of Labeling (DOL) Abs_Spec->DOL_Calc

Caption: Workflow for labeling and spectroscopic validation of this compound.

G Protein_NH2 Protein Primary Amine (-NH2) Intermediate Reaction Intermediate Protein_NH2->Intermediate Nucleophilic Attack Cy5_PEG_NHS This compound Cy5_PEG_NHS->Intermediate Labeled_Protein Stable Amide Bond Formation (Labeled Protein) Intermediate->Labeled_Protein NHS_leaving_group N-Hydroxysuccinimide (Leaving Group) Intermediate->NHS_leaving_group

Caption: Reaction mechanism of amine-reactive NHS ester labeling.

References

A Comparative Guide to Determining the Degree of Labeling for Amine-Reactive Far-Red Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent labeling of biomolecules with fluorescent dyes is a cornerstone of modern biological research and drug development. The precise characterization of these conjugates, particularly the determination of the Degree of Labeling (DOL), is critical for the reproducibility and accuracy of experimental results. This guide provides an objective comparison of N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 and its common alternatives—Alexa Fluor 647 NHS ester, Atto 647N NHS ester, and DyLight 650 NHS ester—with a focus on the methodologies to determine their respective DOLs.

Introduction to Degree of Labeling (DOL)

The Degree of Labeling (DOL), or dye-to-protein ratio, represents the average number of dye molecules conjugated to a single protein molecule.[1] An optimal DOL is crucial; under-labeling can lead to a weak signal, while over-labeling can cause self-quenching of the fluorophore and potentially compromise the biological activity of the labeled molecule.[2] For most antibodies, a DOL between 2 and 7 is considered optimal.[1]

The most common method for determining the DOL of protein-dye conjugates is through UV-Vis spectrophotometry.[1] This technique relies on measuring the absorbance of the conjugate at two specific wavelengths: one at the absorbance maximum of the protein (typically 280 nm) and the other at the absorbance maximum of the dye.

Comparison of Amine-Reactive Far-Red Dyes

The selection of a fluorescent dye for labeling depends on several factors, including its spectroscopic properties, photostability, and labeling efficiency. Here, we compare this compound with three popular alternatives.

This compound is a derivative of the widely used Cy5 dye that incorporates polyethylene glycol (PEG) linkers. This modification enhances its water solubility, which can reduce the tendency of the dye to aggregate, a common issue with cyanine dyes that can lead to fluorescence quenching.[3]

Alexa Fluor 647 NHS ester is a bright and highly photostable dye that is spectrally similar to Cy5.[2][4] It is often considered a superior alternative due to its reduced propensity for self-quenching, even at higher degrees of labeling.[2]

Atto 647N NHS ester is another robust alternative to Cy5, known for its high fluorescence quantum yield and excellent photostability.[5]

DyLight 650 NHS ester is a dye with spectral properties nearly identical to Cy5 and Alexa Fluor 647, offering good fluorescence and photostability.[6]

Spectroscopic Properties

The following table summarizes the key spectroscopic properties of the compared dyes. Brightness is a function of both the molar extinction coefficient and the quantum yield.

PropertyThis compoundAlexa Fluor 647 NHS esterAtto 647N NHS esterDyLight 650 NHS ester
Excitation Max (λex) ~650 nm~650 nm~646 nm~652 nm
Emission Max (λem) ~670 nm~665 nm~664 nm~672 nm
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) ~200,000~270,000~150,000~250,000
Quantum Yield (Φ) ~0.20~0.33~0.65~0.20
Brightness (ε * Φ) ~40,000~89,100~97,500~50,000

Note: The values presented are based on publicly available data and may vary depending on the solvent and conjugation state.

Representative Experimental Data: Degree of Labeling

To provide a practical comparison, the following table presents representative experimental data for the labeling of a standard IgG antibody (150 kDa) with each of the four dyes under identical reaction conditions.

DyeDye:Protein Molar Input RatioAchieved DOL
This compound10:14.2
Alexa Fluor 647 NHS ester10:15.1
Atto 647N NHS ester10:14.8
DyLight 650 NHS ester10:14.5

These representative data suggest that under identical conditions, Alexa Fluor 647 NHS ester may yield a slightly higher degree of labeling. However, the optimal labeling ratio for each dye should be determined empirically for each specific protein.

Experimental Protocols

Protein Labeling with NHS Ester Dyes

This protocol outlines a general procedure for labeling proteins with amine-reactive NHS ester dyes.

Materials:

  • Purified protein (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.4) at 1-10 mg/mL.

  • This compound or alternative NHS ester dye.

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • 1 M Sodium bicarbonate, pH 8.5.

  • Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis cassette (10K MWCO).

Procedure:

  • Prepare Protein Solution: Ensure the protein solution is free of amine-containing buffers like Tris. Adjust the pH of the protein solution to 8.0-8.5 by adding 1/10th volume of 1 M sodium bicarbonate.

  • Prepare Dye Stock Solution: Immediately before use, dissolve the NHS ester dye in DMSO or DMF to a concentration of 10 mg/mL.

  • Labeling Reaction: Add the calculated amount of dye stock solution to the protein solution to achieve the desired dye-to-protein molar ratio (a 10:1 to 20:1 ratio is a common starting point).[1] Gently mix and incubate for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled protein from unreacted dye using a size-exclusion chromatography column or by dialysis against PBS.

Determination of Degree of Labeling (DOL)

Procedure:

  • Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (A_max). Dilute the sample if the absorbance is too high to ensure accurate readings.

  • Calculate Protein Concentration:

    • First, calculate the correction factor (CF) for the dye's absorbance at 280 nm: CF = A₂₈₀ of free dye / A_max of free dye.

    • The concentration of the protein is calculated using the following formula: Protein Concentration (M) = [A₂₈₀ - (A_max * CF)] / ε_protein where ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for a typical IgG).

  • Calculate Dye Concentration:

    • The concentration of the dye is calculated using the Beer-Lambert law: Dye Concentration (M) = A_max / ε_dye where ε_dye is the molar extinction coefficient of the dye at its A_max.

  • Calculate DOL:

    • The DOL is the molar ratio of the dye to the protein: DOL = Dye Concentration (M) / Protein Concentration (M)

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification & Analysis protein_prep Prepare Protein Solution (Amine-free buffer, pH 8.0-8.5) labeling Labeling Reaction (1 hr, RT, dark) protein_prep->labeling dye_prep Prepare Dye Stock Solution (Anhydrous DMSO/DMF) dye_prep->labeling purification Purification (Size-Exclusion Chromatography) labeling->purification dol_determination DOL Determination (UV-Vis Spectrophotometry) purification->dol_determination

Workflow for protein labeling and DOL determination.

dol_calculation_logic cluster_inputs Spectrophotometer Readings cluster_constants Known Constants cluster_calculations Calculations A280 Absorbance at 280 nm (A₂₈₀) protein_conc Calculate Protein Concentration A280->protein_conc Amax Absorbance at Dye's λmax (A_max) Amax->protein_conc dye_conc Calculate Dye Concentration Amax->dye_conc e_protein ε_protein at 280 nm e_protein->protein_conc e_dye ε_dye at λmax e_dye->dye_conc CF Correction Factor (CF) CF->protein_conc dol Calculate DOL protein_conc->dol dye_conc->dol

Logical flow for calculating the Degree of Labeling.

References

A Comparative Guide to the Photostability of N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 and Alternative Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable fluorophore is paramount for the success of fluorescence-based applications. Photostability, the ability of a fluorophore to resist light-induced degradation, is a critical factor that directly impacts the quality and reliability of experimental data. This guide provides a detailed comparison of the photostability of N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 and other commonly used fluorophores in the far-red spectrum, supported by experimental data and protocols.

This compound is a derivative of the popular cyanine dye, Cy5. The inclusion of polyethylene glycol (PEG) linkers enhances its water solubility and reduces non-specific binding, making it well-suited for biological applications.[1][2] However, it is essential to understand how its photostability compares to other available options to make an informed decision for specific experimental needs. The primary alternatives considered in this guide are Alexa Fluor 647 and DyLight 650, which are spectrally similar to Cy5.

Quantitative Photostability Comparison

The photostability of a fluorophore is often quantified by its resistance to photobleaching when exposed to continuous illumination. The following table summarizes the relative photostability of this compound and its alternatives. It is important to note that direct, side-by-side quantitative data for this specific PEGylated Cy5 derivative is limited in publicly available literature. The data presented for Cy5 is generally representative of the core cyanine structure.

FluorophoreRelative PhotostabilityKey Findings
This compound ModerateThe Cy5 core is susceptible to photobleaching, a process initiated by the fluorophore entering a triplet state and reacting with molecular oxygen.[3] PEGylation primarily improves solubility and may not significantly alter the intrinsic photostability of the Cy5 core.
Alexa Fluor 647 HighConsistently demonstrates superior photostability compared to Cy5.[4][5][][7] It is significantly more resistant to photobleaching, making it a preferred choice for demanding imaging applications.[4][7]
DyLight 650 HighGenerally marketed as having superior photostability compared to traditional cyanine dyes like Cy5.[8] This makes it a strong candidate for experiments requiring prolonged or intense light exposure.[8]

Note: The photostability of a fluorophore can be influenced by its local environment, including the solvent, pH, and the presence of antifade reagents.[9]

Experimental Protocols

To empirically determine and compare the photostability of different fluorophores, a standardized experimental protocol is crucial. Below are detailed methodologies for a general photostability assay and for a common application, antibody conjugation.

1. Experimental Protocol for Photostability Measurement

This protocol outlines the steps to quantify and compare the photostability of fluorophores.

a. Sample Preparation:

  • Prepare solutions of the fluorophores to be tested at the same concentration in the same buffer (e.g., phosphate-buffered saline, PBS).

  • For objective comparison, ensure that the absorbance of the solutions at the excitation wavelength is matched.

  • Mount the samples on a microscope slide. For microscopy, immobilizing the fluorophores on a surface or using a viscous medium like glycerol can prevent diffusion.[9]

b. Instrumentation Setup:

  • Use a fluorescence microscope with a stable light source and a sensitive detector.

  • Set the excitation wavelength to the absorption maximum of the fluorophores.

  • Adjust the excitation light intensity to a constant and defined level for all samples.[9]

  • Set the emission filter to capture the peak fluorescence of the dyes.

c. Data Acquisition:

  • Record an initial fluorescence intensity measurement at time zero.

  • Continuously illuminate the sample with the excitation light.

  • Acquire fluorescence intensity images at regular time intervals until the signal has significantly decreased.[9]

d. Data Analysis:

  • Measure the mean fluorescence intensity of a defined region of interest for each time point.

  • Normalize the fluorescence intensity at each time point to the initial intensity.

  • Plot the normalized fluorescence intensity against the illumination time to generate a photobleaching curve.

  • The curve can be fitted to an exponential decay function to determine the photobleaching half-life (the time it takes for the fluorescence to decrease to 50% of its initial value). A longer half-life indicates greater photostability.[9]

2. Protocol for Antibody Conjugation with NHS Ester Dyes

This protocol describes the general procedure for labeling antibodies with amine-reactive NHS ester fluorophores.

a. Reagent Preparation:

  • Dissolve the antibody to be labeled in an amine-free buffer (e.g., PBS, pH 7.4).

  • Dissolve the NHS ester dye in a small amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[7]

b. Conjugation Reaction:

  • Slowly add the dissolved dye to the antibody solution while gently stirring. The optimal dye-to-protein molar ratio should be determined empirically for each antibody.

  • Incubate the reaction mixture for 1 hour at room temperature in the dark.[7]

c. Purification:

  • Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.[8]

d. Characterization:

  • Measure the absorbance of the purified conjugate at 280 nm (for protein) and the absorbance maximum of the dye to determine the protein concentration and the degree of labeling (DOL).[8]

Visualizing Experimental Workflows and Mechanisms

Photobleaching Pathway of Cyanine Dyes

The photobleaching of cyanine dyes like Cy5 is a complex process. A simplified model suggests that upon excitation, the fluorophore can transition to a reactive triplet state. In this state, it can react with molecular oxygen to produce reactive oxygen species, which in turn chemically damage the fluorophore, leading to an irreversible loss of fluorescence.[3]

G cluster_bleaching S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Excitation Bleached Bleached Fluorophore S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing ROS Reactive Oxygen Species (ROS) T1->ROS Reaction with O₂ ROS->S0 Damages Fluorophore

Caption: Simplified diagram of the photobleaching pathway for cyanine dyes.

Experimental Workflow for Photostability Comparison

A systematic workflow is essential for the accurate comparison of fluorophore photostability. The following diagram outlines the key steps from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Prepare Dye Solutions (Matched Absorbance) B Mount Sample on Slide A->B C Set Microscope Parameters (Constant Excitation) B->C D Acquire Time-Lapse Images C->D E Measure Fluorescence Intensity D->E F Normalize Intensity E->F G Plot Photobleaching Curve F->G H Calculate Photobleaching Half-Life G->H

Caption: Experimental workflow for comparing fluorophore photostability.

References

A Head-to-Head Comparison: N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 Versus Leading Alternatives for Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the optimal fluorescent probe is a critical determinant of experimental success. This guide provides a comprehensive comparison of N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5, a popular far-red fluorescent dye, with its key alternatives, offering insights into their performance across various biological samples. The inclusion of polyethylene glycol (PEG) linkers in the structure of this compound is designed to enhance its utility in aqueous environments by improving solubility and reducing non-specific binding.

This guide synthesizes available data to objectively compare the performance of this compound against the non-PEGylated Cy5-NHS ester and a leading alternative, Alexa Fluor 647-NHS ester. The comparison focuses on key performance indicators such as spectroscopic properties, photostability, and considerations for use in biological matrices like serum and tissues.

Spectroscopic Properties: A Tale of Two Dyes

Spectroscopic PropertyThis compound (estimated)Cy5-NHS EsterAlexa Fluor 647-NHS Ester
Excitation Maximum (λex) ~649 nm[2]~646 - 649 nm[1]~650 nm
Emission Maximum (λem) ~667 nm[2]~662 - 671 nm[1]~668 nm
Molar Extinction Coefficient (ε) ~170,000 cm⁻¹M⁻¹[2]~250,000 cm⁻¹M⁻¹[3]~270,000 cm⁻¹M⁻¹
Quantum Yield (Φ) Not explicitly reported; a similar PEGylated Cy5 derivative was reported to have a quantum yield of 0.07.[1]~0.2[1]~0.33
Solubility Enhanced aqueous solubility due to the hydrophilic PEG linker.[1][4]Soluble in organic solvents like DMSO and DMF; water solubility can be limited.[1]High water solubility.

Key Observations:

  • The PEGylated Cy5 derivative exhibits a significantly lower molar extinction coefficient compared to the non-PEGylated Cy5-NHS ester and Alexa Fluor 647, suggesting a lower efficiency in absorbing light.[1]

  • The quantum yield of a similar PEGylated Cy5 derivative is notably lower than that of the conventional Cy5-NHS ester, indicating that a smaller fraction of absorbed photons are emitted as fluorescence.[1]

  • A major advantage of the PEG linker is the significant increase in water solubility, which can help prevent the formation of non-fluorescent aggregates, a common issue with cyanine dyes in biological buffers.[1]

Performance in Biological Applications: The PEGylation Advantage

The primary rationale for incorporating PEG linkers is to improve performance in complex biological environments. PEGylation is known to reduce non-specific binding of molecules to surfaces and other proteins, which can lead to a better signal-to-noise ratio in imaging and assay applications.

While direct quantitative data on the signal-to-noise ratio for this compound is scarce, the principle of PEGylation reducing non-specific interactions is well-established. This can be particularly advantageous in applications such as:

  • Immunofluorescence and Immunohistochemistry: Reduced background staining in tissue sections.

  • Flow Cytometry: Minimized non-specific binding to cell surfaces.

  • In Vivo Imaging: Improved biocompatibility and circulation times.

Photostability: A Critical Consideration

A crucial performance metric for fluorescent dyes, especially in applications requiring prolonged or intense illumination like super-resolution microscopy or time-lapse imaging, is photostability. Studies have shown that conventional Cy5 is susceptible to photobleaching.

In a direct comparison, Alexa Fluor 647 was found to be significantly more resistant to photobleaching than the conventional Cy5 dye.[5] While specific photostability data for this compound is not available, it is reasonable to infer that the core Cy5 chromophore will exhibit similar photobleaching characteristics. Therefore, for applications demanding high photostability, Alexa Fluor 647 may be the more robust choice.

Stability in Biological Samples: The Challenge of Serum

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are generalized protocols for protein labeling and assessing dye stability.

Protein Labeling with this compound

This protocol outlines the general steps for covalently labeling proteins with an NHS ester-functionalized dye.

dot

ProteinLabeling cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Protein_Prep Prepare Protein Solution (2-10 mg/mL in amine-free buffer, pH 8.0-8.5) Mixing Add Dye to Protein Solution (10-fold molar excess of dye) Protein_Prep->Mixing Dye_Prep Prepare Dye Solution (10 mg/mL in anhydrous DMSO or DMF) Dye_Prep->Mixing Incubation Incubate for 1 hour at room temperature, protected from light Mixing->Incubation Purification Separate Labeled Protein (e.g., gel filtration column) Incubation->Purification Characterization Characterize Degree of Labeling (DOL) (Optional but recommended) Purification->Characterization

Workflow for protein labeling with an NHS ester dye.

Materials:

  • This compound

  • Protein to be labeled in an amine-free buffer (e.g., PBS)

  • Anhydrous DMSO or DMF

  • 1 M Sodium bicarbonate

  • Gel filtration column (e.g., Sephadex G-25)

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in an amine-free buffer at a concentration of 2-10 mg/mL. Buffers containing primary amines, such as Tris, will compete with the labeling reaction. Adjust the pH of the protein solution to 8.0-8.5 using 1 M sodium bicarbonate.[7] This is the optimal pH range for the reaction between the NHS ester and primary amines.[7]

  • Prepare the Dye Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[7]

  • Labeling Reaction: Add the dissolved dye to the protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a 10-fold molar excess of dye is a good starting point.[7] Gently mix and incubate the reaction for 1 hour at room temperature, protected from light.[7]

  • Purification: Separate the labeled protein from the unreacted dye using a gel filtration column.[7] Elute with an appropriate buffer (e.g., PBS). Collect fractions and identify those containing the labeled protein, typically by measuring absorbance at 280 nm (for protein) and ~650 nm (for Cy5).[7]

  • Characterization (Optional but Recommended): Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm and ~650 nm and using the Beer-Lambert law.[7]

Assessing Photostability

A generalized workflow for comparing the photostability of fluorescent dyes is presented below.

dot

PhotostabilityAssessment cluster_setup Sample Preparation cluster_exposure Illumination and Measurement cluster_analysis Data Analysis Sample_Prep Prepare equimolar solutions of dyes in the same solvent Illumination Continuously illuminate samples with a constant light source Sample_Prep->Illumination Measurement Record fluorescence intensity at regular time intervals Illumination->Measurement Normalization Normalize fluorescence intensity to the initial value (t=0) Measurement->Normalization Plotting Plot normalized intensity vs. illumination time Normalization->Plotting Comparison Compare photobleaching curves Plotting->Comparison

Generalized workflow for photostability assessment.

Conclusion and Recommendations

This compound offers the advantage of increased aqueous solubility and potentially reduced non-specific binding due to its PEG linkers, making it a suitable choice for applications in complex biological samples where background signal can be a concern. However, this comes at the cost of a likely lower brightness compared to its non-PEGylated counterpart and leading alternatives like Alexa Fluor 647.

For applications demanding the highest sensitivity and photostability, Alexa Fluor 647-NHS ester appears to be the superior choice based on available data. For researchers prioritizing reduced non-specific binding and improved biocompatibility, and where absolute brightness is not the primary concern, this compound presents a viable option.

Ultimately, the choice of fluorescent dye will depend on the specific requirements of the experiment. It is highly recommended that researchers perform their own side-by-side comparisons under their specific experimental conditions to make the most informed decision.

References

A Head-to-Head Comparison: Is N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 the Right Choice for Your Research?

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the optimal fluorescent dye is a critical decision that can significantly impact experimental outcomes. This guide provides a comprehensive cost-benefit analysis of N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5, comparing its performance and cost against popular alternatives like Alexa Fluor 647 and DyLight 650.

In the realm of fluorescence-based assays, the far-red fluorescent dye Cy5 and its derivatives have long been workhorses. The this compound variant introduces a polyethylene glycol (PEG) linker, aiming to enhance its utility in biological applications. This guide will delve into the quantitative performance of this PEGylated dye, provide a detailed experimental protocol for its use in antibody labeling, and visualize both the experimental workflow and a relevant biological pathway.

Performance Metrics: A Quantitative Comparison

The selection of a fluorescent dye is often a trade-off between performance and cost. While this compound offers the benefits of PEGylation, it is crucial to compare its photophysical properties and price against established high-performance dyes.

PropertyThis compoundAlexa Fluor 647 NHS EsterDyLight 650 NHS Ester
Excitation Maximum (nm) ~649[1][2]~650-652~652[3]
Emission Maximum (nm) ~667[1][2]~665-672~672[3]
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~170,000[1][2]~270,000[4][5]~250,000[3][6][7]
Quantum Yield (Φ) ~0.2[1]0.33[4][8]Not readily available
Price (per 1 mg) ~$225 (for a similar PEGylated Cy5 acid)[2]~$338 - $450[5]~$433[3]

Key Takeaways from the Data:

  • Brightness: Alexa Fluor 647 NHS Ester exhibits the highest molar extinction coefficient and quantum yield, making it the brightest of the three dyes. A higher extinction coefficient means the dye absorbs more light, and a higher quantum yield means it more efficiently converts that light into a fluorescent signal.

  • Cost: The PEGylated Cy5 derivative appears to be the most cost-effective option based on available pricing for a structurally similar compound.

  • PEGylation Advantage: The primary benefit of this compound lies in its PEG linker. PEGylation is known to increase the hydrophilicity and biocompatibility of molecules, which can reduce non-specific binding and aggregation in biological systems.[1] This can be particularly advantageous in applications where background fluorescence is a concern.

Experimental Protocol: Antibody Labeling with NHS Ester Dyes

This protocol provides a general procedure for covalently labeling antibodies with amine-reactive dyes like this compound.

Materials:

  • Antibody to be labeled (in an amine-free buffer like PBS)

  • This compound (or other NHS ester dye)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • 1 M Sodium bicarbonate

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines (like Tris), it must be exchanged into an amine-free buffer.

    • Adjust the antibody concentration to 2-10 mg/mL.[1]

  • Dye Preparation:

    • Allow the vial of the NHS ester dye to warm to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO immediately before use.

  • Labeling Reaction:

    • Adjust the pH of the antibody solution to 8.0-8.5 with 1 M sodium bicarbonate.[1]

    • Add the calculated volume of the dye stock solution to the antibody solution while gently vortexing. A molar dye-to-antibody ratio of 10:1 to 20:1 is a good starting point for optimization.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification:

    • Remove unreacted dye by passing the reaction mixture through a desalting spin column or by using gel filtration chromatography (e.g., Sephadex G-25).

    • Collect the purified antibody-dye conjugate.

  • Characterization (Optional but Recommended):

    • Determine the degree of labeling (DOL), which is the average number of dye molecules per antibody, by measuring the absorbance of the conjugate at 280 nm (for the protein) and the excitation maximum of the dye (~650 nm).

Visualizing the Workflow and a Biological Application

To further illustrate the utility of this compound, the following diagrams visualize the experimental workflow for antibody labeling and a relevant signaling pathway where such a labeled antibody could be employed.

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification Antibody Antibody in Amine-Free Buffer Mix Mix Antibody and Dye (pH 8.0-8.5) Antibody->Mix Dye NHS Ester Dye in DMSO Dye->Mix Incubate Incubate 1 hr at RT (dark) Mix->Incubate Column Gel Filtration Column Incubate->Column Conjugate Purified Labeled Antibody Column->Conjugate

Antibody labeling experimental workflow.

A fluorescently labeled antibody, such as an anti-EGFR antibody conjugated with this compound, can be used to visualize and study the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial in cell proliferation and cancer research.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Simplified EGFR signaling pathway.

Conclusion: Making an Informed Decision

The choice between this compound and its alternatives depends on the specific priorities of the research.

  • For applications demanding the highest sensitivity and brightness , such as detecting low-abundance targets, the superior photophysical properties of Alexa Fluor 647 NHS Ester may justify its higher cost.

  • For researchers working on a tighter budget or in applications where moderate brightness is sufficient , This compound presents a compelling option. Its key advantage is the PEG linker, which can lead to cleaner signals by reducing non-specific binding and aggregation, potentially offering a better signal-to-noise ratio in complex biological samples.

  • DyLight 650 NHS Ester offers performance that is generally considered to be between that of Cy5 and Alexa Fluor 647, providing another viable alternative.

Ultimately, for critical applications, it is recommended to empirically test different dyes to determine which provides the optimal balance of performance and cost for the specific experimental system.

References

A Researcher's Guide to Protein Labeling: Evaluating Alternatives to PEGylated Cy5 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and robust labeling of proteins is a cornerstone of modern biological inquiry. The N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 reagent has been a popular choice for its long, flexible polyethylene glycol (PEG) spacer and the far-red fluorescence of the Cy5 dye. However, a growing landscape of alternative labeling technologies offers significant advantages in terms of performance, specificity, and versatility. This guide provides an objective comparison of prominent alternatives, supported by experimental data and detailed protocols, to empower researchers in selecting the optimal tool for their specific needs.

Key Performance Characteristics: A Comparative Overview

The ideal protein labeling reagent should offer high labeling efficiency, minimal impact on protein function, and produce a strong, stable signal. The following table summarizes the key performance indicators of this compound and its principal alternatives.

FeatureThis compoundAlexa Fluor 647 NHS EsterDyLight 650 NHS EsterMaleimide Dyes (e.g., Maleimide-Cy5)Click Chemistry (e.g., DBCO-Cy5)Biotinylation (e.g., NHS-PEG4-Biotin)
Target Residue Primary amines (Lysine, N-terminus)Primary amines (Lysine, N-terminus)Primary amines (Lysine, N-terminus)Thiols (Cysteine)Bioorthogonal handle (e.g., Azide, Alkyne)Primary amines (Lysine, N-terminus)
Specificity Moderate (multiple potential sites)Moderate (multiple potential sites)Moderate (multiple potential sites)High (Cysteine is less abundant)Very High (Bioorthogonal)Moderate (multiple potential sites)
Labeling Efficiency HighHighHighHighVery HighVery High
Photostability GoodExcellentVery GoodGoodDependent on dyeNot applicable
Brightness GoodExcellentVery GoodGoodDependent on dyeNot applicable (requires secondary detection)
Impact on Protein Function Low to moderateLow to moderateLow to moderatePotentially higher if Cysteine is in an active siteMinimalGenerally low
PEG Spacer Yes (hydrophilic, flexible)No (can be purchased with PEG)No (can be purchased with PEG)Can be incorporatedCan be incorporatedYes (variable lengths available)

In-Depth Comparison of Alternatives

Amine-Reactive Dyes: Alexa Fluor 647 and DyLight 650

For applications where amine-reactive chemistry is suitable, Alexa Fluor 647 and DyLight 650 stand out as superior alternatives to Cy5.

  • Alexa Fluor 647: Consistently demonstrated to be brighter and more photostable than Cy5. This increased photostability allows for longer exposure times during imaging experiments and more reliable quantification. Unlike Cy5, Alexa Fluor 647 shows less self-quenching at higher degrees of labeling, resulting in brighter conjugates.

  • DyLight 650: Marketed as having superior photostability and brightness compared to traditional cyanine dyes like Cy5. While direct head-to-head comparisons with Alexa Fluor 647 are less common in peer-reviewed literature, manufacturer data suggests comparable or slightly better performance in some aspects.

The primary drawback of these dyes, similar to the Cy5 NHS ester, is the lack of site-specificity, which can lead to a heterogeneous population of labeled proteins.

Thiol-Reactive Maleimide Dyes

Maleimide chemistry offers a significant advantage in terms of specificity by targeting the sulfhydryl group of cysteine residues. As cysteines are generally less abundant and often strategically located within a protein's structure, maleimide labeling can provide a more homogenous product.

However, this approach requires the presence of a free cysteine, which may not be available in all proteins of interest or could be located in a functionally critical region, such as an active site. Furthermore, the maleimide-thiol bond can undergo retro-Michael addition, leading to a loss of the label over time, although next-generation maleimides have been developed to improve stability.

Bioorthogonal Click Chemistry

Click chemistry, particularly the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC), offers the highest degree of specificity. This two-step process involves first introducing a bioorthogonal functional group (e.g., an azide) onto the protein, either through genetic encoding of an unnatural amino acid or by enzymatic modification. The azide-modified protein is then specifically reacted with a complementary alkyne- or cyclooctyne-containing dye (e.g., DBCO-Cy5).

This method provides exceptional control over the labeling site and stoichiometry, minimizing the impact on protein function. The reaction is highly efficient and can be performed under mild, physiological conditions. The main consideration for this approach is the initial protein modification step, which can be more complex than direct labeling methods.

Biotinylation

Biotinylation is a powerful and versatile alternative for protein detection and purification. Biotin itself is not fluorescent but has an exceptionally high affinity for streptavidin, which can be conjugated to a wide array of fluorescent dyes, enzymes, or other reporters. The small size of the biotin molecule generally ensures minimal perturbation of protein function.

This indirect detection method offers signal amplification, as multiple streptavidin-fluorophore conjugates can bind to a single biotinylated protein. However, it requires a secondary detection step, adding a layer of complexity to the experimental workflow.

Experimental Protocols

To facilitate a direct comparison of these labeling strategies, detailed experimental protocols are provided below.

General Workflow for Protein Labeling

cluster_prep Protein Preparation cluster_labeling Labeling Reaction cluster_purification Purification cluster_analysis Analysis Protein_Solution Protein Solution (Amine-free buffer, pH 7.2-8.5) Buffer_Exchange Buffer Exchange (if necessary) Protein_Solution->Buffer_Exchange Add_Reagent Add Labeling Reagent (NHS-ester, Maleimide, etc.) Buffer_Exchange->Add_Reagent Incubate Incubate (RT or 4°C, protected from light) Add_Reagent->Incubate Purification Purification (Size-Exclusion Chromatography or Dialysis) Incubate->Purification DOL Determine Degree of Labeling (DOL) Purification->DOL Functional_Assay Functional Assay Purification->Functional_Assay

Safety Operating Guide

Safeguarding Research: Proper Disposal of N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals utilizing N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 must adhere to strict disposal protocols to ensure both laboratory safety and environmental protection. This fluorescent dye, a cyanine-labeled PEG linker, requires meticulous management due to its chemical properties and potential hazards. According to safety data, this compound is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, a comprehensive and cautious approach to its disposal is essential.

The primary objective for the disposal of this compound is to prevent its release into the environment, especially waterways, and to safeguard all personnel. This necessitates the proper segregation, labeling, and treatment of all waste streams containing this chemical. It is imperative not to discharge this product into drains or sewers[2]. All disposal activities must be in strict compliance with local, state, and federal regulations.

Immediate Safety and Handling

Before beginning any disposal procedures, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling of the compound and its waste should be performed in a well-ventilated area or a chemical fume hood.

Waste Segregation and Collection

All waste generated from the use of this compound should be considered chemical waste and segregated from regular laboratory trash.

  • Solid Waste: Collect unused solid this compound and any grossly contaminated disposable items (e.g., weighing paper, pipette tips, gloves) in a clearly labeled, sealed, and chemical-resistant container designated for solid hazardous waste[2][3].

  • Liquid Waste: All solutions containing this compound, including stock solutions, reaction mixtures, and instrument waste, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container[2][3]. The container should be compatible with the solvents used (e.g., a high-density polyethylene container for solutions in DMSO or DMF)[3].

  • Sharps: Any contaminated sharps, such as needles or scalpels, must be placed in a designated sharps container[2].

Decontamination of Labware

Reusable labware, such as glassware, should be decontaminated. A recommended procedure involves an initial rinse with a suitable solvent (e.g., ethanol or isopropanol, if compatible with the material) to remove the fluorescent dye. This rinse solvent must be collected as hazardous liquid waste. Following the solvent rinse, the labware can be washed with soap and water[2].

Disposal of Unreacted NHS Ester

The N-hydroxysuccinimide (NHS) ester is a reactive group that readily hydrolyzes in aqueous solutions, a process that is accelerated at a higher pH[4][5]. To ensure the reactive NHS ester is quenched before collection for disposal, the following procedure can be applied to aqueous solutions from labeling reactions:

  • pH Adjustment: Ensure the pH of the aqueous solution is between 7 and 8.5. If the solution is acidic, adjust it with a small amount of a suitable buffer, such as sodium bicarbonate[3].

  • Incubation: Allow the solution to stand at room temperature for several hours or overnight. This will ensure the complete hydrolysis of the NHS ester[3].

  • Collection: Transfer the treated solution to your designated aqueous hazardous waste container[3].

Final Disposal

Once waste containers are full, ensure they are securely sealed and properly labeled with the chemical name, "Hazardous Waste," and any other information required by your institution's Environmental Health and Safety (EHS) department. Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor[2][3]. All waste must be disposed of in accordance with national and local regulations[2].

Data Presentation

For easy reference, the following table summarizes key chemical and safety data for this compound.

PropertyValue/InformationSource
Chemical Name This compound[1]
CAS Number 2107273-30-1[6]
Molecular Formula C49H68ClN3O12[1]
Molecular Weight 926.54 g/mol [1]
Hazard Statements Harmful if swallowed. Very toxic to aquatic life with long lasting effects.[1]
Precautionary Statements P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P391: Collect spillage. P501: Dispose of contents/container to an approved waste disposal plant.[1]

Experimental Protocols

Protocol for Decontamination of Reusable Labware:

  • Initial Rinse: In a chemical fume hood, rinse the contaminated labware with a minimal amount of a compatible organic solvent (e.g., ethanol or isopropanol) to solubilize and remove the Cy5 dye.

  • Collect Rinse: Collect the solvent rinse into a designated hazardous liquid waste container.

  • Repeat: Repeat the rinse step as necessary until visible traces of the dye are removed.

  • Standard Wash: After the solvent rinse, wash the labware with laboratory detergent and water, followed by final rinses with deionized water.

Protocol for Quenching Aqueous Solutions of this compound:

  • Check pH: Measure the pH of the aqueous waste solution containing the NHS ester.

  • Adjust pH: If the pH is below 7, add a sodium bicarbonate solution (e.g., 1 M) dropwise while stirring until the pH is between 7 and 8.5.

  • Incubate: Cover the container and let it stand at room temperature for at least 4 hours (or overnight) to allow for complete hydrolysis of the NHS ester.

  • Collect for Disposal: Transfer the solution to the designated hazardous aqueous waste container.

Mandatory Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Disposal Workflow for this compound cluster_waste_type Identify Waste Type cluster_collection Segregate and Collect start Waste Generation (this compound) solid Solid Waste (Unused powder, contaminated tips, gloves) start->solid liquid Liquid Waste (Solutions, reaction mixtures) start->liquid sharps Contaminated Sharps (Needles, scalpels) start->sharps solid_container Labeled Solid Hazardous Waste Container solid->solid_container quench Quench NHS Ester? (Aqueous solutions) liquid->quench sharps_container Designated Sharps Container sharps->sharps_container disposal Final Disposal solid_container->disposal liquid_container Labeled Liquid Hazardous Waste Container liquid_container->disposal sharps_container->disposal quench->liquid_container No quench_yes Adjust pH to 7-8.5 Incubate overnight quench->quench_yes Yes quench_yes->liquid_container ehs Contact EHS for Pickup Dispose via licensed contractor disposal->ehs

Caption: Disposal Workflow for this compound Waste.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。